Ammonium glycyrrhizate
描述
属性
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62O16.H3N/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);1H3/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRKKHJEINIICQ-OOFFSTKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H65NO16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68083-53-4 | |
| Record name | α-D-Glucopyranosiduronic acid, (3β,20β)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-β-D-glucopyranuronosyl-, ammonium salt (1:3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68083-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
840.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53956-04-0 | |
| Record name | Ammonium glycyrrhizinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53956-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonium glycyrrhizate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053956040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .alpha.-D-Glucopyranosiduronic acid, (3.beta.,20.beta.)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-.beta.-D-glucopyranuronosyl-, ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium glycyrrhizate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMMONIUM GLYCYRRHIZATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VRD35U26C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Ammonium Glycyrrhizate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammonium (B1175870) glycyrrhizate, a salt of glycyrrhizic acid derived from the licorice root (Glycyrrhiza glabra), is a compound with a well-documented history of medicinal use. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning its diverse pharmacological activities, with a primary focus on its anti-inflammatory, antiviral, and immunomodulatory effects. This document details the key signaling pathways modulated by ammonium glycyrrhizate, presents quantitative data from pertinent studies in structured tables, and provides detailed experimental protocols for key assays. Visual diagrams of the signaling pathways are included to facilitate a deeper understanding of its mode of action.
Core Pharmacological Activities
This compound exhibits a range of biological activities, primarily attributed to its influence on cellular signaling cascades involved in inflammation and immune responses.
Anti-inflammatory Action
The anti-inflammatory properties of this compound are central to its therapeutic potential. It exerts these effects through the modulation of key inflammatory pathways, including the inhibition of pro-inflammatory mediators. A significant mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] By inhibiting these pathways, this compound reduces the expression of downstream targets such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical enzymes in the inflammatory process.[1][2] Furthermore, it has been shown to decrease the production of pro-inflammatory cytokines like TNF-α and various interleukins.[3]
Antiviral Effects
This compound has demonstrated broad-spectrum antiviral activity against a variety of DNA and RNA viruses.[4] Its antiviral mechanisms are multifaceted and include the inhibition of viral entry into host cells, interference with viral replication, and modulation of the host immune response to infection.[5][6] Studies have shown its efficacy against human coronaviruses, where it appears to bind to the spike protein's receptor-binding domain (RBD), thereby hindering viral entry.[5]
Immunomodulatory Properties
Beyond its direct anti-inflammatory and antiviral actions, this compound also functions as an immunomodulator. It can influence the activity of various immune cells and regulate the production of cytokines, thereby orchestrating a balanced immune response.
Key Signaling Pathways
The pharmacological effects of this compound are mediated by its interaction with several critical intracellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound inhibits this pathway by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.[1][3]
MAPK Signaling Pathway
The MAPK pathway, which includes cascades such as ERK, JNK, and p38, plays a crucial role in cellular responses to a variety of external stimuli, leading to inflammation, proliferation, and apoptosis. This compound has been shown to inhibit the phosphorylation of key proteins in the MAPK cascade, thereby downregulating the expression of inflammatory mediators.
Quantitative Data
The following tables summarize the quantitative data on the anti-inflammatory and antiviral effects of this compound from various studies.
Table 1: Anti-inflammatory Effects of this compound
| Experimental Model | Parameter Measured | Treatment | Result | Reference |
| Zymosan-induced paw edema in mice | Paw volume (edema) | 150 mg/kg, i.p. | Significant reduction in paw edema 1-4 hours post-zymosan | [7] |
| Acetic acid-induced writhing in mice | Number of writhes | 50 mg/kg, i.p. | Reduction in the number of writhes | [2] |
| Acetic acid-induced writhing in mice | Number of writhes | 150 mg/kg, i.p. | Severe inhibition of the number of writhes | [2] |
| Formalin test in mice (late phase) | Licking/biting time | 150 mg/kg, i.p. | Significant decrease in nociceptive behavior | [1] |
| High glucose-treated SH-SY5Y cells | NF-κB and HMGB1 expression | 500 µg/mL and 1000 µg/mL | Significant reduction in expression | [3] |
| Streptozotocin-induced diabetic mice | Paw withdrawal latency | 50 mg/kg, i.p. | Significant increase in paw withdrawal latency | [3] |
Table 2: Antiviral Activity of this compound
| Virus | Cell Line | Assay | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Reference |
| Human Coronavirus (HCoV-OC43) | H460 | qRT-PCR | 360 ± 21 | > 4000 | [5] |
| Human Coronavirus (HCoV-229E) | Huh7 | qRT-PCR | 277 ± 4 | > 4000 | [5] |
| SARS-CoV-2 (and variants) | Vero E6 | qRT-PCR | 115 - 391 | > 4000 | [5][8] |
| Herpes Simplex Virus-1 (HSV-1) | - | - | IC₅₀: 0.5 mM | - | [6] |
| Porcine Parvovirus (PPV) | Porcine Testicular (ST) cells | - | 250 µg/mL (direct inactivation) | - | [6] |
| Infectious Bronchitis Virus (IBV) | - | Plaque reduction | Direct antiviral activity | - | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the mechanism of action of this compound.
Western Blot Analysis for NF-κB and MAPK Signaling
Objective: To determine the effect of this compound on the activation of NF-κB (p65 nuclear translocation, IκBα degradation) and MAPK (phosphorylation of ERK, JNK, p38) pathways in response to an inflammatory stimulus.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages, HEK293T)
-
Cell culture medium and supplements
-
This compound (various concentrations)
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p65, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat cells with various concentrations of this compound for 1-2 hours. Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30-60 minutes).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control (β-actin or GAPDH).
References
- 1. Long-Lasting Anti-Inflammatory and Antinociceptive Effects of Acute Ammonium Glycyrrhizinate Administration: Pharmacological, Biochemical, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ammonium Glycyrrhizinate Prevents Apoptosis and Mitochondrial Dysfunction Induced by High Glucose in SH-SY5Y Cell Line and Counteracts Neuropathic Pain in Streptozotocin-Induced Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ammonium glycyrrhizinate-loaded niosomes as a potential nanotherapeutic system for anti-inflammatory activity in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diammonium Glycyrrhizinate Exerts Broad-Spectrum Antiviral Activity Against Human Coronaviruses by Interrupting Spike-Mediated Cellular Entry - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of Ammonium Glycyrrhizate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium Glycyrrhizate (AG), a monoammonium salt of glycyrrhizic acid, is a triterpenoid (B12794562) saponin (B1150181) extracted from the roots of the licorice plant (Glycyrrhiza glabra).[1][2] Renowned for its intense sweetness, which is approximately 50 to 200 times that of sucrose, it is widely utilized in the food, cosmetic, and pharmaceutical industries as a flavoring agent, sweetener, and skin-conditioning agent.[1][2] Beyond its organoleptic properties, this compound exhibits a range of pharmacological activities, including significant anti-inflammatory, antiviral, and hepatoprotective effects, making it a compound of high interest for therapeutic development.[3][4]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of key processes and pathways to support formulation, analysis, and mechanistic studies.
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | References |
| Chemical Name | Monoammonium glycyrrhizinate | [5][6] |
| Synonyms | Ammoniated Glycyrrhizin, Glycyram, Glycamil | [3][5][6] |
| Molecular Formula | C42H65NO16 | [5][6][7] |
| Molecular Weight | 839.96 g/mol | [6][7] |
| Appearance | White or yellowish-white, hygroscopic, crystalline powder. | [1][2][8] |
| Melting Point | >200°C (with decomposition) | [9] |
| Specific Optical Rotation | +49.0° to +54.0° | [2][8] |
Table 2: Solubility and Dissociation Properties
| Property | Value / Description | References |
| Solubility in Water | Slightly soluble in cold water; soluble in hot water. Solubility increases above pH 4. | [1][10][11] |
| Solubility in Organic Solvents | Very slightly soluble in anhydrous ethanol; practically insoluble in acetone. Soluble in DMSO (sparingly), methanol (B129727) (slightly, heated). | [1][10][12] |
| Other Solvents | Soluble in dilute solutions of acids and alkali hydroxides, hydroalcoholic mixtures, glycerin, and propylene (B89431) glycol. | [8][9][13] |
| pKa (of Glycyrrhizic Acid) | pKa1 = 2.7, pKa2 = 2.8, pKa3 = 4.7 | [14] |
Table 3: Spectroscopic and Surface Activity Properties
| Property | Value / Description | References |
| UV-Vis (λmax) | 248 - 256 nm | [15][16][17] |
| Surface Tension (γCMC) | ~50 mN/m (in pH 5 buffer) | [18][19] |
| Critical Micelle Concentration (CMC) | 1.5 mmol/L (in pH 5 buffer) | [18][19] |
Experimental Protocols
This section details the methodologies for determining key physicochemical properties of this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid crystalline substance is a critical indicator of its purity. The capillary method is a standard and widely used technique.[6][20]
Methodology:
-
Sample Preparation: The this compound sample must be completely dry and finely powdered. This can be achieved by grinding a small amount in a mortar and pestle.[21]
-
Capillary Tube Loading: The open end of a capillary tube (typically 1 mm internal diameter) is pressed into the powdered sample. The tube is then tapped gently on a hard surface, or dropped through a long glass tube, to pack the powder tightly into the sealed end to a height of 2-3 mm.[21][22]
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus.[6]
-
Heating and Observation:
-
Data Recording: The melting range is recorded. This consists of two temperatures:
-
The temperature at which the first droplet of liquid appears (collapse point).[20]
-
The temperature at which the last solid crystal disappears, and the sample becomes a clear liquid (clear point).[20][21]
-
For a pure substance, this range is typically sharp (1-2°C). Impurities tend to depress and broaden the melting range.[23]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a solid powder like this compound, the KBr pellet method is a common technique.[19][24]
Methodology:
-
Sample and KBr Preparation:
-
Approximately 1-2 mg of the this compound sample and 100-200 mg of spectroscopy-grade potassium bromide (KBr) are required. The KBr must be completely dry, typically by heating it in an oven at ~110°C and storing it in a desiccator, as it is hygroscopic.[13][19]
-
The sample and KBr are combined and ground together in an agate mortar and pestle to create a very fine, homogeneous powder.[13][24]
-
-
Pellet Formation:
-
The powder mixture is transferred into a pellet die.
-
The die is placed in a hydraulic press, and pressure (approx. 8 tons) is applied for several minutes to form a thin, transparent, or translucent pellet. A vacuum may be applied during pressing to remove entrapped air and moisture, resulting in a clearer pellet.[19]
-
-
Spectral Acquisition:
-
A background spectrum of the empty spectrometer is collected to account for atmospheric CO2 and water vapor.
-
The KBr pellet is placed in the sample holder within the FTIR instrument's sample compartment.
-
The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Critical Micelle Concentration (CMC) Determination by Surface Tensiometry
This compound is an amphiphilic molecule that can form micelles in solution. The CMC is the concentration at which micelle formation begins, a key parameter for formulations. This can be determined by measuring the change in surface tension with concentration.[1][18]
Methodology:
-
Preparation of Solutions: A series of aqueous solutions of this compound with varying concentrations are prepared. The concentration range should span the expected CMC. A suitable buffer (e.g., pH 5 acetate (B1210297) buffer) should be used as the solvent, as the solubility and micellization of AG are pH-dependent.[11][18]
-
Surface Tension Measurement:
-
A tensiometer (using the Du Noüy ring or Wilhelmy plate method) is calibrated according to the manufacturer's instructions.
-
Starting with the pure solvent (blank), the surface tension of each prepared solution is measured, proceeding from the lowest to the highest concentration.[18][25]
-
Multiple readings for each concentration are taken to ensure accuracy.[18]
-
-
Data Analysis:
-
The surface tension (γ) is plotted against the logarithm of the concentration (log C).
-
Initially, the surface tension will decrease linearly with the increase in log C.
-
Once the CMC is reached, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than populating the surface.[1][25]
-
The plot will show two distinct linear regions. The CMC is determined from the intersection point of the regression lines drawn through these two regions.[1]
-
Visualizations
Derivation and Structure
The following diagram illustrates the origin of this compound from its natural source, the licorice root, through extraction and chemical modification.
Caption: Origin of this compound.
Experimental Workflow: CMC Determination
This workflow outlines the key steps involved in determining the Critical Micelle Concentration (CMC) of this compound using the surface tension method.
Caption: Workflow for CMC determination.
Signaling Pathway: Anti-Inflammatory Mechanism
This compound exerts its anti-inflammatory effects in part by inhibiting key enzymes in the arachidonic acid cascade. This pathway is crucial for the synthesis of pro-inflammatory prostaglandins.[4][7]
Caption: Inhibition of the Arachidonic Acid Pathway.
References
- 1. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 2. justagriculture.in [justagriculture.in]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory Activity of Magnesium Isoglycyrrhizinate Through Inhibition of Phospholipase A2/Arachidonic Acid Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-Lasting Anti-Inflammatory and Antinociceptive Effects of Acute Ammonium Glycyrrhizinate Administration: Pharmacological, Biochemical, and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. westlab.com [westlab.com]
- 7. What is the mechanism of Monoammonium Glycyrrhizinate? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of phospholipase A2 and platelet aggregation by glycyrrhizin, an antiinflammation drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eng.uc.edu [eng.uc.edu]
- 11. Micelle Formation of Monoammonium Glycyrrhizinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. scribd.com [scribd.com]
- 14. Long-Lasting Anti-Inflammatory and Antinociceptive Effects of Acute Ammonium Glycyrrhizinate Administration: Pharmacological, Biochemical, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. ijcrt.org [ijcrt.org]
- 18. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 19. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 20. mt.com [mt.com]
- 21. youtube.com [youtube.com]
- 22. ursinus.edu [ursinus.edu]
- 23. SSERC | Melting point determination [sserc.org.uk]
- 24. drawellanalytical.com [drawellanalytical.com]
- 25. biolinscientific.com [biolinscientific.com]
A Comprehensive Technical Guide to the Synthesis and Purification of Ammonium Glycyrrhizate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammonium (B1175870) glycyrrhizate, the ammonium salt of glycyrrhizic acid, is a triterpene saponin (B1150181) derived from the licorice root (Glycyrrhiza glabra L.).[1] It is a compound of significant interest in the pharmaceutical and food industries due to its potent anti-inflammatory properties and intense sweetness.[1][2] This technical guide provides an in-depth overview of the synthesis and purification of ammonium glycyrrhizate, intended for researchers, scientists, and professionals in drug development. It details various experimental protocols, presents quantitative data in a structured format, and includes process diagrams for enhanced clarity.
Introduction
This compound is produced through the neutralization of glycyrrhizic acid, which is first extracted from licorice root.[1][3] The resulting salt is more water-soluble than its acidic precursor, a desirable characteristic for many applications.[1] The manufacturing process can be broadly categorized into two main stages: the synthesis from glycyrrhizic acid and the subsequent purification of the resulting ammonium salt. This guide will elaborate on the methodologies for each of these critical stages.
Synthesis of this compound
The fundamental synthesis step involves the reaction of glycyrrhizic acid with an ammonia (B1221849) source. This acid-base neutralization reaction yields the ammonium salt of glycyrrhizic acid.
General Synthesis Pathway
The synthesis of this compound commences with the extraction of glycyrrhizic acid from licorice root, followed by a neutralization reaction with ammonia.[1] This process can be visualized as a straightforward chemical transformation.
Experimental Protocols for Synthesis
Several methods for the synthesis of this compound have been documented, primarily differing in the initial treatment of the crude glycyrrhizic acid and the specific conditions of the ammoniation step.
Protocol 1: Direct Ammoniation of Crude Glycyrrhizic Acid
This protocol details a common method starting from crude glycyrrhizic acid.
-
Extraction of Crude Glycyrrhizic Acid : Begin with crude glycyrrhizic acid, typically at a concentration of about 50%, extracted from licorice root.[4]
-
Acidified Ethanol (B145695) Extraction : Add 50g of the crude glycyrrhizic acid to 170ml of 95% ethanol that has been acidified with hydrochloric acid to a pH of 3.5-4.0.[4]
-
Stirring and Heating : Stir the mixture at a temperature of 40-50°C for 4 hours.[4]
-
Filtration and Second Extraction : Filter the mixture. The remaining filter residue is then subjected to a second extraction with 100ml of ethanol under the same conditions for 3 hours.[4]
-
Ammoniation : Combine the extracts from both steps. Add ammonia water or ammonia gas dropwise while stirring until the pH of the solution reaches 7.2-7.5.[4]
-
Precipitation : Allow the solution to stand at room temperature for 30 minutes to facilitate the complete precipitation of triammonium (B15348185) glycyrrhizinate.[4]
-
Conversion to Monoammonium Salt : Disperse the precipitate into a paste with an appropriate amount of glacial acetic acid. If necessary, gentle heating can be applied. Let it stand for 1 hour and then filter to convert the triammonium salt into the monoammonium salt.[4]
Protocol 2: Ammoniation with Ammonium Acetate (B1210297)
This alternative method utilizes ammonium acetate as the ammonia source.
-
Initial Extraction and Decolorization : An extractive solution of glycyrrhizic acid is first obtained and decolorized.[5]
-
Heating : The primary decolorized solution is heated to a temperature of 60-65°C.[5]
-
Addition of Ammonium Acetate : Slowly add ammonium acetate to the heated solution, maintaining the temperature at 60-65°C for 25-45 minutes.[5]
-
Cooling and Acidification : Cool the solution to 25-40°C and slowly add formic acid.[5]
-
Reheating and Crystallization : Reheat the solution to 60-65°C and maintain this temperature for another 25-45 minutes. Subsequently, cool the solution to below 30°C and stir to induce crystallization.[5]
Purification of this compound
Purification is a critical step to achieve the desired quality and purity of this compound for its intended applications. Common methods include recrystallization, decolorization with activated carbon, and ultrafiltration.
General Purification Workflow
A typical purification process involves several sequential steps to remove impurities and enhance the purity of the final product.
Experimental Protocols for Purification
Protocol 1: Recrystallization and Decolorization
This protocol is a widely used method for purifying this compound.
-
Initial Washing : Wash the crude monoammonium salt with a small amount of glacial acetic acid one to two times to obtain a pale yellow crude product.[4]
-
Decolorization : Decolorize the crude product using activated carbon.[4]
-
Recrystallization : Recrystallize the decolorized product from 75% ethanol to obtain white crystals.[4]
-
Drying : Dry the crystals to obtain the final purified product.[1]
Protocol 2: Purification via Ultrafiltration
Ultrafiltration is a modern technique employed to enhance the purity of this compound.
-
Preparation of Ammoniated Solution : An ammoniated solution of glycyrrhizic acid is prepared and decolorized with activated carbon.[6]
-
Ultrafiltration : The ammoniated liquid is subjected to membrane ultrafiltration using a polyethersulfone ultrafiltration membrane with a molecular weight cut-off of 2500-3000.[6]
-
Operating Conditions : The ultrafiltration is carried out at a temperature of 30°C and a pressure of 0.05-0.10 MPa, with a feed concentration of 30-40 g/L.[6]
-
Final Steps : The filtrate is then subjected to crystallization, filtration, drying, and pulverization to yield the final product.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from various synthesis and purification protocols.
Table 1: Synthesis Parameters and Yields
| Parameter | Value | Reference |
| Starting Material | 50g crude glycyrrhizic acid (~50% content) | [4] |
| Extraction Solvent | 170ml of 95% ethanol (acidified to pH 3.5-4.0) | [4] |
| Extraction Temperature | 40-50°C | [4] |
| Extraction Time | 4 hours (first extraction), 3 hours (second extraction) | [4] |
| Ammoniation pH | 7.2-7.5 | [4] |
| Final Yield | 15.5g of white crystals (61% yield) | [4] |
| Final Purity | ≥98% | [4] |
Table 2: Purification Parameters
| Purification Method | Parameter | Value | Reference |
| Recrystallization | Solvent | 75% ethanol | [4] |
| Ultrafiltration | Membrane Type | Polyethersulfone | [6] |
| Molecular Weight Cut-off | 2500-3000 Da | [6] | |
| Temperature | 30°C | [6] | |
| Pressure | 0.05-0.10 MPa | [6] | |
| Feed Concentration | 30-40 g/L | [6] | |
| Drying | Temperature | 70-75°C | [7] |
Quality Control and Analytical Methods
The quality of the final this compound product is assessed based on several parameters. High-performance liquid chromatography (HPLC) is a key analytical technique for determining the purity and quantifying related substances.[8]
Table 3: Quality Specifications for this compound
| Parameter | Specification | Reference |
| Purity (Assay) | 98.0-102.0% (anhydrous substance) | [2] |
| 18α-glycyrrhizic acid | ≤ 10.0% | [2] |
| Impurity A | ≤ 5.0% | [2] |
| Water Content | ≤ 6% w/w | [2] |
| Sulphated Ash | ≤ 0.2% w/w | [2] |
| Heavy Metals | ≤ 20 ppm | [2] |
| Residual Solvents (Ethanol) | < 1% w/w | [2] |
Conclusion
The synthesis and purification of this compound involve a series of well-defined chemical and physical processes. The choice of methodology can impact the yield, purity, and overall quality of the final product. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals working with this versatile compound. Adherence to established quality control parameters is crucial to ensure the suitability of this compound for its intended applications in the pharmaceutical and food industries.
References
- 1. This compound - Descrizione [tiiips.com]
- 2. selectbotanical.com [selectbotanical.com]
- 3. Micelle Formation of Monoammonium Glycyrrhizinate [jstage.jst.go.jp]
- 4. Production and Function of Monoammonium Glycyrrhizinate - Nanjing Chemical Material Corp. [njchm.com]
- 5. CN112047987A - Preparation method of mono-ammonium glycyrrhizinate - Google Patents [patents.google.com]
- 6. Preparation method of monoammonium glycyrrhizinate - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN106565815A - Monoammonium glycyrrhizinate purification method - Google Patents [patents.google.com]
- 8. [Simultaneous determination of principal components and related substances of raw material drug of ammonium glycyrrhizinate by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Ammonium Glycyrrhizate: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) glycyrrhizate (AG), a salt of glycyrrhizic acid derived from the licorice root (Glycyrrhiza glabra), has a long history of medicinal use and is a subject of extensive scientific investigation.[1][2] This technical guide provides an in-depth review of the diverse biological activities of ammonium glycyrrhizate, with a focus on its anti-inflammatory, hepatoprotective, antiviral, and anticancer properties. The information is presented to support further research and drug development efforts, with detailed experimental methodologies, quantitative data summaries, and visual representations of key signaling pathways.
Core Biological Activities
This compound exhibits a broad spectrum of pharmacological effects, primarily attributed to its anti-inflammatory, immunomodulatory, hepatoprotective, and antiviral actions.[3][4] These activities are underpinned by its ability to modulate key cellular signaling pathways involved in inflammation, cell death, and viral replication.
Anti-inflammatory Activity
This compound demonstrates significant and long-lasting anti-inflammatory effects.[5] Its mechanisms of action involve the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling cascades.
Quantitative Data: Anti-inflammatory Effects
| Experimental Model | Test Substance | Concentration/Dose | Observed Effect | Reference(s) |
| Zymosan-induced paw edema in mice | This compound (AG) | 50 mg/kg (i.p.) | Significant reduction in paw edema from 1 to 3 hours post-injection. | [5] |
| Zymosan-induced paw edema in mice | This compound (AG) | 150 mg/kg (i.p.) | Robust and sustained reduction in paw edema from 1 hour onwards. | [5] |
| Acetic acid-induced writhing test in mice | This compound (AG) | 50 mg/kg (i.p.) | Reduction in the number of writhes. | [5] |
| Acetic acid-induced writhing test in mice | This compound (AG) | 150 mg/kg (i.p.) | Severe inhibition of writhing. | [5] |
Experimental Protocol: Zymosan-Induced Paw Edema
This model is used to evaluate the anti-inflammatory properties of compounds in vivo.[6]
-
Animals: Male Swiss mice are typically used.
-
Test Compound Administration: this compound is dissolved in a suitable vehicle (e.g., Hepes buffer) and administered intraperitoneally (i.p.) at desired doses (e.g., 50 and 150 mg/kg) 10 minutes before the inflammatory insult.[5]
-
Induction of Inflammation: A 2.5% (w/v) solution of zymosan in saline is injected into the subplantar region of the right hind paw (20 µL/paw).[1]
-
Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after zymosan injection.[5]
-
Data Analysis: The increase in paw volume is calculated as the difference between the post-injection and pre-injection measurements. The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group.
Hepatoprotective Activity
This compound has demonstrated notable protective effects against liver injury induced by various toxins.[7] This hepatoprotective activity is linked to its antioxidant properties and its ability to modulate apoptotic pathways.
Quantitative Data: Hepatoprotective Effects
| Experimental Model | Test Substance | Concentration | Observed Effect | Reference(s) |
| LPS/Amoxicillin-clavulanate potassium (AC)-induced chicken hepatocyte injury | Compound Ammonium Glycyrrhizin (B1671929) (CAG) | 10 µg/mL | Cell viability increased to 85.88 ± 3.03%. | [7] |
| LPS/AC-induced chicken hepatocyte injury | Compound Ammonium Glycyrrhizin (CAG) | 100 µg/mL | Cell viability increased to 93.37 ± 1.80%. | [7] |
| LPS/AC-induced chicken hepatocyte injury | Compound Ammonium Glycyrrhizin (CAG) | 10 µg/mL & 100 µg/mL | Significant decrease in ALT and AST levels (P < 0.01). | [7] |
| LPS/Florfenicol (FFC)-induced chicken hepatocyte injury | Compound Ammonium Glycyrrhizin (CAG) | 1 µg/mL | Cell viability increased to 81.01 ± 4.68%. | [8] |
| LPS/FFC-induced chicken hepatocyte injury | Compound Ammonium Glycyrrhizin (CAG) | 0.01 µg/mL | Apoptosis rate decreased to 27.07 ± 0.54%. | [8] |
| LPS/FFC-induced chicken hepatocyte injury | Compound Ammonium Glycyrrhizin (CAG) | 1 µg/mL | Apoptosis rate decreased to 15.08 ± 1.28%. | [8] |
Experimental Protocol: Lipopolysaccharide (LPS) and Enrofloxacin (B1671348) (ENR)-Induced Hepatocyte Injury
This in vitro model is used to assess the hepatoprotective effects of compounds against bacterial endotoxin (B1171834) and antibiotic-induced liver cell damage.[9][10]
-
Cell Culture: Primary chicken hepatocytes are isolated and cultured.
-
Induction of Injury: Hepatocytes are exposed to a combination of LPS (e.g., 30 µg/mL) and enrofloxacin (e.g., 80 µg/mL) for 24 hours to induce cell injury.[9]
-
Treatment: Cells are pre-treated with various concentrations of Compound Ammonium Glycyrrhizin (CAG) for 24 hours prior to the addition of LPS/ENR.[9]
-
Assessment of Viability: Cell viability is measured using assays such as the MTT assay.
-
Biochemical Analysis: The levels of liver enzymes, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), in the cell culture supernatant are quantified using commercial kits.
-
Apoptosis Analysis: The rate of apoptosis is determined by flow cytometry using Annexin V-FITC/PI staining.[9]
Antiviral Activity
This compound has shown broad-spectrum antiviral activity against a range of viruses, including coronaviruses.[11] Its primary mechanism of antiviral action involves interfering with viral entry into host cells.
Quantitative Data: Antiviral Effects
| Virus | Cell Line | Test Substance | EC50 | Reference(s) |
| Human Coronavirus-OC43 (HCoV-OC43) | H460 | Diammonium Glycyrrhizinate (DG) | 360 ± 21 µg/mL | [1] |
| Human Coronavirus-229E (HCoV-229E) | Huh7 | Diammonium Glycyrrhizinate (DG) | 277 ± 4 µg/mL | [1] |
| SARS-associated Coronavirus (SARS-CoV) | Vero | Glycyrrhizin | 300 µg/mL | [5] |
| SARS-CoV-2 Variants (B.1.1.7, B.1.351, BA.5, EG.5, XBB.1.16) | Vero E6 | Diammonium Glycyrrhizinate (DG) | 115 to 391 µg/mL | [1] |
Anticancer Activity
This compound has been investigated for its potential as an anticancer agent, demonstrating cytotoxic effects against various cancer cell lines.
Quantitative Data: Anticancer Effects
| Cell Line | Test Substance | IC50 | Reference(s) |
| HeLa (Cervical Cancer) | Ammonium Glycyrrhizinate | 282.45 µg/mL | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., HeLa) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 100-500 µg/mL) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Key Signaling Pathways Modulated by this compound
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of the NF-κB pathway, thereby downregulating the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2.[5]
p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and cellular stress responses. This compound has been found to modulate this pathway, contributing to its anti-inflammatory effects.
Mitochondrial Apoptosis Pathway
This compound exerts some of its hepatoprotective and anticancer effects by modulating the intrinsic (mitochondrial) pathway of apoptosis. It can influence the expression of key regulatory proteins in the Bcl-2 family.[8]
Conclusion
This compound is a promising natural compound with a wide array of biological activities that are of significant interest to the pharmaceutical and scientific communities. Its well-documented anti-inflammatory, hepatoprotective, antiviral, and anticancer effects are mediated through the modulation of key signaling pathways such as NF-κB, p38 MAPK, and the mitochondrial apoptosis pathway. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further elucidate the therapeutic potential of this compound and develop novel therapeutic strategies for a variety of diseases. Further research is warranted to translate these preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Diammonium Glycyrrhizinate Ameliorates Obesity Through Modulation of Gut Microbiota-Conjugated BAs-FXR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Lasting Anti-Inflammatory and Antinociceptive Effects of Acute Ammonium Glycyrrhizinate Administration: Pharmacological, Biochemical, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological studies on zymosan inflammation in rats and mice. 1: Zymosan-induced paw oedema in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ammonium glycyrrhizin counteracts liver injury caused by lipopolysaccharide/amoxicillin-clavulanate potassium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compound Ammonium Glycyrrhizin Protects Hepatocytes from Injury Induced by Lipopolysaccharide/Florfenicol through a Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Composite ammonium glycyrrhizin has hepatoprotective effects in chicken hepatocytes with lipopolysaccharide/enrofloxacin-induced injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Composite ammonium glycyrrhizin has hepatoprotective effects in chicken hepatocytes with lipopolysaccharide/enrofloxacin-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Diammonium glycyrrhizinate attenuates Aβ(1-42) -induced neuroinflammation and regulates MAPK and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of glycyrrhizin acid on Bax and Bcl2 expression in hepatotoxicity induced by Titanium dioxide nanoparticles in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Ammonium Glycyrrhizate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ammonium (B1175870) glycyrrhizate, the monoammonium salt of glycyrrhizic acid, is a triterpenoid (B12794562) saponin (B1150181) glycoside extracted from the roots of the licorice plant (Glycyrrhiza glabra). It is widely utilized in the pharmaceutical, cosmetic, and food industries for its anti-inflammatory, antiviral, and sweetening properties. A thorough spectroscopic analysis is crucial for the quality control, characterization, and elucidation of the biological activities of this compound. This guide provides an in-depth overview of the core spectroscopic techniques used in the analysis of ammonium glycyrrhizate, complete with experimental protocols and data interpretation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for the quantitative analysis of this compound, relying on the absorption of ultraviolet light by its chromophoric structure. The conjugated system in the glycyrrhetinic acid moiety is responsible for its characteristic absorption.
Table 1: UV-Vis Absorption Data for a Glycyrrhizic Acid Compound
| Solvent/System | λmax (nm) | Reference |
| Methanol-water (7:3 v/v) | 256 | [1] |
| Phosphate buffer (pH 6.8) | 277 | [2] |
| General Reference | 249 | [3] |
| Standard Wavelength | 254 | [4] |
Experimental Protocol: UV-Vis Spectrophotometry
Objective: To determine the maximum absorption wavelength (λmax) and quantify this compound in a sample.
Materials:
-
This compound standard
-
Methanol, HPLC grade
-
Deionized water
-
Volumetric flasks
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Standard Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in a methanol-water (7:3 v/v) solvent to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create working standards of varying concentrations (e.g., 5, 10, 15, 20, 25 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the same solvent system and dilute as necessary to fall within the concentration range of the working standards.
-
Spectrophotometric Analysis:
-
Set the UV-Vis spectrophotometer to scan a wavelength range of 200-400 nm.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each working standard and the sample solution.
-
Identify the λmax from the spectrum of one of the standard solutions.
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the working standards against their known concentrations at the determined λmax.
-
Determine the concentration of this compound in the sample by interpolating its absorbance value on the calibration curve.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for the qualitative analysis of this compound, providing information about its functional groups. The complex spectrum arises from the vibrations of the various bonds within the molecule.
Table 2: Characteristic Infrared Absorption Peaks for Glycyrrhizic Acid
| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |
| 3438 | O-H stretching (acidic) | [5] |
| 2926 | =C-H stretching | [5] |
| 1663 | C=O stretching (carbonyl group) | [5] |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound for structural confirmation.
Materials:
-
This compound sample
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Hydraulic press with pellet-making die
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the this compound sample and KBr to remove any moisture.
-
Weigh approximately 1-2 mg of the sample and 100-200 mg of KBr.
-
Grind the sample and KBr together in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to the pellet-making die and press it under high pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum to identify the characteristic absorption bands corresponding to the functional groups present in this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, enabling unambiguous structure elucidation and purity assessment. Both ¹H and ¹³C NMR are employed. The data presented below is for glycyrrhizic acid, which is expected to be very similar to its ammonium salt, with minor shifts possible due to the change in counter-ion.
Table 3: Selected ¹H and ¹³C NMR Chemical Shifts for Glycyrrhizic Acid in Pyridine-d₅
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |
| 3 | 88.6 | 3.28 dd (11.5, 4.2) |
| 11 | 200.3 | - |
| 12 | 128.6 | 5.79 s |
| 13 | 169.8 | - |
| 30 | 179.8 | - |
| 1' | 104.2 | 4.92 d (7.6) |
| 1'' | 105.7 | 5.48 d (7.8) |
Data adapted from a high-resolution NMR study of glycyrrhizic acid and its esters.[6]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification and purity analysis.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Pyridine-d₅, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh about 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence.
-
-
Data Processing and Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the molecule, often aided by 2D NMR techniques like COSY, HSQC, and HMBC.
-
Mass Spectrometry (MS)
Mass spectrometry is a sensitive technique used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural elucidation. Electrospray ionization (ESI) is a commonly used ionization technique for this molecule.
Table 4: Mass Spectrometry Data for Glycyrrhizic Acid
| Ion Mode | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Reference |
| Negative | 821.4 | 469.332 (aglycone), 351.057 (disaccharide) | [7] |
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight and study the fragmentation pattern of this compound.
Materials:
-
This compound sample
-
HPLC-grade solvents (e.g., acetonitrile (B52724), water, formic acid)
-
LC-MS system with an ESI source
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol-water) to a concentration of approximately 1-10 µg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
LC-MS Analysis:
-
Set up the HPLC system with an appropriate column (e.g., C18) and a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Inject the sample into the LC system.
-
Set the mass spectrometer to acquire data in both positive and negative ion modes over a relevant mass range (e.g., m/z 100-1000).
-
Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) in the mass spectrum.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions, which can provide structural information about the aglycone and the sugar moieties.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of an this compound sample.
Anti-Inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects, in part, by inhibiting the NF-κB and MAPK signaling pathways. The diagram below illustrates this inhibitory action.[8][9][10]
References
- 1. Glycyrrhizate monoammonium EP Reference Standard CAS 53956-04-0 Sigma Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. What is the mechanism of Glycyrrhizin? [synapse.patsnap.com]
- 5. Mechanism of anti-inflammatory action of glycyrrhizin: effect on neutrophil functions including reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Long-Lasting Anti-Inflammatory and Antinociceptive Effects of Acute Ammonium Glycyrrhizinate Administration: Pharmacological, Biochemical, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. Glycyrrhizic acid from licorice down-regulates inflammatory responses via blocking MAPK and PI3K/Akt-dependent NF-κB signalling pathways in TPA-induced skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Mechanisms of Ammonium Glycyrrhizate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammonium (B1175870) glycyrrhizate (AG), a salt of glycyrrhizic acid derived from the licorice root (Glycyrrhiza glabra), has a long history of medicinal use, particularly for its anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular pathways through which ammonium glycyrrhizate exerts its anti-inflammatory effects. We will delve into its modulation of key signaling cascades, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK), its interaction with the alarmin High-Mobility Group Box 1 (HMGB1), and its influence on the inflammasome and reactive oxygen species (ROS). This document synthesizes quantitative data from various studies, details relevant experimental methodologies, and provides visual representations of the core signaling pathways to support further research and drug development efforts in the field of inflammation.
Core Anti-Inflammatory Pathways of this compound
This compound's anti-inflammatory activity is multifaceted, targeting several key nodes in the inflammatory response. The primary mechanisms involve the direct and indirect inhibition of pro-inflammatory signaling pathways and the modulation of inflammatory mediators.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1] this compound, primarily through its active metabolite glycyrrhetinic acid, has been shown to potently inhibit this pathway.[2]
The mechanism of inhibition involves preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[2] This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression.[2][3] Studies have demonstrated that monothis compound (MAG) inhibits the nuclear translocation of NF-κB p65 in human dermal microvascular endothelial cells (HMEC-1) stimulated with TNF-α.
Attenuation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, comprising key proteins such as extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK), plays a crucial role in translating extracellular stimuli into cellular inflammatory responses.[2] this compound and its derivatives have been found to attenuate the MAPK pathway by inhibiting the phosphorylation of these key kinases.[2] By doing so, it effectively reduces the downstream production of pro-inflammatory cytokines and mediators.[2] Glycyrrhizic acid has been shown to inhibit the TPA-mediated activation of ERK1/2 and p38 MAPK.[4]
Direct Inhibition of High-Mobility Group Box 1 (HMGB1)
High-Mobility Group Box 1 (HMGB1) is a damage-associated molecular pattern (DAMP) molecule, or alarmin, that is released from necrotic cells or actively secreted by immune cells to propagate the inflammatory response.[5][6] Glycyrrhizin (B1671929), the active component of this compound, has been identified as a direct inhibitor of HMGB1.[5][7] It binds to HMGB1, inhibiting its chemoattractant and mitogenic activities.[5][7] This interaction prevents HMGB1 from binding to its receptors, such as Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE), thereby blocking downstream inflammatory signaling.[6][8] NMR and fluorescence studies have shown that glycyrrhizin directly binds to HMGB1 with a dissociation constant (Kd) of approximately 150 µM.[5][9]
Modulation of the Inflammasome
The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18. Recent studies suggest that glycyrrhizin can inhibit the activation of the NLRP3 inflammasome, which is a key process in many inflammatory diseases.[10] Oral treatment with glycyrrhizin has been shown to inhibit NLRP3 inflammasome activation and promote a shift from the pro-inflammatory M1 to the anti-inflammatory M2 microglial phenotype following traumatic spinal cord injury.[10]
Regulation of Reactive Oxygen Species (ROS)
Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is intricately linked with inflammation. This compound has demonstrated antioxidant properties, helping to mitigate oxidative damage.[11] In vitro studies on calf intestinal epithelial cells exposed to heat stress showed that monoammonium glycyrrhizinate improved the total antioxidant capacity and superoxide (B77818) dismutase activity while decreasing levels of malondialdehyde and nitric oxide.[11]
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative data on the inhibitory effects of this compound and its derivatives on various inflammatory markers.
| Compound | Cell Line/Model | Inflammatory Stimulus | Measured Parameter | Concentration/Dose | % Inhibition / IC50 | Reference |
| Glycyrrhizic Acid Nanoparticles | RAW 264.7 macrophages | LPS (1 µg/mL) | PGE2 Production | 303 µM | 59.38% | [12] |
| Unprocessed Glycyrrhizic Acid | RAW 264.7 macrophages | LPS (1 µg/mL) | PGE2 Production | 303 µM | 27.18% | [12] |
| Glycyrrhizic Acid Nanoparticles | RAW 264.7 macrophages | LPS (1 µg/mL) | TNF-α Production | 303 µM | 44.39% | [12] |
| Unprocessed Glycyrrhizic Acid | RAW 264.7 macrophages | LPS (1 µg/mL) | TNF-α Production | 303 µM | 20.79% | [12] |
| Glycyrrhizic Acid Nanoparticles | RAW 264.7 macrophages | LPS (1 µg/mL) | IL-6 Production | 303 µM | 44.39% | [12] |
| Unprocessed Glycyrrhizic Acid | RAW 264.7 macrophages | LPS (1 µg/mL) | IL-6 Production | 303 µM | 20.79% | [12] |
| Glycyrrhizin Analogue (Compound 6) | RAW 264.7 cells | Not specified | NO Release | IC50 = 15.9 µM | - | [13] |
| Glycyrrhizin Analogue (Compound 15) | RAW 264.7 cells | Not specified | NO Release | IC50 = 20.2 µM | - | [13] |
| Compound | Animal Model | Inflammatory Stimulus | Measured Parameter | Dose | Effect | Reference |
| Ammonium Glycyrrhizinate | Mice | Acetic acid-induced writhing | Number of writhes | 50 mg/kg, i.p. | Reduction in writhes | [14] |
| Ammonium Glycyrrhizinate | Mice | Acetic acid-induced writhing | Number of writhes | 150 mg/kg, i.p. | Severe inhibition of writhes | [14] |
| Ammonium Glycyrrhizinate | Mice | Zymosan-induced paw edema | Paw edema | 50 mg/kg, i.p. | Significant reduction from 1 to 3 hours | [15] |
| Ammonium Glycyrrhizinate | Mice | Zymosan-induced paw edema | Paw edema | 150 mg/kg, i.p. | Significant reduction from 1 to 24 hours | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory properties of this compound.
In Vitro Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
Objective: To assess the ability of this compound to inhibit the production of pro-inflammatory mediators in a macrophage cell line.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in a suitable vehicle, e.g., DMSO or sterile water)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6 quantification
-
MTT assay kit for cell viability
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well for viability assays or in 24-well plates at 3 x 10^5 cells/well for cytokine and NO measurements.[4][16] Incubate overnight to allow for cell adherence.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add LPS (typically 1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.[12]
-
Nitric Oxide Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with an equal volume of Griess reagent.[12] Measure the absorbance at 540 nm.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.[16]
-
Cell Viability Assay: After treatment, add MTT solution to the cells and incubate for 4 hours.[12] Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at the appropriate wavelength.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory effect of this compound on acute inflammation.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
This compound (dissolved in a suitable vehicle, e.g., saline)
-
Carrageenan (1% w/v in saline)
-
Plethysmometer
Protocol:
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups: a control group, a positive control group (e.g., indomethacin (B1671933) 5 mg/kg), and this compound treatment groups at various doses.[17]
-
Drug Administration: Administer this compound or the vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection.[17][18]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[17]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[17]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
Objective: To determine the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction and Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[16] Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[19]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.[19]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow.
Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
Figure 2: Attenuation of the MAPK signaling pathway by this compound.
Figure 3: Direct inhibition of HMGB1 by this compound.
Figure 4: General experimental workflow for in vitro anti-inflammatory studies.
Conclusion
This compound demonstrates significant anti-inflammatory properties through a multi-pronged approach, targeting key signaling pathways such as NF-κB and MAPK, directly inhibiting the alarmin HMGB1, and modulating the inflammasome and oxidative stress. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals. The continued investigation into the precise molecular interactions and the development of novel analogues will further unlock the therapeutic potential of this natural compound in the management of a wide range of inflammatory disorders.
References
- 1. Glycyrrhiza glabra L. Extract Inhibits LPS-Induced Inflammation in RAW Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monothis compound suppresses tumor necrosis factor-α induced chemokine production in HMEC-1 cells, possibly by blocking the translocation of nuclear factor-κB into the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoammonium glycyrrhizinate ameliorates mitochondrial dysfunction-mediated oxidative stress and neuroinflammation via the NRF2/NQO1 axis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 6. B-cell Specific Inhibitors of NF-κB Activation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycyrrhizin binds to high-mobility group box 1 protein and inhibits its cytokine activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activity of novel ammonium glycyrrhizinate/niosomes delivery system: human and murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ec.europa.eu [ec.europa.eu]
- 12. Glycyrrhizic acid nanoparticles inhibit LPS-induced inflammatory mediators in 264.7 mouse macrophages compared with unprocessed glycyrrhizic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of glycyrrhizin analogues as HMGB1 inhibitors and their activity against sepsis in acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-Lasting Anti-Inflammatory and Antinociceptive Effects of Acute Ammonium Glycyrrhizinate Administration: Pharmacological, Biochemical, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. inotiv.com [inotiv.com]
- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antiviral Potential of Ammonium Glycyrrhizate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammonium (B1175870) glycyrrhizate, a derivative of glycyrrhizic acid extracted from licorice root, has demonstrated a broad spectrum of antiviral activities against a range of DNA and RNA viruses. This technical guide provides a comprehensive overview of the antiviral properties of ammonium glycyrrhizate, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation. Detailed experimental protocols for key antiviral assays are provided to facilitate further research and development. Furthermore, this guide employs visualizations of critical signaling pathways and experimental workflows to offer a clear and concise understanding of the compound's antiviral profile.
Introduction
This compound, a salt of glycyrrhizic acid, is a well-known compound with a variety of pharmacological properties, including anti-inflammatory, hepatoprotective, and immunomodulatory effects.[1] In recent years, its potent antiviral activities have garnered significant attention within the scientific community.[2] This document serves as a technical resource, consolidating the current knowledge on the antiviral properties of this compound to support ongoing research and drug development efforts.
Spectrum of Antiviral Activity
This compound and its parent compound, glycyrrhizic acid, have shown inhibitory effects against a wide array of viruses, including but not limited to:
-
Coronaviruses: Including Human Coronaviruses (HCoV-OC43, HCoV-229E) and SARS-CoV-2.[3][4]
-
Herpesviruses: Such as Herpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV), and Epstein-Barr Virus (EBV).[5]
-
Hepatitis Viruses: Including Hepatitis A, B, and C viruses.[6]
-
Influenza Viruses. [6]
-
Human Immunodeficiency Virus (HIV). [7]
-
Porcine Parvovirus (PPV) and Porcine Deltacoronavirus (PDCoV). [8][9]
Mechanisms of Antiviral Action
The antiviral effects of this compound are multifaceted, targeting various stages of the viral life cycle and modulating the host's immune response.
Inhibition of Viral Entry and Replication
This compound has been shown to interfere with the initial stages of viral infection. Time-of-addition and pseudotype virus infection studies have indicated that it can dramatically inhibit the process of virus entry into host cells.[4] For coronaviruses, it has been demonstrated that diammonium glycyrrhizinate can bind to the receptor-binding domain (RBD) of the spike protein, thereby blocking spike-mediated cellular entry.[3] Furthermore, it can disrupt viral replication by inhibiting viral enzymes such as DNA polymerase.[1]
Immunomodulation
This compound plays a crucial role in modulating the host's immune response to viral infections.
Viral infections often trigger inflammatory responses through the activation of signaling pathways like NF-κB and the release of damage-associated molecular patterns (DAMPs) such as High Mobility Group Box 1 (HMGB1). HMGB1 can then activate Toll-like receptor 4 (TLR4), leading to further inflammation. This compound has been shown to inhibit the NF-κB pathway, a key regulator of pro-inflammatory gene expression.[1][10] It can also physically bind to HMGB1, preventing its interaction with TLR4 and thereby dampening the inflammatory cascade.[11][12][13]
This compound can enhance the immune response against viral infections by promoting the production of interferons, which are critical signaling proteins that inhibit viral replication and activate immune cells.[1][7][11]
Quantitative Data on Antiviral Activity
The antiviral efficacy of this compound and its derivatives has been quantified in numerous in vitro studies. The following tables summarize the reported 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and 50% inhibitory concentration (IC₅₀) values against various viruses.
Table 1: In Vitro Antiviral Activity of Diammonium Glycyrrhizinate (DG) against Human Coronaviruses [3][4]
| Virus Strain | Cell Line | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) |
| HCoV-OC43 | H460 | 360 ± 21 | >4000 |
| HCoV-229E | Huh7 | 277 ± 4 | >4000 |
| SARS-CoV-2 (B.1.1.7) | Vero E6 | 115 | >4000 |
| SARS-CoV-2 (B.1.351) | Vero E6 | 391 | >4000 |
Table 2: In Vitro Antiviral Activity of Glycyrrhizic Acid (GA) and its Derivatives against Various Viruses
| Virus | Compound | Cell Line | IC₅₀ | Reference |
| Epstein-Barr Virus (EBV) | Glycyrrhizic Acid | - | 0.04 mM | [5] |
| Hepatitis C Virus (HCV) | Glycyrrhizin | Hepatocytes | 7 ± 1 µg/mL | [6] |
| Rotavirus | 18β-Glycyrrhetinic Acid | - | 46 µM | [14] |
| HIV-1 | Acyclovir & Ganciclovir | - | 3 µM & 0.7 µM | [15] |
| Human Cytomegalovirus | Acyclovir & Ganciclovir | - | 60 µM & 1 µM | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the antiviral properties of this compound.
Cell Viability Assay (MTT Assay)
This assay is crucial for determining the cytotoxic concentration of the compound, ensuring that observed antiviral effects are not due to cell death.[16][17][18][19][20]
Materials:
-
96-well plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
After 24 hours, remove the medium and add fresh medium containing serial dilutions of this compound. Include a "no-drug" control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the "no-drug" control and determine the CC₅₀ value using non-linear regression.
Plaque Reduction Assay
This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[21][22][23]
Materials:
-
6-well or 12-well plates
-
Susceptible host cells
-
Virus stock of known titer
-
Serum-free medium
-
Overlay medium (e.g., containing 0.5% methylcellulose (B11928114) or agarose)
-
Formaldehyde (B43269) solution (4%)
-
Crystal violet solution (0.5%)
Procedure:
-
Seed susceptible cells in plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock in serum-free medium.
-
Remove the growth medium from the cells and infect with 200 µL of each virus dilution.
-
Incubate for 1 hour at 37°C to allow for virus adsorption.
-
During adsorption, prepare the overlay medium containing various concentrations of this compound.
-
After adsorption, remove the inoculum and add 2 mL of the overlay medium with the respective drug concentrations.
-
Incubate the plates for 2-5 days, or until plaques are visible.
-
Fix the cells with 4% formaldehyde for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction for each drug concentration compared to the virus control. Determine the IC₅₀ value.
Viral Yield Reduction Assay
This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.[15][24][25]
Materials:
-
24-well or 48-well plates
-
Susceptible host cells
-
Virus stock
-
Infection medium
-
This compound solution
Procedure:
-
Seed cells in plates to form a confluent monolayer.
-
Infect the cells with the virus at a specific Multiplicity of Infection (MOI) (e.g., 0.01 to 1).
-
Allow the virus to adsorb for 1-2 hours.
-
After adsorption, remove the inoculum and add fresh medium containing serial dilutions of this compound.
-
Incubate for a period that allows for one or more cycles of viral replication (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, collect the cell culture supernatants.
-
Determine the titer of the progeny virus in the supernatants using a plaque assay or TCID₅₀ assay.
-
Calculate the percentage of virus yield reduction for each drug concentration compared to the virus control.
Quantitative Reverse Transcription PCR (qRT-PCR)
qRT-PCR is a highly sensitive method for quantifying viral RNA, allowing for the determination of a compound's ability to inhibit viral replication.[10][26][27][28]
Materials:
-
RNA extraction kit
-
qRT-PCR master mix
-
Virus-specific primers and probe
-
Reverse transcriptase
-
Real-time PCR instrument
Procedure:
-
Infect cells with the virus in the presence of different concentrations of this compound, as described in the viral yield reduction assay.
-
At the end of the incubation period, extract total RNA from the cells or supernatant using a suitable RNA extraction kit.
-
Perform one-step or two-step qRT-PCR using virus-specific primers and probe.
-
Determine the cycle threshold (Ct) values for each sample.
-
Quantify the viral RNA levels relative to a standard curve or an internal control (e.g., a housekeeping gene).
-
Calculate the percentage of inhibition of viral RNA synthesis for each drug concentration.
Time-of-Addition Assay
This assay helps to pinpoint the specific stage of the viral life cycle that is inhibited by the antiviral compound.[29][30][31][32][33]
Procedure:
-
Pre-treatment of cells: Treat cells with this compound for a specific period before infection. Wash the cells to remove the compound and then infect with the virus.
-
Co-treatment: Add the virus and this compound to the cells simultaneously.
-
Post-treatment: Infect the cells with the virus first, and then add this compound at various time points post-infection.
-
After the appropriate incubation period for each condition, quantify the viral replication using methods like plaque assay, viral yield reduction assay, or qRT-PCR.
-
The timing at which the compound loses its antiviral activity indicates the stage of the viral life cycle that it targets.
Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathways
Caption: Antiviral mechanisms of this compound.
Experimental Workflows
Caption: Workflow for Plaque Reduction Assay.
Caption: Logical relationships in a Time-of-Addition Assay.
Conclusion
This compound presents a promising avenue for the development of broad-spectrum antiviral therapeutics. Its multifaceted mechanism of action, targeting both viral and host factors, offers a robust strategy to combat viral infections. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community, fostering further investigation into the therapeutic potential of this compelling natural compound. Continued research is warranted to fully elucidate its in vivo efficacy and to optimize its clinical application.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 3. Diammonium Glycyrrhizinate Exerts Broad-Spectrum Antiviral Activity Against Human Coronaviruses by Interrupting Spike-Mediated Cellular Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diammonium Glycyrrhizinate Exerts Broad-Spectrum Antiviral Activity Against Human Coronaviruses by Interrupting Spike-Mediated Cellular Entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broad Antiviral Spectrum of Glycyrrhizic Acid for Human and Veterinary Medicine: Reality or Fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice [frontiersin.org]
- 7. Glycyrrhizin as antiviral agent against Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral Effect of Diammonium Glycyrrhizinate on Cell Infection by Porcine Parvovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Clinical Applications of Quantitative Real-Time PCR in Virology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Glycyrrhizin Interacts with TLR4 and TLR9 to Resolve P. aeruginosa Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of the network pharmacology and the structure-activity relationship of glycyrrhizic acid and glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2.7. MTT Assay [bio-protocol.org]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. benchchem.com [benchchem.com]
- 22. bioagilytix.com [bioagilytix.com]
- 23. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 24. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 28. Detection and monitoring of virus infections by real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 30. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]
- 31. benchchem.com [benchchem.com]
- 32. A time-of-drug addition approach to target identification of antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Hepatoprotective Effects of Ammonium Glycyrrhizate: A Technical Guide for Researchers
Introduction
Ammonium (B1175870) glycyrrhizate (AG), a derivative of glycyrrhizic acid extracted from licorice root, has long been utilized for its medicinal properties, particularly in the management of liver diseases. Its established anti-inflammatory, antiviral, and immunomodulatory activities have positioned it as a significant agent in hepatoprotection.[1][2] This technical guide provides an in-depth overview of the mechanisms, experimental validation, and quantitative data supporting the hepatoprotective effects of ammonium glycyrrhizate, intended for researchers, scientists, and professionals in drug development.
Core Mechanisms of Action
This compound exerts its hepatoprotective effects through a multi-pronged approach, primarily by modulating key signaling pathways involved in inflammation, oxidative stress, and apoptosis.
Anti-inflammatory Effects
A primary mechanism of AG's hepatoprotective action is its potent anti-inflammatory activity. It has been shown to inhibit the NF-κB signaling pathway, a central regulator of the inflammatory response.[3] By suppressing NF-κB activation, AG reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thereby mitigating inflammatory liver damage.[4]
Antioxidant Properties
AG enhances the cellular antioxidant defense system by activating the Keap1-Nrf2 signaling pathway.[5][6] Under conditions of oxidative stress, AG promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing its translocation to the nucleus. There, Nrf2 induces the expression of various antioxidant and cytoprotective genes, including those for heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is crucial for glutathione (B108866) (GSH) synthesis.[6][7] This leads to a reduction in reactive oxygen species (ROS) and malondialdehyde (MDA) levels, while increasing the levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[2][3]
Anti-apoptotic Activity
This compound protects hepatocytes from apoptosis through several mechanisms. It has been demonstrated to inhibit the mitochondrial apoptosis pathway by upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic protein Bax.[1][2] This prevents the release of cytochrome c from the mitochondria into the cytosol, thereby inhibiting the activation of caspase-9 and the downstream executioner caspase-3.[1] Furthermore, AG has been shown to suppress the Fas/FasL-mediated extrinsic apoptosis pathway and the JAK1/STAT1/IRF1 pathway.[4]
Immunomodulation
AG also exhibits immunomodulatory effects that contribute to its hepatoprotective capacity. In models of autoimmune hepatitis, diammonium glycyrrhizinate has been shown to downregulate the frequency of natural killer T (NKT) cells, which are key effector cells in liver injury, while upregulating the frequency of regulatory T cells (Tregs) that suppress excessive immune responses.[8] It can also modulate the balance of T helper cell subsets (Th1, Th2, Th17).[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for evaluating its hepatoprotective effects.
Quantitative Data on Hepatoprotective Effects
The following tables summarize quantitative data from various preclinical studies, demonstrating the efficacy of this compound in mitigating liver injury.
Table 1: In Vivo Studies on the Effects of this compound on Liver Injury Markers
| Animal Model | Inducing Agent | AG Dosage | Duration | Effect on ALT | Effect on AST | Reference |
| Mice | Concanavalin A | 75 and 200 mg/kg | 2 hours pre-treatment | Significant reduction | Significant reduction | [8] |
| Mice | Alcohol (chronic + binge) | Not specified | Chronic treatment | Alleviation of increase | Alleviation of increase | |
| Rats | Rifampicin + Isoniazid | 45 and 90 mg/kg | 7, 14, and 21 days | Significant decrease | Significant decrease | [3] |
| Mice | Amphotericin B | Not specified | Not specified | Alleviation of pathological changes | Alleviation of pathological changes | [9] |
Table 2: In Vitro Studies on the Effects of this compound on Hepatocyte Viability and Enzyme Release
| Cell Line | Inducing Agent | AG Concentration | Duration | Effect on Cell Viability | Effect on ALT Release | Effect on AST Release | Reference |
| Primary Chicken Hepatocytes | LPS + Florfenicol | Not specified | Not specified | Increased | Decreased | Decreased | [1] |
| Primary Chicken Hepatocytes | LPS + Enrofloxacin | 50-400 µg/ml | 24 hours | Increased | Dose-dependent decrease | Dose-dependent decrease | [2] |
| LO2 cells | Acetaminophen (B1664979) (APAP) | 200, 400, and 600 µM | 24 hours | Concentration-dependent increase | Not specified | Not specified | [5] |
Table 3: Effects of this compound on Oxidative Stress Markers
| Model | Inducing Agent | AG Treatment | Effect on SOD | Effect on GSH | Effect on MDA | Reference |
| Primary Chicken Hepatocytes | LPS + Enrofloxacin | 400 µg/ml | Increased activity | Increased protein levels | Decreased levels | [2] |
| Rats | Rifampicin + Isoniazid | 45 and 90 mg/kg | Not specified | Markedly increased | Significantly decreased | [3] |
| Calf Intestinal Epithelial Cells | Heat Stress | 0.25 µg/mL | Increased | Increased | Reduced | [10] |
Table 4: Effects of this compound on Apoptosis-Related Proteins
| Model | Inducing Agent | AG Treatment | Effect on Bcl-2 | Effect on Bax | Effect on Caspase-3 | Reference |
| Primary Chicken Hepatocytes | LPS + Florfenicol | Not specified | Down-regulation of gene expression | Up-regulation of gene expression | Activation at gene level | [1] |
| Primary Chicken Hepatocytes | LPS + Enrofloxacin | 25-400 µg/ml | Increased mRNA expression | Inhibited mRNA expression | Inhibited mRNA expression | [2] |
| Mice | Concanavalin A | 75 and 200 mg/kg | Not specified | Not specified | Down-regulated cleaved-caspase 3 | [8] |
Detailed Experimental Protocols
In Vivo Model of Concanavalin A-Induced Autoimmune Hepatitis
-
Animals: Male C57BL/6J mice.
-
Hepatitis Induction: A single intravenous injection of Concanavalin A (Con A) at a dose of 20 mg/kg.[4]
-
Treatment: Diammonium glycyrrhizinate (DG) administered intraperitoneally at doses of 75 and 200 mg/kg, 2 hours before Con A injection.[8]
-
Sample Collection: Mice are sacrificed at 0, 6, and 24 hours after Con A administration. Blood and liver tissues are collected.[8]
-
Analysis:
-
Serum Analysis: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin (B190676) (TBIL) levels are measured using biochemical assays.[4][8]
-
Histopathology: Liver tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess liver damage.[4]
-
Cytokine Analysis: mRNA levels of inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α, IFN-γ) in the liver are quantified using real-time quantitative PCR (qPCR).[4]
-
Protein Expression: Expression levels of proteins involved in apoptosis (e.g., cleaved-caspase 3) and signaling pathways (e.g., JAK1, STAT1) are determined by Western blot analysis.[4]
-
Immunohistochemistry: To detect the expression of specific proteins in liver tissue.[4]
-
Flow Cytometry: To analyze the populations of immune cells (e.g., NKT cells, Tregs) in the liver and spleen.[8]
-
In Vitro Model of Acetaminophen-Induced Hepatotoxicity
-
Cell Line: Human normal liver cells (LO2).[5]
-
Cell Culture: Cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 atmosphere.[5]
-
Model Induction: LO2 cells are seeded in 96-well plates at a density of 4000 cells per well. After 24 hours of incubation, liver injury is induced by exposing the cells to 16 mM acetaminophen (APAP) for 24 hours.[5]
-
Treatment: Following APAP exposure, cells are treated with varying concentrations of diammonium glycyrrhizinate (e.g., 200, 400, and 600 µM).[5]
-
Analysis:
Conclusion
This compound demonstrates significant hepatoprotective effects through its ability to counteract inflammation, oxidative stress, and apoptosis. Its multifaceted mechanism of action, involving the modulation of critical signaling pathways such as NF-κB and Keap1-Nrf2, makes it a compelling agent for the treatment of various liver injuries. The quantitative data from both in vivo and in vitro studies provide robust evidence for its efficacy. The detailed experimental protocols outlined in this guide offer a framework for researchers to further investigate and validate the therapeutic potential of this compound in the context of liver disease.
References
- 1. Compound Ammonium Glycyrrhizin Protects Hepatocytes from Injury Induced by Lipopolysaccharide/Florfenicol through a Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Composite ammonium glycyrrhizin has hepatoprotective effects in chicken hepatocytes with lipopolysaccharide/enrofloxacin-induced injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoammonium glycyrrhizinate protects rifampicin- and isoniazid-induced hepatotoxicity via regulating the expression of transporter Mrp2, Ntcp, and Oatp1a4 in liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycyrrhizic acid ammonium salt alleviates Concanavalin A-induced immunological liver injury in mice through the regulation of the balance of immune cells and the inhibition of hepatocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular Metabolomics Reveals Differences in the Scope of Liver Protection Between Ammonium-Based Glycyrrhizinate and Magnesium Isoglycyrrhizinate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of monoammonium glycyrrhizinate and cysteine hydrochloride protects mice against acetaminophen-induced liver injury via Keap1/Nrf2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monoammonium glycyrrhizinate ameliorates mitochondrial dysfunction-mediated oxidative stress and neuroinflammation via the NRF2/NQO1 axis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Hepatoprotective effect of diammonium glycyrrhizinate and neuroprotective effect of piperazine ferulate on AmB-induced liver and kidney injury by suppressing apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monoammonium glycyrrhizinate improves antioxidant capacity of calf intestinal epithelial cells exposed to heat stress in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Ammonium Glycyrrhizate: A Technical Guide to its Application as a Natural Biosurfactant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) Glycyrrhizate (AG), a salt of glycyrrhizic acid extracted from the root of the licorice plant (Glycyrrhiza glabra), is a natural triterpenoid (B12794562) saponin (B1150181) with a long history of use in traditional medicine and as a natural sweetener.[1][2] Its amphiphilic molecular structure, consisting of a hydrophobic glycyrrhetinic acid aglycone and two hydrophilic glucuronic acid moieties, imparts significant surface-active properties, positioning it as a promising natural biosurfactant for various applications in the pharmaceutical and drug delivery fields.[3][4] This technical guide provides an in-depth overview of the core biosurfactant properties of ammonium glycyrrhizate, detailed experimental protocols for its characterization, and insights into its biological mechanisms of action.
Physicochemical and Biosurfactant Properties
This compound's utility as a biosurfactant is underpinned by its ability to lower surface tension, form micelles, and emulsify immiscible liquids. These properties are highly dependent on environmental conditions such as pH.
Molecular Structure
The distinct amphiphilic nature of this compound is central to its surfactant capabilities. The large, hydrophobic steroid-like backbone provides a nonpolar region, while the two glucuronic acid residues and the ammonium salt of the carboxyl group constitute the polar, hydrophilic head.[3]
Quantitative Biosurfactant Data
The surfactant properties of this compound are influenced by factors such as pH and concentration. The following tables summarize key quantitative data gathered from various studies.
| Parameter | Value | Conditions | Reference(s) |
| Molecular Formula | C42H65NO16 | [5] | |
| Molecular Weight | 840.0 g/mol | [5] | |
| Solubility | Slightly soluble in cold water, soluble in hot water. Soluble in hydroalcoholic mixtures, glycerin, and propylene (B89431) glycol. | [1] |
Table 1: General Physicochemical Properties of this compound
| pH | Critical Micelle Concentration (CMC) (mmol/L) | Surface Tension at CMC (γCMC) (mN/m) | Reference(s) |
| 5 | 1.5 | 50 | [3][4][6][7] |
| 6 | 3.7 | 51 | [3][4][6][7] |
| 7 | Not clearly defined | - | [3][6][7] |
Table 2: Critical Micelle Concentration and Surface Tension of Monoammonium Glycyrrhizinate
Micelle Characteristics
This compound self-assembles into aggregates in aqueous solutions above its CMC. Studies have shown that it tends to form rod-like micelles, particularly in weakly acidic conditions (pH 5).[3][4][6] The size and charge of these micelles are crucial for their application in drug delivery. For instance, diammonium glycyrrhizinate, a closely related salt, forms micelles with a negative zeta potential due to the dissociation of the glucuronic acid moieties.[12]
| Derivative | Condition | Mean Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference(s) |
| Diammonium Glycyrrhizinate Micelles | - | ~50 - 142.8 | -84.70 to -49.7 | Not Specified | [12][13] |
| Astragaloside-Soluplus/TPGS/Glycyrrhizic acid ammonium Salt Mixed Micelles | - | 50.92 ± 0.13 | Not Specified | Not Specified | [14] |
Table 3: Micelle Size and Zeta Potential of Glycyrrhizinate Derivatives
Experimental Protocols
This section provides detailed methodologies for the characterization of this compound as a biosurfactant.
Determination of Critical Micelle Concentration (CMC)
3.1.1. Surface Tension Method
This method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
Procedure:
-
Prepare a series of aqueous solutions of this compound of varying concentrations in a buffer of the desired pH.
-
Measure the surface tension of each solution using a tensiometer (e.g., with the du Nouy ring or Wilhelmy plate method) at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined as the concentration at the point of intersection of the two linear portions of the graph.[3][4]
3.1.2. Pyrene (B120774) Fluorescence Probe Method
This method utilizes the sensitivity of the fluorescence spectrum of pyrene to the polarity of its microenvironment.
Procedure:
-
Prepare a stock solution of pyrene in a suitable organic solvent.
-
Prepare a series of this compound solutions of varying concentrations in the desired aqueous buffer.
-
Add a small aliquot of the pyrene stock solution to each surfactant solution to achieve a final pyrene concentration of approximately 1 x 10⁻⁷ mol/L.
-
Allow the solutions to equilibrate in the dark.
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer, with an excitation wavelength of around 335 nm.
-
Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the emission spectrum (typically around 373 nm and 384 nm, respectively).
-
Plot the ratio of I₁/I₃ against the logarithm of the surfactant concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve.[12]
Measurement of Surface Tension Reduction
The ability of a surfactant to lower the surface tension of water is a direct measure of its surface activity.
Procedure:
-
Prepare aqueous solutions of this compound at various concentrations.
-
Use a tensiometer equipped with a du Nouy ring or a Wilhelmy plate to measure the surface tension of each solution at a controlled temperature.
-
Calibrate the instrument with deionized water (surface tension ≈ 72 mN/m at 25°C).
-
Record the surface tension values for each concentration.
-
Plot surface tension versus the logarithm of the concentration to observe the concentration-dependent reduction.
Determination of Emulsification Index (E24)
The emulsification index is a measure of the ability of a surfactant to form and stabilize an emulsion.
Procedure:
-
Mix equal volumes of an aqueous solution of this compound and an immiscible organic phase (e.g., kerosene, vegetable oil) in a graduated test tube.
-
Vortex the mixture at high speed for 2 minutes.
-
Allow the mixture to stand for 24 hours.
-
Measure the height of the emulsion layer and the total height of the liquid column.
-
Calculate the E24 using the following formula: E24 (%) = (Height of emulsion layer / Total height of liquid column) x 100[8]
Hemolytic Activity Assay
This assay assesses the potential of the biosurfactant to lyse red blood cells, which is an important indicator of its biocompatibility.
Procedure:
-
Obtain fresh red blood cells (RBCs) and wash them several times with a phosphate-buffered saline (PBS) solution by centrifugation.
-
Prepare a 2% (v/v) suspension of the washed RBCs in PBS.
-
Prepare a series of dilutions of the this compound solution in PBS.
-
In a microtiter plate, mix the RBC suspension with the different concentrations of the biosurfactant solution.
-
Include a positive control (e.g., Triton X-100 or distilled water to cause 100% hemolysis) and a negative control (RBCs in PBS only).
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.
-
Calculate the percentage of hemolysis for each concentration relative to the positive control.
-
The IC50 value (the concentration causing 50% hemolysis) can be determined by plotting the percentage of hemolysis against the surfactant concentration.[11]
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, with its anti-inflammatory properties being particularly well-documented.
Anti-inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of glycyrrhizic acid and its salts are largely attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][15][16] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), a cascade of events leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes, including those for pro-inflammatory cytokines like TNF-α and IL-6, as well as enzymes like iNOS and COX-2.[14][17]
Glycyrrhizic acid has been shown to inhibit this pathway by:
-
Blocking the phosphorylation and degradation of IκBα: This prevents the release of NF-κB.[6][17]
-
Inhibiting the phosphorylation of the p65 subunit of NF-κB: This further prevents its activation and nuclear translocation.[6][17]
-
Suppressing upstream signaling molecules: Glycyrrhizic acid can inhibit the activation of kinases such as MAPKs (ERK1/2, p38) and PI3K/Akt, which are involved in the activation of the NF-κB pathway.[6][17]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Applications in Drug Delivery
The biosurfactant properties of this compound make it a valuable excipient in the formulation of various drug delivery systems, particularly for poorly water-soluble drugs.
Nanoformulation Development
This compound can be incorporated into nanoformulations such as liposomes, niosomes, and micelles to enhance drug solubility, stability, and bioavailability.[14][18] The thin-film hydration method is a common technique for preparing liposomal formulations.
5.1.1. Experimental Workflow: Thin-Film Hydration Method for Liposome Preparation
This workflow outlines the general steps for preparing liposomes, which can be adapted to include this compound as a component or to encapsulate it.
References
- 1. researchgate.net [researchgate.net]
- 2. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 3. Micelle Formation of Monoammonium Glycyrrhizinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C42H65NO16 | CID 62074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Glycyrrhizic acid from licorice down-regulates inflammatory responses via blocking MAPK and PI3K/Akt-dependent NF-κB signalling pathways in TPA-induced skin inflammation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. researchportal.tuni.fi [researchportal.tuni.fi]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antibacterial and Antihemolytic Activity of New Biomaterial Based on Glycyrrhizic Acid and Quercetin (GAQ) against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 14. 18α-Glycyrrhetinic acid monoglucuronide as an anti-inflammatory agent through suppression of the NF-κB and MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 17. Glycyrrhizic acid from licorice down-regulates inflammatory responses via blocking MAPK and PI3K/Akt-dependent NF-κB signalling pathways in TPA-induced skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Immunomodulatory Effects of Ammonium Glycyrrhizate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammonium (B1175870) glycyrrhizate (AG), a salt of glycyrrhizic acid derived from the licorice root (Glycyrrhiza glabra), has garnered significant scientific interest for its diverse pharmacological activities. Beyond its traditional uses, AG exhibits potent immunomodulatory, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of the current understanding of the mechanisms by which ammonium glycyrrhizate influences the immune system. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this compound. This document details the effects of AG on various immune cells, including macrophages, dendritic cells, and T cells, and its influence on cytokine production and key signaling pathways. Quantitative data from preclinical studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development.
Introduction
This compound is a triterpenoid (B12794562) saponin (B1150181) glycoside that is the primary active component of licorice root. It has a long history of use in traditional medicine for treating a variety of ailments.[1] Modern scientific investigation has begun to elucidate the molecular mechanisms underlying its therapeutic effects, revealing a complex interplay with the immune system. AG's ability to modulate immune responses positions it as a promising candidate for the development of novel therapies for inflammatory diseases, viral infections, and conditions requiring immune system potentiation. This guide aims to consolidate the current knowledge on the immunomodulatory effects of this compound, presenting it in a structured and technically detailed format to support ongoing and future research endeavors.
Mechanisms of Immunomodulation
This compound exerts its immunomodulatory effects through a multi-pronged approach, influencing both innate and adaptive immunity. Its actions are primarily attributed to its active metabolite, glycyrrhizic acid (GA).
Anti-inflammatory Effects
A significant aspect of AG's immunomodulatory activity is its potent anti-inflammatory action. This is achieved through the inhibition of key inflammatory mediators and signaling pathways.
-
Inhibition of Pro-inflammatory Enzymes: AG has been shown to inhibit phospholipase A2 (PLA2), an enzyme crucial for the release of arachidonic acid, a precursor for pro-inflammatory prostaglandins (B1171923) and leukotrienes.[2] It also inhibits cyclooxygenase (COX-2) activity, further reducing prostaglandin (B15479496) synthesis.[3][4]
-
Modulation of Pro-inflammatory Cytokines: AG and its derivatives have been demonstrated to downregulate the production of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in various inflammatory models.[3][5]
-
Inhibition of the NF-κB Pathway: A central mechanism of AG's anti-inflammatory effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][6] By preventing the activation and nuclear translocation of NF-κB, AG reduces the expression of a wide array of pro-inflammatory genes.[3]
Antiviral Activity
This compound and its derivatives have demonstrated broad-spectrum antiviral activity against a range of viruses. The proposed mechanisms of action include:
-
Inhibition of Viral Entry and Replication: AG can interfere with the ability of viruses to penetrate host cells.[2] Furthermore, it can disrupt viral replication by inhibiting viral enzymes such as DNA polymerase and reverse transcriptase.[2] For coronaviruses, diammonium glycyrrhizinate has been shown to interrupt spike-mediated cellular entry.[7]
-
Stimulation of Antiviral Immune Responses: AG can enhance the host's antiviral defenses by promoting the production of interferons (IFNs), which are critical for inhibiting viral replication and activating immune cells.[2]
Modulation of Immune Cell Function
AG directly influences the function of key immune cells:
-
Macrophages: Glycyrrhizic acid promotes the polarization of macrophages towards the pro-inflammatory M1 phenotype, characterized by increased expression of CD80, CD86, and MHCII.[8] This M1 polarization is associated with enhanced phagocytosis and bactericidal activity.[8][9]
-
Dendritic Cells (DCs): Glycyrrhizic acid can induce the maturation of dendritic cells, leading to the upregulation of co-stimulatory molecules like CD40, CD86, and MHC-II.[10] This maturation enhances their ability to stimulate T cells and directs the immune response towards a T helper 1 (Th1) profile.[2][10]
-
T Cells: By influencing dendritic cells, glycyrrhizin (B1671929) promotes a Th1-mediated immune response, characterized by increased production of IFN-γ and reduced production of the Th2 cytokine, IL-4.[2] It has also been shown to attenuate Th17 responses.[3]
Quantitative Data on Immunomodulatory Effects
The following tables summarize the quantitative data from various preclinical studies on the immunomodulatory effects of this compound and its derivatives.
Table 1: Antiviral Activity of Diammonium Glycyrrhizinate against Human Coronaviruses
| Virus | Cell Line | EC50 (µg/mL) | CC50 (µg/mL) | Reference |
| HCoV-OC43 | H460 | 360 ± 21 | > 4000 | [7] |
| HCoV-229E | Huh7 | 277 ± 4 | > 4000 | [7] |
| SARS-CoV-2 (B.1.1.7) | Vero E6 | 115 | > 4000 | [7] |
| SARS-CoV-2 (B.1.351) | Vero E6 | 391 | > 4000 | [7] |
Table 2: Effect of Glycyrrhizic Acid on Macrophage Cytokine Production
| Cell Line | Stimulant | Glycyrrhizic Acid Conc. (µM) | Cytokine | % Inhibition/Reduction | Reference |
| RAW 264.7 | LPS | 303 | PGE2 | 27.18% | [11] |
| RAW 264.7 | LPS | 909 | PGE2 | 66.90% | [11] |
| RAW 264.7 | LPS | 303 | TNF-α | 57.01% | [11] |
| RAW 264.7 | LPS | 909 | TNF-α | 69.58% | [11] |
| RAW 264.7 | LPS | 303 | IL-6 | 20.79% | [11] |
| RAW 264.7 | LPS | 909 | IL-6 | 36.66% | [11] |
Table 3: Effect of Glycyrrhizic Acid on Macrophage Polarization Markers
| Cell Type | Glycyrrhizic Acid Conc. (µg/mL) | Marker | Change | Reference |
| Murine BMDM | 100 | CCR7 (M1) | Increased from 6.5% to 20.35% | [9] |
| Murine BMDM | 100 | MR (M2) | Decreased from 12.86% to 10.75% | [9] |
| Murine BMDM | 100 | TNF-α (M1) | Upregulated (mRNA & protein) | [9] |
| Murine BMDM | 100 | IL-12 (M1) | Upregulated (mRNA & protein) | [9] |
| Murine BMDM | 100 | IL-6 (M1) | Upregulated (mRNA & protein) | [9] |
| Murine BMDM | 100 | Ym1 (M2) | Downregulated (mRNA) | [9] |
Table 4: Effect of Glycyrrhizin on T Cell Cytokine Production in Mixed Lymphocyte Reaction
| Cell Type | Treatment | Cytokine | Effect | Reference |
| Allogenic T cells | DCs treated with Glycyrrhizin | IFN-γ | Enhanced production | [2] |
| Allogenic T cells | DCs treated with Glycyrrhizin | IL-10 | Enhanced production | [2] |
| Allogenic T cells | DCs treated with Glycyrrhizin | IL-4 | Reduced production | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Zymosan-Induced Paw Edema in Mice
This protocol is used to evaluate the in vivo anti-inflammatory activity of this compound.
Materials:
-
Male CD-1 mice (20-25 g)
-
This compound (AG)
-
Zymosan A from Saccharomyces cerevisiae
-
Vehicle (e.g., saline or 1% methylcellulose)
-
Plethysmometer
-
Calipers
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Grouping: Divide mice into groups (n=6-10 per group):
-
Vehicle control
-
Zymosan control
-
AG treatment groups (e.g., 50 mg/kg and 150 mg/kg)
-
-
Drug Administration: Administer AG or vehicle intraperitoneally (i.p.) 10 minutes before zymosan injection.[12]
-
Induction of Inflammation: Inject 20 µL of zymosan suspension (2.5% w/v in saline) into the subplantar tissue of the right hind paw.[1][12]
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at baseline (before zymosan injection) and at various time points post-injection (e.g., 1, 2, 3, 4, 5, and 24 hours).[12] Paw thickness can also be measured with calipers.
-
Data Analysis: Calculate the increase in paw volume for each mouse by subtracting the baseline measurement from the post-injection measurements. The anti-inflammatory effect is expressed as the percentage inhibition of edema in the AG-treated groups compared to the zymosan control group.
In Vitro Macrophage Cytokine Production Assay
This protocol assesses the effect of this compound on cytokine production by macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (AG) or Glycyrrhizic acid (GA)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of AG or GA for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production by AG or GA compared to the LPS-only control.
Dendritic Cell Maturation Assay
This protocol evaluates the effect of glycyrrhizin on the maturation of bone marrow-derived dendritic cells (BMDCs).
Materials:
-
Bone marrow cells from mice (e.g., C57BL/6)
-
RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, 20 ng/mL GM-CSF, and 10 ng/mL IL-4
-
Glycyrrhizin (GL)
-
Fluorescently labeled antibodies against CD11c, CD40, CD86, and MHC-II
-
Flow cytometer
Procedure:
-
Generation of BMDCs: Culture bone marrow cells in complete RPMI medium with GM-CSF and IL-4 for 6-8 days to generate immature BMDCs.
-
Treatment: On day 6 or 7, treat the immature BMDCs with different concentrations of GL for 48 hours. Include an untreated control.
-
Cell Staining: Harvest the cells and stain them with fluorescently labeled antibodies against CD11c and the maturation markers CD40, CD86, and MHC-II.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the expression of the maturation markers on the CD11c+ DC population.
-
Data Analysis: Determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each maturation marker in the treated and control groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows described in this guide.
Conclusion and Future Directions
This compound presents a compelling profile as a multifaceted immunomodulatory agent. Its ability to suppress inflammation, combat viral infections, and modulate the function of key immune cells underscores its therapeutic potential. The data summarized in this guide highlight the dose-dependent and context-specific nature of its effects, providing a foundation for further investigation.
Future research should focus on several key areas. Elucidating the precise molecular targets of AG within immune cells will provide a more detailed understanding of its mechanisms of action. Further studies are needed to explore the full spectrum of its effects on T cell subsets, including Th17 and regulatory T cells. The adjuvant potential of AG in vaccination strategies warrants further investigation. Finally, well-designed clinical trials are necessary to translate the promising preclinical findings into effective therapies for a range of immune-related disorders. This technical guide serves as a valuable resource for scientists and clinicians working to unlock the full therapeutic potential of this compound.
References
- 1. Ammonium Glycyrrhizinate Prevents Apoptosis and Mitochondrial Dysfunction Induced by High Glucose in SH-SY5Y Cell Line and Counteracts Neuropathic Pain in Streptozotocin-Induced Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of glycyrrhizin on maturation and T cell stimulating activity of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycyrrhizin ameliorates experimental colitis through attenuating interleukin-17-producing T cell responses via regulating antigen-presenting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diammonium Glycyrrhizinate Exerts Broad-Spectrum Antiviral Activity Against Human Coronaviruses by Interrupting Spike-Mediated Cellular Entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Pivotal Immunomodulatory and Anti-Inflammatory Potentials of Glycyrrhizic and Glycyrrhetinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-Lasting Anti-Inflammatory and Antinociceptive Effects of Acute Ammonium Glycyrrhizinate Administration: Pharmacological, Biochemical, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. contemporarypediatrics.com [contemporarypediatrics.com]
- 9. Glycyrrhizin improves the pathogenesis of psoriasis partially through IL-17A and the SIRT1-STAT3 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn-links.lww.com [cdn-links.lww.com]
- 11. scispace.com [scispace.com]
- 12. IFN-gamma and IL-4 regulate the growth and differentiation of CD8+ T cells into subpopulations with distinct cytokine profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Journey: A Technical Guide to the Pharmacokinetics and Metabolism of Ammonium Glycyrrhizate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) glycyrrhizate (AG), a salt of glycyrrhizic acid (GZA), is a widely utilized compound in the pharmaceutical and food industries, valued for its anti-inflammatory, antiviral, and hepatoprotective properties. A thorough understanding of its pharmacokinetic and metabolic profile is paramount for optimizing its therapeutic efficacy and ensuring its safety. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of ammonium glycyrrhizate, with a focus on its active metabolite, glycyrrhetinic acid (GRA). This document synthesizes current scientific knowledge, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways to support researchers and drug development professionals in their work with this multifaceted compound.
Absorption: The Initial Transformation
Upon oral administration, this compound dissociates, and the glycyrrhizic acid (GZA) is poorly absorbed in its intact form. The primary pathway to systemic exposure involves the enzymatic hydrolysis of GZA to its aglycone, 18β-glycyrrhetinic acid (GRA), by β-glucuronidases produced by intestinal bacteria.[1][2][3][4] This conversion is a critical and indispensable step for the absorption of the active moiety.[1][2][3] The resulting GRA, being more lipophilic, is then absorbed from the gastrointestinal tract.
Distribution: Reaching the Target
Once absorbed, glycyrrhetinic acid (GRA) exhibits significant binding to plasma proteins, primarily albumin. This high degree of protein binding influences its distribution and availability to target tissues. Studies have shown that GRA distributes to various tissues, with a notable accumulation in the liver, which aligns with its observed hepatoprotective effects.
Metabolism: A Two-Phase Process
The metabolism of glycyrrhetinic acid (GRA) is a complex process primarily occurring in the liver and involves both Phase I and Phase II reactions.
Phase I Metabolism: Cytochrome P450-Mediated Oxidation
In vitro studies using human liver microsomes (HLM) have identified Cytochrome P450 3A4 (CYP3A4) as the major enzyme responsible for the oxidative metabolism of GRA.[5][6] Other isoforms like CYP2C9 and CYP2C19 play a considerably less active role.[5]
Phase II Metabolism: Glucuronidation
The primary elimination pathway for GRA is through glucuronidation, a Phase II conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process increases the water solubility of GRA, facilitating its excretion. Several UGT isoforms have been identified as being involved in the glucuronidation of GRA, including UGT1A1, UGT1A3, UGT2B4, and UGT2B7.
The metabolic conversion of glycyrrhizic acid to glycyrrhetinic acid and its subsequent metabolism and excretion are depicted in the following pathway:
Excretion: The Final Departure
The primary route of excretion for glycyrrhetinic acid and its metabolites is through the bile.[7] A significant portion of the administered dose is eliminated in the feces. Urinary excretion of GRA and its conjugates is generally low.
An important aspect of glycyrrhetinic acid's pharmacokinetics is its enterohepatic circulation.[7][8] After biliary excretion into the intestine, GRA conjugates can be hydrolyzed back to GRA by intestinal bacteria, allowing for reabsorption into the systemic circulation. This process can prolong the half-life of GRA and contribute to its sustained therapeutic effects.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of glycyrrhizic acid (GZA) and glycyrrhetinic acid (GRA) in humans and rats, compiled from various studies.
Table 1: Pharmacokinetic Parameters in Humans (Oral Administration)
| Compound | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| GZA | 75 mg | 24.8 ± 12.0 | - | - | - | [9] |
| GRA | 75 mg | 200.3 ± 60.3 | - | - | - | [9] |
| GRA | 150 mg | 95.57 ± 43.06 | 10.95 ± 1.32 | 1281.84 ± 527.11 (0-48h) | 9.65 ± 3.54 | [10] |
Table 2: Pharmacokinetic Parameters in Rats (Intravenous Administration)
| Compound | Dose (mg/kg) | CL (L/kg/h) | Vd (L/kg) | t1/2 (h) | Reference |
| GZA | 20 | 0.29 ± 0.04 | 0.20 ± 0.02 | 0.50 ± 0.05 | [11] |
| GZA | 50 | 0.17 ± 0.02 | 0.21 ± 0.02 | 0.88 ± 0.08 | [11] |
| GZA | 100 | 0.10 ± 0.01 | 0.23 ± 0.02 | 1.63 ± 0.15 | [11] |
Table 3: In Vitro Metabolism Kinetics in Human Liver Microsomes
| Substrate | Enzyme | Km (µM) | Vmax (nmol/mg protein/min) | Reference |
| GRA | CYP3A4 | 18.6 | 4.4 | [6] |
| GRA | CYP3A4 | 33.41 | 2.23 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacokinetics and metabolism of this compound and its metabolites.
Simultaneous Determination of GZA and GRA in Human Plasma by LC-MS/MS
This protocol is adapted from methodologies described in the literature for the sensitive and specific quantification of GZA and GRA.[9][12]
1. Sample Preparation (Solid Phase Extraction):
-
To 200 µL of human plasma, add an internal standard (e.g., alpha-hederin).
-
Condition a solid-phase extraction (SPE) cartridge (e.g., Waters Oasis MCX) with methanol (B129727) followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water).
-
Elute the analytes with a stronger organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., SepaxHP CN, Inertsil ODS-3).[9][12]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.1% formic acid and 5mM ammonium acetate.[12]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the following transitions:
-
GZA: m/z 823 → 453
-
GRA: m/z 471 → 177
-
IS (alpha-hederin): m/z 752 → 456
-
In Vitro Metabolism of GRA using Human Liver Microsomes
This protocol outlines a typical procedure to assess the metabolic stability and identify the enzymes involved in GRA metabolism.[5][6][13]
1. Incubation Mixture Preparation:
-
In a microcentrifuge tube, combine phosphate buffer (pH 7.4), human liver microsomes (final concentration ~0.5-1 mg/mL), and glycyrrhetinic acid (at various concentrations for kinetic studies).
-
Pre-incubate the mixture at 37°C for 5 minutes.
2. Reaction Initiation and Termination:
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubate at 37°C in a shaking water bath for specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
3. Sample Processing and Analysis:
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and analyze by a validated LC-MS/MS method to quantify the remaining GRA and identify any metabolites formed.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of remaining GRA versus time to determine the elimination rate constant and the in vitro half-life.
-
For enzyme kinetics, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Animal Pharmacokinetic Study
This protocol provides a general framework for conducting a pharmacokinetic study of this compound in rats.[11][14]
1. Animal Dosing and Sample Collection:
-
Use adult male Sprague-Dawley rats.
-
Administer this compound orally or intravenously at desired dose levels.
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to obtain plasma, which is then stored at -80°C until analysis.
2. Sample Analysis:
-
Analyze the plasma samples for GZA and GRA concentrations using a validated LC-MS/MS method as described in section 6.1.
3. Pharmacokinetic Analysis:
-
Use non-compartmental or compartmental analysis software (e.g., WinNonlin) to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and half-life (t1/2).
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound are largely attributed to the actions of glycyrrhetinic acid. One of its primary mechanisms of action is the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).[13] This enzyme is responsible for converting active cortisol to inactive cortisone. By inhibiting 11β-HSD2, GRA increases the local concentration of cortisol, thereby potentiating its anti-inflammatory effects.
Conclusion
The pharmacokinetics of this compound are characterized by its conversion to the active metabolite, glycyrrhetinic acid, in the gut, followed by extensive plasma protein binding, hepatic metabolism primarily via CYP3A4 and UGTs, and biliary excretion with significant enterohepatic circulation. This complex journey through the body dictates its therapeutic efficacy and potential for drug-drug interactions. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals, facilitating further investigation and optimization of the therapeutic potential of this important natural compound.
References
- 1. High-throughput screening of protein binding by equilibrium dialysis combined with liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sketchviz.com [sketchviz.com]
- 3. Metabolism of glycyrrhizin and glycyrrhetinic acid in the in situ vascularly perfused rat intestine-liver model | Semantic Scholar [semanticscholar.org]
- 4. Enterohepatic circulation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In-vitro metabolism of glycyrrhetinic acid by human and rat liver microsomes and its interactions with six CYP substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro metabolism of glycyrrhetic acid by human cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biliary excretion and enterohepatic cycling of glycyrrhizin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic analysis of glycyrrhetic acid, an active metabolite of glycyrrhizin, in rats: role of enterohepatic circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. virtualibiblioteka.lka.lt [virtualibiblioteka.lka.lt]
- 10. Determination of glycyrrhetic acid in human plasma by HPLC-MS method and investigation of its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of glycyrrhizin after intravenous administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of glycyrrhizin, a marker component in radix Glycyrrhizae, and its major metabolite glycyrrhetic acid in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cardioprotective effect of ammonium glycyrrhizinate against doxorubicin-induced cardiomyopathy in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Ammonium Glycyrrhizate: Application Notes and Protocols for Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ammonium (B1175870) glycyrrhizate (AG), including its various salt forms like monoammonium glycyrrhizinate (MAG) and diammonium glycyrrhizinate (DG), in a range of preclinical animal models. This document details experimental protocols, summarizes key quantitative findings, and visualizes associated signaling pathways to facilitate further research and drug development.
Anti-inflammatory and Analgesic Effects
Ammonium glycyrrhizate has demonstrated significant anti-inflammatory and analgesic properties across multiple animal models. These effects are often attributed to its ability to modulate inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokine production.
Data Summary: Anti-inflammatory and Analgesic Animal Models
| Disease Model | Animal Species | This compound Salt & Dosage | Key Quantitative Findings | Reference(s) |
| Zymosan-Induced Paw Edema | Mice | AG, 50 or 150 mg/kg, i.p. | Significant reduction in paw edema at 150 mg/kg from 1 to 24 hours post-zymosan injection. | [1] |
| Zymosan-Induced Peritonitis | Mice | AG, 150 mg/kg, i.p. | Marked decrease in inflammatory cell infiltration into the peritoneal cavity at 24 hours. | [1] |
| Acetic Acid-Induced Writhing | Mice | AG, 50 and 150 mg/kg, i.p. | Dose-dependent reduction in the number of writhes, with severe inhibition at 150 mg/kg. | [1] |
| Formalin Test | Mice | AG, 50 and 150 mg/kg, i.p. | Significant reduction in both early and late phase paw licking time at both doses. | [1] |
| Zymosan-Induced Hyperalgesia | Mice | AG, 150 mg/kg, i.p. | Significant increase in pain threshold from 1 to 24 hours after zymosan administration. | [1] |
| LPS-Induced Acute Lung Injury | Mice | MAG, i.p. | Dose-dependent decrease in lung wet/dry weight ratio, total leukocyte number, and neutrophil percentage in BALF. | [2] |
Experimental Protocols
Zymosan-Induced Paw Edema in Mice
-
Animals: Male Swiss mice (20-25 g).
-
Induction: Inject 20 µL of zymosan A solution (2.5% w/v in saline) into the dorsal surface of the right hind paw.
-
Treatment: Administer this compound (50 or 150 mg/kg) or vehicle intraperitoneally (i.p.) 10 minutes before zymosan injection.
-
Measurement: Measure paw volume using a hydroplethysmometer at various time points (e.g., 1, 2, 3, 4, 24, 48, and 72 hours) after zymosan injection. The increase in paw volume indicates the level of edema.
Acetic Acid-Induced Writhing Test in Mice
-
Animals: Male mice.
-
Treatment: Administer this compound (50 or 150 mg/kg, i.p.) or vehicle 24 hours before the induction of writhing.
-
Induction: Inject 0.6% acetic acid solution (10 mL/kg, i.p.).
-
Observation: Immediately after acetic acid injection, place the mice in an observation box and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 30 minutes.
Signaling Pathway
AG inhibits inflammation by targeting COX-2 and mPGES-2 pathways.
Neuroprotective Effects
This compound has shown promise in protecting against neuronal damage in various models of neurological injury, including cerebral ischemia-reperfusion and spinal cord injury. Its neuroprotective mechanisms involve reducing inflammation, inhibiting apoptosis, and modulating key signaling pathways.
Data Summary: Neuroprotective Animal Models
| Disease Model | Animal Species | This compound Salt & Dosage | Key Quantitative Findings | Reference(s) |
| Focal Cerebral Ischemia-Reperfusion | Rats | DG, 20 mg/kg/day, i.p. | Zea-Longa neurological scores were 26.92% lower 3 days post-modeling. Number of Nissl bodies was 74.48% higher. Akt-positive cells were 62.99% higher. | [3][4] |
| Spinal Cord Injury | Mice | MAG, 50 mg/kg, i.p. | Significant reduction in lesion area. Increased neuronal survival and decreased demyelination. Improved motor recovery (BMS score). | [5] |
Experimental Protocols
Focal Cerebral Ischemia-Reperfusion (MCAO) in Rats
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Induction: Induce middle cerebral artery occlusion (MCAO) using the reversible suture method. Anesthetize the rats (e.g., with 5% chloral (B1216628) hydrate, 8 mL/kg, i.p.).
-
Reperfusion: After a defined period of occlusion (e.g., 2 hours), withdraw the suture to allow reperfusion.
-
Treatment: Administer diammonium glycyrrhizinate (20 mg/kg/day, i.p.) or saline starting from the beginning of reperfusion for a specified duration (e.g., 7 days).
-
Assessment: Evaluate neurological deficits using a scoring system (e.g., Zea-Longa score). Perform histological analysis (e.g., Nissl staining) and immunohistochemistry (e.g., for Akt, caspase-3) on brain tissue.
Spinal Cord Injury (SCI) in Mice
-
Animals: Eight-week-old male C57BL/6J mice (20-30 g).
-
Induction: Perform a laminectomy at the T10 vertebral level. Induce a contusion injury using a weight-drop impact device (e.g., 5 g weight from a 5 cm height).
-
Treatment: Administer monoammonium glycyrrhizinate (50 or 100 mg/kg, i.p.) or vehicle for 7 days following the injury. The first administration can be given 6 hours post-SCI.
-
Assessment: Evaluate locomotor recovery using the Basso Mouse Scale (BMS). Perform histological assessments (e.g., H&E, Nissl, and Luxol Fast Blue staining) at a defined time point (e.g., 28 days post-injury).
Signaling Pathway
DG's neuroprotective effects via modulation of key signaling pathways.
Hepatoprotective Effects
This compound is widely recognized for its hepatoprotective properties and is used clinically for various liver diseases. Animal studies have substantiated its efficacy in models of autoimmune hepatitis and drug-induced liver injury.
Data Summary: Hepatoprotective Animal Models
| Disease Model | Animal Species | This compound Salt & Dosage | Key Quantitative Findings | Reference(s) |
| Concanavalin A-Induced Hepatitis | Mice | DG, 75 and 200 mg/kg, i.p. | Significant decrease in serum ALT and AST levels. Improved histological damage scores. | [6] |
| Concanavalin A-Induced Hepatitis | Mice | GAAS, intragastric admin. | Down-regulated mRNA expression of IL-1β, IL-6, TNF-α, IFN-γ, and IL-17A. Up-regulated mRNA expression of IL-4 and TGF-β. | [7] |
Experimental Protocols
Concanavalin A (ConA)-Induced Hepatitis in Mice
-
Animals: Male C57BL/6J mice.
-
Treatment: Administer diammonium glycyrrhizinate (75 or 200 mg/kg, i.p.) or vehicle 2 hours before ConA injection.
-
Induction: Inject Concanavalin A (e.g., 20 mg/kg) via the tail vein to induce immune-mediated liver injury.
-
Assessment: Sacrifice mice at different time points (e.g., 6 and 24 hours) after ConA administration. Collect blood to measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). Collect liver tissue for histological analysis (H&E staining) and to measure inflammatory cytokine levels.
Experimental Workflow
Workflow for ConA-induced hepatitis model in mice.
Cardioprotective Effects
This compound has been investigated for its potential to mitigate cardiotoxicity induced by chemotherapeutic agents like doxorubicin (B1662922).
Data Summary: Cardioprotective Animal Models
| Disease Model | Animal Species | This compound Salt & Dosage | Key Quantitative Findings | Reference(s) |
| Doxorubicin-Induced Cardiomyopathy | Rats | AG, 50, 100, 200 mg/kg, p.o. | Significantly decreased triglyceride, cholesterol, LDL, and VLDL levels. Increased HDL levels. Improved blood pressure, heart rate, and cardiac output. | [8][9][10] |
Experimental Protocols
Doxorubicin-Induced Cardiomyopathy in Rats
-
Animals: Albino rats.
-
Treatment: Administer this compound (50, 100, or 200 mg/kg, p.o.) for four weeks.
-
Induction: Induce cardiomyopathy by injecting doxorubicin (2.5 mg/kg, i.p.) on days 1, 7, 14, 21, and 28.
-
Assessment: On day 29, collect serum to analyze lipid profiles (cholesterol, triglycerides, HDL, LDL, VLDL). Measure hemodynamic parameters (blood pressure, heart rate, cardiac output). Collect heart tissue for histopathological studies.
Other Therapeutic Areas
Asthma
Diammonium glycyrrhizinate has been shown to inhibit airway smooth muscle proliferation in a murine model of chronic asthma, suggesting its potential in managing airway remodeling.[11]
Ovalbumin (OVA)-Induced Chronic Asthma in Mice
-
Animals: Male BALB/c mice.
-
Induction: Sensitize and challenge the mice with ovalbumin over a period of 75 days to induce chronic asthma.
-
Treatment: Administer diammonium glycyrrhizinate during the sensitization and challenge period.
-
Assessment: Observe pathological changes in lung tissues using H&E staining and collagen deposition with Masson's staining. Analyze the expression of α-SMA and PPARγ via RT-PCR and Western blotting.
Atopic Dermatitis
Ammonium glycyrrhizinate can alleviate atopic dermatitis by inhibiting the IL-33/ST2 pathway and reducing mast cell activation.[12]
DNCB-Induced Atopic Dermatitis in Mice
-
Animals: ICR mice.
-
Induction: Use acetone-DNCB as a sensitization source to establish the atopic dermatitis model.
-
Treatment: Administer ammonium glycyrrhizinate (25, 50, and 100 mg/kg, i.p.).
-
Assessment: Count scratching behavior. Observe mast cell activation in skin tissue using toluidine blue staining. Measure serum levels of IL-33 and ST2 by ELISA, and their mRNA and protein levels in skin tissue by qRT-PCR and Western blotting.
Ulcerative Colitis
Diammonium glycyrrhizinate has demonstrated anti-inflammatory effects in a rat model of ulcerative colitis, potentially by suppressing NF-κB, TNF-α, and ICAM-1.[13]
Acetic Acid-Induced Ulcerative Colitis in Rats
-
Animals: Female Sprague-Dawley rats.
-
Induction: Induce colitis by intracolonic administration of acetic acid.
-
Treatment: Administer diammonium glycyrrhizinate.
-
Assessment: Evaluate the disease activity index (DAI), gross morphological damage, histological injury, and colonic myeloperoxidase (MPO) activity. Use immunohistochemistry to detect the expression of NF-κB, TNF-α, and ICAM-1 in the colonic mucosa.
Pharmacokinetics and Toxicology
Pharmacokinetics
Studies in rats have shown that diammonium glycyrrhizinate can influence the pharmacokinetics of other drugs. For instance, oral administration of DG (50 mg/kg) significantly increased the Cmax, AUC, and bioavailability of aconitine (B1665448), suggesting an inhibitory effect on P-glycoprotein.[14] However, at a lower intravenous dose (15 mg/kg), it did not affect the pharmacokinetic parameters of aconitine.[14]
Toxicology
Acute and subacute toxicity studies in rats and mice indicate that ammonium glycyrrhizinate is practically non-toxic when administered orally or parenterally at therapeutic doses.[15] Repeated oral administration of up to 28 mg/kg for 30 days in rats did not cause signs of intoxication or significant changes in hematological and biochemical parameters.[15] However, higher doses may lead to some changes in liver enzyme activity.[15] A teratogenicity study in rats showed a slight increase in embryolethality and minor skeletal anomalies at high doses, suggesting caution during pregnancy.[16] Subacute oral toxicity studies in Wistar rats with doses up to 2000 mg/kg for 28 days showed no mortality or significant lesions in vital organs.[17]
References
- 1. Long-Lasting Anti-Inflammatory and Antinociceptive Effects of Acute Ammonium Glycyrrhizinate Administration: Pharmacological, Biochemical, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Diammonium Glycyrrhizinate in Improving Focal Cerebral Ischemia-Reperfusion Injury in Rats Through Multiple Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Diammonium Glycyrrhizinate in Improving Focal Cerebral Ischemia-Reperfusion Injury in Rats Through Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoammonium glycyrrhizinate ameliorates mitochondrial dysfunction-mediated oxidative stress and neuroinflammation via the NRF2/NQO1 axis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diammonium Glycyrrhizinate Mitigates Liver Injury Via Inhibiting Proliferation Of NKT Cells And Promoting Proliferation Of Tregs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycyrrhizic acid ammonium salt alleviates Concanavalin A-induced immunological liver injury in mice through the regulation of the balance of immune cells and the inhibition of hepatocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardioprotective effect of ammonium glycyrrhizinate against doxorubicin-induced cardiomyopathy in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardioprotective effect of ammonium glycyrrhizinate against doxorubicin-induced cardiomyopathy in experimental animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [Diammonium glycyrrhizinate inhibits airway smooth muscle proliferation in a murine model of chronic asthma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Anti-inflammatory effect of Diammonium Glycyrrhizinate in a rat model of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of diammonium glycyrrhizinate on the pharmacokinetics of aconitine in rats and the potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [The toxicological characteristics of ammonium glycyrrhizinate (glycyram). A study of its acute and subacute toxicity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Teratogenicity study of ammonium glycyrrhizinate in the Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Formulating Ammonium Glycyrrhizate for Enhanced Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammonium (B1175870) glycyrrhizate (AG), a derivative of glycyrrhizic acid from licorice root, presents significant therapeutic potential owing to its anti-inflammatory, antiviral, and hepatoprotective properties.[1][2] However, its clinical application is often hampered by poor solubility and limited bioavailability.[3] This document provides detailed application notes and experimental protocols for formulating ammonium glycyrrhizate into various nanocarriers to overcome these limitations and enhance its therapeutic efficacy. The protocols cover the preparation of nanoparticles, liposomes, niosomes, and micelles. Additionally, this document outlines the key signaling pathways modulated by glycyrrhizin (B1671929), the active component of AG.
Introduction to this compound in Drug Delivery
This compound is the ammonium salt of glycyrrhizic acid, a triterpenoid (B12794562) saponin.[4] Its amphiphilic structure, comprising a hydrophobic aglycone and hydrophilic glucuronic acid moieties, allows it to act as a natural biosurfactant, making it suitable for developing innovative drug delivery systems.[3][5] Encapsulating AG in nanocarriers can improve its solubility, stability, and bioavailability, and enable targeted delivery to specific tissues.[3][5][6] Furthermore, AG has been shown to modulate key inflammatory signaling pathways, such as NF-κB and MAPK, contributing to its therapeutic effects.[1][7][8]
This compound Formulation Strategies: A Comparative Overview
Various nanoformulation strategies have been explored to enhance the delivery of this compound and other therapeutic agents. The choice of formulation depends on the desired application, route of administration, and target tissue.
| Formulation Type | Drug | Mean Particle Size (nm) | Encapsulation Efficiency (%) | Key Findings & Applications | Reference |
| Niosomes | Ammonium Glycyrrhizinate | ~400 | 40% | Improved percutaneous permeation and in vivo anti-inflammatory activity for topical delivery. | [3] |
| Ultradeformable Liposomes | Ammonium Glycyrrhizinate | Not Specified | Not Specified | Decreased skin inflammation in human volunteers, suitable for topical anti-inflammatory therapy. | [2][9] |
| Chitosan (B1678972) Nanoparticles | Ammonium Glycyrrhizinate | Variable | Dependent on formulation parameters | Stable cationic nanoparticles for AG loading; encapsulation efficiency affected by AG and chitosan concentration. | [10] |
| Hybrid Polymer Micelles | Astragaloside (with AG as a component) | 50.92 ± 0.13 | 95.24 ± 0.53% | Enhanced oral bioavailability and anti-cancer activity of Astragaloside. | [3] |
| Nanocomplexes | Curcumin (with AG) | Not Specified | Not Specified | Significantly enhanced the solubility and stability of Curcumin. | [3] |
| Diammonium Glycyrrhizinate Micelles | Baicalin | Not Specified | Not Specified | Improved solubility and hepatoprotective effect of Baicalin. | [5] |
Experimental Protocols
Preparation of Ammonium Glycyrrhizinate-Loaded Niosomes
This protocol is based on the thin-layer evaporation method for preparing niosomes for topical drug delivery.[3]
Materials:
-
Ammonium Glycyrrhizinate (AG)
-
Non-ionic surfactant (e.g., Span 80, Tween 85)
-
Cholesterol
-
Phosphate Buffered Saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Bath sonicator
-
Extruder
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Dissolve the non-ionic surfactant and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.
-
Add this compound to the organic solvent mixture.
-
Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Hydrate the thin film with PBS (pH 7.4) by rotating the flask at a controlled temperature above the phase transition temperature of the surfactant.
-
Sonicate the resulting suspension in a bath sonicator to reduce the vesicle size.
-
For a more uniform size distribution, extrude the niosome suspension through polycarbonate membranes with a defined pore size.
-
Characterize the niosomes for particle size, zeta potential, and encapsulation efficiency using a DLS instrument and spectrophotometric methods.
Synthesis of Ammonium Glycyrrhizinate-Loaded Chitosan Nanoparticles
This protocol describes the ionic gelation method for preparing chitosan nanoparticles.[10]
Materials:
-
Ammonium Glycyrrhizinate (AG)
-
Chitosan (low molecular weight)
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Centrifuge
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Prepare a chitosan solution by dissolving chitosan in an aqueous solution of acetic acid with magnetic stirring.
-
Prepare a TPP solution by dissolving TPP in deionized water.
-
Dissolve this compound in the chitosan solution.
-
Add the TPP solution dropwise to the chitosan-AG solution under constant magnetic stirring.
-
Nanoparticles will form spontaneously via ionic gelation.
-
Continue stirring for a specified period to ensure the stabilization of the nanoparticles.
-
Separate the nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove any unreacted reagents.
-
Resuspend the nanoparticles in deionized water for characterization.
-
Analyze the particle size, zeta potential, and drug loading efficiency.
Signaling Pathways Modulated by Glycyrrhizin
Glycyrrhizin, the active component of this compound, exerts its anti-inflammatory effects by modulating several key signaling pathways. Understanding these mechanisms is crucial for the rational design of drug delivery systems and for identifying potential therapeutic targets.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Glycyrrhizin has been shown to inhibit the activation of NF-κB.[1][7] This inhibition can occur through the suppression of IκBα phosphorylation and degradation, which prevents the translocation of the p65 subunit of NF-κB into the nucleus.[7] By blocking NF-κB activation, glycyrrhizin reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][7]
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including ERK, JNK, and p38, is another critical pathway in the inflammatory response. Bioactive compounds in licorice, including glycyrrhizin, can attenuate the MAPK pathway by inhibiting the phosphorylation of MAPK kinases.[7] This leads to a downstream reduction in the activation of transcription factors that drive inflammatory gene expression.
Conclusion
The formulation of this compound into advanced drug delivery systems holds immense promise for enhancing its therapeutic potential. By improving its solubility and bioavailability, nanocarriers can enable more effective treatment of inflammatory conditions, viral infections, and liver diseases. The protocols and mechanistic insights provided in this document are intended to serve as a valuable resource for researchers and scientists working to harness the full therapeutic benefits of this versatile natural compound. Further research should focus on optimizing these formulations for specific clinical applications and conducting in vivo studies to validate their efficacy and safety.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound skin delivery from ultradeformable liposomes: A novel use as an anti-inflammatory agent in topical drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Descrizione [tiiips.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycyrrhizic acid from licorice down-regulates inflammatory responses via blocking MAPK and PI3K/Akt-dependent NF-κB signalling pathways in TPA-induced skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chitosan nanoparticles as a novel delivery system for ammonium glycyrrhizinate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Ammonium Glycyrrhizate Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various methods for the preparation of ammonium (B1175870) glycyrrhizate (AG) and glycyrrhizic acid (GA) nanoparticles. The protocols detailed below are based on established scientific literature and are intended to guide researchers in the synthesis and characterization of these nanoparticles for various applications, including drug delivery and anti-inflammatory therapies.
Introduction
Ammonium glycyrrhizate, a salt of glycyrrhizic acid derived from licorice root, is a natural compound with significant anti-inflammatory, antiviral, and hepatoprotective properties.[1][2] The formulation of this compound into nanoparticles can enhance its therapeutic efficacy, improve bioavailability, and enable targeted drug delivery.[3][4][5] This document outlines several common and effective methods for preparing AG/GA nanoparticles, including hydrothermal synthesis, ionic gelation, self-assembly, and the supercritical antisolvent process.
Comparative Data of Preparation Methods
The choice of preparation method significantly influences the physicochemical properties of the resulting nanoparticles. The following table summarizes quantitative data from various studies to facilitate comparison.
| Preparation Method | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Key Features & Applications | Reference |
| Hydrothermal | 70.65 - 136.3 | 0.489 | -19.2 | High biocompatibility; suitable for antiviral, anti-inflammatory, and gastroprotective applications.[3][4][5] | [3][4][5] |
| Hydrothermal | 40 - 50 | Not Reported | Not Reported | Spherical shape; potent antibacterial activity, particularly against MRSA.[6] | [6] |
| Ionic Gelation (Chitosan/TPP) | Varied with component concentration | Not Reported | Positive (can be modified with PEG) | Cationic nanoparticles for loading anionic drugs like ammonium glycyrrhizinate.[7] | [7] |
| Supercritical Antisolvent (SAS) | ~200 | Not Reported | Not Reported | Enhances the solubility of poorly water-soluble GA; potent anti-inflammatory effects.[8][9] | [8][9] |
| Thin-Film Hydration (Hybrid Micelles) | 50.92 ± 0.13 | Not Reported | Not Reported | High encapsulation efficiency (95.24 ± 0.53%); suitable for improving bioavailability of other drugs.[10] | [10] |
| Self-Assembly (with Costunolide) | Not Reported | Not Reported | Not Reported | Carrier-free nanoparticles with synergistic anti-inflammatory effects for ulcerative colitis treatment.[11] | [11] |
| Green Synthesis (Gold Nanoparticles) | ~35 | Not Reported | Not Reported | Uses glycyrrhizin (B1671929) as a reducing and stabilizing agent for gold nanoparticle synthesis.[12] | [12] |
Experimental Protocols
Hydrothermal Method
This method involves the use of high temperature and pressure to induce the formation of nanoparticles.
Protocol:
-
Dissolve glycyrrhizic acid (or its ammonium salt) in deionized water to a final concentration of 10 mg/mL.[3][4][5]
-
Adjust the pH of the solution to 9.0 ± 0.2 using an appropriate base (e.g., NaOH).[3][4]
-
Transfer the solution to a hydrothermal synthesis reactor.
-
After cooling to room temperature, centrifuge the sample at 10,000 rpm for 10 minutes.[3][4][5]
-
Collect the supernatant.
-
To remove any remaining small precipitates or unreacted material, dialyze the supernatant against deionized water for 12 hours using a dialysis bag with a molecular weight cutoff of 14 kD.[3][4][5]
-
Replace the deionized water every 2 hours during dialysis.[3][4]
-
The resulting solution contains the glycyrrhizic acid nanoparticles. For long-term storage, the nanoparticles can be lyophilized.[3]
Ionic Gelation Method
This technique relies on the electrostatic interaction between a positively charged polymer (chitosan) and a polyanion (tripolyphosphate - TPP) to form nanoparticles, which can then encapsulate ammonium glycyrrhizinate.
Protocol:
-
Prepare a chitosan (B1678972) solution by dissolving a specific amount of chitosan (varied molecular weights can be tested) in an aqueous acetic acid solution.
-
Prepare an aqueous solution of sodium tripolyphosphate (TPP).
-
Prepare an aqueous solution of ammonium glycyrrhizinate.
-
Add the TPP solution dropwise to the chitosan solution under constant magnetic stirring to form blank chitosan-TPP nanoparticles.
-
To load the ammonium glycyrrhizinate, it can be either incorporated into the chitosan solution before the addition of TPP or added to the pre-formed nanoparticle suspension.
-
The particle size and zeta potential are influenced by the concentrations of chitosan, TPP, and ammonium glycyrrhizinate, as well as the molecular weight of the chitosan.[7]
-
The encapsulation efficiency can be determined by separating the nanoparticles from the aqueous medium by centrifugation and measuring the concentration of free ammonium glycyrrhizinate in the supernatant.[7]
Supercritical Antisolvent (SAS) Process
The SAS process utilizes a supercritical fluid (like carbon dioxide) as an antisolvent to precipitate nanoparticles from a solution.
Protocol:
-
Dissolve glycyrrhizic acid in a suitable organic solvent.
-
Introduce the solution into a high-pressure vessel containing a supercritical fluid (e.g., CO2).
-
The supercritical fluid acts as an antisolvent, causing the rapid precipitation of glycyrrhizic acid as nanoparticles due to the supersaturation of the solution.
-
The resulting nanoparticles are then collected. This method has been shown to produce GA nanoparticles with an average particle size of around 200 nm.[8][9]
Visualizations
Experimental Workflow: Hydrothermal Synthesis of Glycyrrhizic Acid Nanoparticles
Caption: Workflow for hydrothermal synthesis of glycyrrhizic acid nanoparticles.
Logical Relationship: Factors Influencing Ionic Gelation
Caption: Key parameters influencing the properties of nanoparticles prepared by ionic gelation.
Signaling Pathway: pH-Responsive Self-Assembly of Glycyrrhizic Acid
References
- 1. Glycyrrhizic Acid and Its Hydrolyzed Metabolite 18β-Glycyrrhetinic Acid as Specific Ligands for Targeting Nanosystems in the Treatment of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoammonium Glycyrrhizinate - Nanjing Chemical Material Corp. [njchm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of Glycyrrhizic Acid Nanoparticles for Modulating Gastric Ulcer Healing: A Comparative In Vivo Study Targeting Oxidative Stress and Inflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Chitosan nanoparticles as a novel delivery system for ammonium glycyrrhizinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycyrrhizic acid nanoparticles inhibit LPS-induced inflammatory mediators in 264.7 mouse macrophages compared with unprocessed glycyrrhizic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Glycyrrhizic acid nanoparticles inhibit LPS-induced inflammatory mediators in 264.7 mouse macrophages compared with unprocessed glycyrrhizic acid | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Self-assembled nanoparticles of costunolide and glycyrrhizic acid for enhanced ulcerative colitis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Green synthesis and characterization of gold nanoparticles and their application for the rapid detection of glycyrrhizin with immunochromatographic strips - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Liposomal Encapsulation of Ammonium Glycyrrhizate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the encapsulation of Ammonium (B1175870) Glycyrrhizate (AG) within liposomal carriers. AG, a derivative of glycyrrhizic acid from licorice root, is known for its anti-inflammatory properties.[1][2] Liposomal encapsulation can enhance its therapeutic efficacy by improving solubility, stability, and targeted delivery.
Introduction to Liposomal Drug Delivery
Liposomes are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core. This structure allows for the encapsulation of both hydrophilic and lipophilic drugs, making them versatile drug delivery systems. Encapsulation of AG in liposomes can offer several advantages, including:
-
Improved Bioavailability: By protecting AG from premature degradation and metabolism.
-
Targeted Delivery: Liposome (B1194612) surfaces can be modified to target specific tissues or cells, concentrating the therapeutic effect and reducing systemic toxicity.
-
Controlled Release: The lipid composition can be tailored to control the release rate of the encapsulated AG.
-
Enhanced Stability: Liposomes can protect AG from environmental factors, increasing its shelf life.
Ammonium Glycyrrhizate Liposome Formulation Data
The following tables summarize quantitative data from various studies on the liposomal and niosomal encapsulation of this compound. Niosomes, vesicles composed of non-ionic surfactants, are included as a closely related alternative to traditional phospholipid-based liposomes.[3][4]
Table 1: Physicochemical Properties of this compound-Loaded Nanocarriers
| Formulation Type | Preparation Method | Lipid/Surfactant Composition | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Ultradeformable Liposomes | Thin-Film Hydration | Phospholipon 90G®, Sodium Cholate (B1235396) | < 130 | 0.120 ± 0.024 | -43.2 ± 1.6 | > 80% | [5][6] |
| Niosomes | Thin-Layer Evaporation | Tween 20, Cholesterol, CHEMS | ~150 - 250 | 0.2 - 0.4 | -20 to -40 | ~30 - 40% | [3][4] |
| Glycyrrhizic Acid Liposomes | Ultrasonic-Film Dispersion | Lecithin, Cholesterol | ~50 | Not Reported | -28.9 | ~90% | [7] |
Table 2: Stability of this compound-Loaded Niosomes
| Formulation | Storage Temperature (°C) | Duration (days) | Change in Particle Size | Change in PDI | Change in Zeta Potential | Reference |
| AG-Niosomes | 4 | 90 | No significant change | No significant change | No significant change | [3][4] |
| AG-Niosomes | 25 | 90 | Significant increase | Significant increase | Significant change | [3][4] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of this compound-loaded liposomes.
Liposome Preparation Methods
This is a common and straightforward method for preparing liposomes.[8]
Protocol:
-
Lipid Film Formation:
-
Dissolve phospholipids (B1166683) (e.g., Phospholipon 90G®) and cholesterol in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform-methanol mixture) in a round-bottom flask.[8]
-
If preparing ultradeformable liposomes, include an edge activator like sodium cholate in the lipid mixture.[5]
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under a stream of nitrogen or in a vacuum desiccator for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous solution (e.g., phosphate-buffered saline, PBS) containing this compound. The temperature of the hydration medium should be above the phase transition temperature (Tc) of the lipids.[8]
-
Agitate the flask by vortexing or manual shaking to facilitate the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles, SUVs), the MLV suspension can be subjected to sonication (using a probe sonicator or bath sonicator) or extrusion.
-
For extrusion, pass the liposome suspension repeatedly through polycarbonate membranes with defined pore sizes (e.g., 400 nm, 200 nm, and finally 100 nm).[5]
-
This method is known for achieving high encapsulation efficiency for water-soluble drugs.[9][10]
Protocol:
-
Emulsion Formation:
-
Dissolve the lipids (e.g., phosphatidylcholine and cholesterol) in an organic solvent system (e.g., diethyl ether or a chloroform/methanol (B129727) mixture).
-
Add the aqueous phase containing this compound to the lipid solution.
-
Sonicate the mixture to form a stable water-in-oil (W/O) emulsion.
-
-
Solvent Removal:
-
Remove the organic solvent under reduced pressure using a rotary evaporator.
-
As the solvent evaporates, the system will form a viscous gel and then collapse to form an aqueous suspension of liposomes.
-
-
Purification:
-
Remove any remaining organic solvent and non-encapsulated AG by dialysis or centrifugation.[10]
-
This is a rapid and simple method for producing small unilamellar vesicles.
Protocol:
-
Lipid Solution Preparation:
-
Dissolve the lipids and this compound in ethanol (B145695).
-
-
Injection:
-
Rapidly inject the ethanolic lipid solution into a stirred aqueous phase (e.g., PBS) at a temperature above the lipid Tc.
-
-
Solvent Removal:
-
Remove the ethanol from the liposome suspension by dialysis or rotary evaporation.[11]
-
Characterization of this compound Liposomes
Dynamic Light Scattering (DLS) is a widely used technique for determining the size distribution and surface charge of nanoparticles in suspension.[12][13]
Protocol:
-
Sample Preparation: Dilute the liposome suspension with an appropriate aqueous medium (e.g., the same buffer used for hydration) to a suitable concentration for DLS analysis.
-
Instrument Setup: Use a DLS instrument (e.g., Malvern Zetasizer) and set the parameters for the dispersant (refractive index and viscosity) and temperature.
-
Measurement:
-
For particle size, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes. The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter.
-
For zeta potential, an electric field is applied to the sample, and the velocity of the liposomes is measured. The zeta potential is calculated from the electrophoretic mobility using the Helmholtz-Smoluchowski equation.
-
-
Data Analysis: The results will provide the mean particle size, polydispersity index (PDI), and zeta potential of the liposome formulation.
High-Performance Liquid Chromatography (HPLC) is a common method for quantifying the amount of encapsulated drug.[3][14]
Protocol:
-
Separation of Free and Encapsulated Drug:
-
Separate the non-encapsulated ("free") this compound from the liposomes. This can be achieved by methods such as:
-
Ultracentrifugation: Centrifuge the liposome suspension at high speed. The liposomes will form a pellet, and the free drug will remain in the supernatant.
-
Size Exclusion Chromatography: Pass the suspension through a column packed with a gel that separates molecules based on size. The larger liposomes will elute first, followed by the smaller, free drug molecules.
-
Dialysis: Place the liposome suspension in a dialysis bag with a molecular weight cutoff that allows the free drug to diffuse out into a larger volume of buffer.
-
-
-
Quantification of Total and Free Drug:
-
Total Drug (Ctotal): Disrupt a known volume of the original liposome suspension using a suitable solvent (e.g., methanol or isopropyl alcohol) to release the encapsulated drug.[3] Analyze the AG concentration using a validated HPLC method.
-
Free Drug (Cfree): Analyze the concentration of AG in the supernatant (from ultracentrifugation) or the collected fractions (from size exclusion chromatography) using the same HPLC method.
-
-
Calculation of Encapsulation Efficiency (EE%): EE% = [(Ctotal - Cfree) / Ctotal] x 100
Visualizations
Experimental Workflow for Liposome Preparation and Characterization
Caption: Workflow for thin-film hydration method.
Anti-inflammatory Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling pathways.[15][16]
Caption: AG inhibits inflammation via MAPK/NF-κB.
References
- 1. This compound skin delivery from ultradeformable liposomes: A novel use as an anti-inflammatory agent in topical drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ammonium glycyrrhizinate-loaded niosomes as a potential nanotherapeutic system for anti-inflammatory activity in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ammonium glycyrrhizinate-loaded niosomes as a potential nanotherapeutic system for anti-inflammatory activity in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. mdpi.com [mdpi.com]
- 6. Ammonium Glycyrrhizinate and Bergamot Essential Oil Co-Loaded Ultradeformable Nanocarriers: An Effective Natural Nanomedicine for In Vivo Anti-Inflammatory Topical Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study on the Preparation and Characterization of Glycyrrhizic Acid Liposomes [scirp.org]
- 8. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Preserving the Integrity of Liposomes Prepared by Ethanol Injection upon Freeze-Drying: Insights from Combined Molecular Dynamics Simulations and Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC analysis of this compound listed in the European, United States, and Japanese Pharmacopoeias under reported and modified conditions: revision of the peak assignment for 18α-glycyrrhizin in the European and United States Pharmacopoeias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Glycyrrhizic acid from licorice down-regulates inflammatory responses via blocking MAPK and PI3K/Akt-dependent NF-κB signalling pathways in TPA-induced skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for HPLC Analysis of Ammonium Glycyrrhizate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) glycyrrhizate, the monoammonium salt of glycyrrhizic acid, is a widely used active pharmaceutical ingredient (API) known for its anti-inflammatory, antiviral, and hepatoprotective properties. Its quantitative determination is crucial for quality control in raw materials and finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical technique for this purpose. This document provides detailed application notes and protocols for the HPLC analysis of ammonium glycyrrhizate, including a comparison of pharmacopoeial methods, method validation guidelines, and sample preparation procedures for various formulations.
I. Comparative Analysis of Pharmacopoeial HPLC Methods
The European Pharmacopoeia (EP), United States Pharmacopeia (USP), and Japanese Pharmacopoeia (JP) each describe HPLC methods for the assay of this compound. While the core principles are similar, there are key differences in the chromatographic conditions. A comparative summary of these methods is presented in Table 1.[1][2]
Table 1: Comparison of HPLC Parameters for this compound Analysis in EP, USP, and JP
| Parameter | European Pharmacopoeia (EP) | United States Pharmacopeia (USP) | Japanese Pharmacopoeia (JP) |
| Stationary Phase | Octadecylsilyl silica (B1680970) gel for chromatography (C18) | L1 packing (Octadecylsilyl silica gel) | Octadecylsilyl silica gel for chromatography (C18) |
| Column Dimensions | Typically 4.6 mm x 250 mm, 5 µm | 3.9 mm x 30 cm, 5-10 µm | Typically 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724), glacial acetic acid, and water (38:1:61 V/V/V) | Acetonitrile, glacial acetic acid, and water (38:1:61 V/V/V) | A mixture of acetonitrile and a solution of ammonium acetate (B1210297) and acetic acid |
| Flow Rate | Typically 1.0 - 2.0 mL/min | 2.0 mL/min | Typically 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm | UV at 252 nm |
| Column Temperature | Ambient or specified (e.g., 40 °C) | Not specified (typically ambient) | A constant temperature around 40 °C |
| Injection Volume | Typically 20 µL | 10 µL | Typically 10 µL |
II. HPLC Method Validation
A validated HPLC method ensures reliable and accurate results. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Table 2 summarizes the key validation parameters and their typical acceptance criteria.
Table 2: HPLC Method Validation Parameters and Acceptance Criteria (ICH Q2(R1))
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for this compound should be well-resolved from other peaks (e.g., impurities, excipients) with no interference at the retention time of the analyte. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration for assay. |
| Accuracy | The closeness of test results obtained by the method to the true value. | % Recovery should be within 98.0% to 102.0%. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | - Repeatability (Intra-day): RSD ≤ 2.0% - Intermediate Precision (Inter-day): RSD ≤ 2.0% |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by signal-to-noise ratio of 3:1. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters are varied. System suitability parameters should be met. |
III. Experimental Protocols
A. Standard and Sample Solution Preparation
1. Standard Stock Solution (e.g., 500 µg/mL):
-
Accurately weigh about 50 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
2. Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the desired range (e.g., 50, 100, 150, 200, 250 µg/mL).
3. Sample Preparation:
-
For Injections:
-
Accurately transfer a volume of the injection equivalent to about 25 mg of this compound into a 50 mL volumetric flask.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
For Oral Solutions:
-
Accurately transfer a volume of the oral solution equivalent to about 25 mg of this compound into a 50 mL volumetric flask.
-
Add approximately 30 mL of the mobile phase and sonicate for 10 minutes.
-
Allow to cool and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
For Creams:
-
Accurately weigh an amount of cream equivalent to about 10 mg of this compound into a 50 mL centrifuge tube.
-
Add 20 mL of a suitable organic solvent (e.g., methanol (B129727) or a mixture of methanol and water) and vortex for 5 minutes to disperse the cream.
-
Sonicate the mixture for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a 25 mL volumetric flask.
-
Repeat the extraction of the residue with another 10 mL of the solvent, centrifuge, and combine the supernatants.
-
Dilute the combined supernatants to volume with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
B. Chromatographic Analysis Protocol (Based on USP Method)
-
Set up the HPLC system with the parameters specified in Table 1 (USP).
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no interfering peaks are present.
-
Inject the working standard solutions to establish the calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the this compound in the samples by comparing the peak area with the calibration curve.
IV. Robustness Study Example
A robustness study should assess the effect of small, deliberate variations in the analytical method. An example of parameters and their variations for a robustness study is provided in Table 3.
Table 3: Example of a Robustness Study Design
| Parameter | Nominal Value | Variation 1 | Variation 2 |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min |
| Column Temperature | 40 °C | 38 °C | 42 °C |
| Mobile Phase Composition (Acetonitrile) | 38% | 37% | 39% |
| Detection Wavelength | 254 nm | 252 nm | 256 nm |
| pH of Aqueous Phase | 3.0 | 2.8 | 3.2 |
The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the quantitative results should be evaluated at each condition to determine the method's robustness.
V. Visualizations
Caption: General workflow for HPLC analysis of this compound.
Caption: Sample preparation workflows for different pharmaceutical formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC analysis of this compound listed in the European, United States, and Japanese Pharmacopoeias under reported and modified conditions: revision of the peak assignment for 18α-glycyrrhizin in the European and United States Pharmacopoeias - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Ammonium Glycyrrhizate as a Solubilizing Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ammonium (B1175870) glycyrrhizate as an effective solubilizing agent for poorly water-soluble compounds. This document outlines the mechanism of action, experimental protocols for solubility enhancement studies, and presents quantitative data for relevant drug compounds.
Introduction
Ammonium glycyrrhizate, the monoammonium salt of glycyrrhizic acid derived from licorice root, is a triterpenoid (B12794562) saponin (B1150181) with a distinct amphiphilic molecular structure.[1] This structure, featuring a hydrophobic aglycone and hydrophilic glucuronic acid moieties, allows it to act as a natural surfactant.[2][3] Beyond its well-documented anti-inflammatory and antiviral properties, this compound serves as a potent solubilizing agent, primarily through the formation of micelles in aqueous solutions.[4][5] Its ability to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs) makes it a valuable excipient in pharmaceutical formulations.[6][7]
Mechanism of Solubilization
The primary mechanism by which this compound enhances solubility is through micellization. In aqueous solutions, particularly under weakly acidic conditions (pH 5-6), this compound molecules self-assemble into aggregates such as rod-like micelles.[3] These micelles possess a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can be encapsulated within the hydrophobic core, effectively increasing their apparent solubility in the aqueous medium.[2] The formation of these micelles is concentration-dependent and occurs above a specific concentration known as the critical micelle concentration (CMC).
Quantitative Data on Solubilization Enhancement
The efficacy of this compound as a solubilizing agent has been demonstrated for various poorly soluble drugs. Below are tables summarizing the quantitative enhancement in solubility for Baicalin and Curcumin.
Table 1: Solubility Enhancement of Baicalin using Diammonium Glycyrrhizinate
| Parameter | Value | Reference |
| Drug | Baicalin | [6][8][9] |
| Solubilizing Agent | Diammonium Glycyrrhizinate | [6][8][9] |
| Solubility Increase (fold) | 4.75 to 6.25 | [6][8][9] |
| Mechanism | Micellar Solubilization | [6] |
Table 2: Solubility Enhancement of Curcumin using this compound
| Parameter | Value | Reference |
| Drug | Curcumin | [2][10][11] |
| Solubilizing Agent | This compound | [2][10][11] |
| Observation | Significant increase in water solubility and physical stability of Curcumin nanocomplexes with increasing this compound concentration. | [2][10][11] |
| Bioaccessibility of Curcumin | 21.70% in nanocomplexes vs. lower for free Curcumin | [10] |
Experimental Protocols
Protocol for Phase Solubility Study
This protocol outlines the steps to determine the solubility enhancement of a poorly soluble drug in the presence of varying concentrations of this compound.
Materials:
-
Poorly soluble drug (e.g., Curcumin, Baicalin)
-
This compound
-
Phosphate buffer solutions (pH 5.0, 6.0, and 7.4)
-
Distilled water
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of this compound Solutions: Prepare a series of aqueous solutions of this compound in the desired buffer (e.g., pH 6.8) at various concentrations (e.g., 0, 1, 2, 5, 10, 20, 50, and 100 mg/mL).
-
Addition of Excess Drug: Add an excess amount of the poorly soluble drug to vials containing a fixed volume (e.g., 10 mL) of each this compound solution. Ensure that a solid drug phase remains, indicating saturation.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24, 48, or 72 hours) to reach equilibrium.
-
Sample Collection and Preparation: After equilibration, allow the suspensions to stand undisturbed to allow for the sedimentation of undissolved drug. Carefully withdraw an aliquot from the supernatant.
-
Filtration: Filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved drug particles.
-
Dilution: Dilute the clear filtrate with the same concentration of the this compound solution (blank) to bring the drug concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved drug in the diluted filtrate using a validated analytical method, such as UV-Vis spectrophotometry at the drug's λmax.[12][13][14]
-
Data Analysis: Plot the solubility of the drug (mg/mL) against the concentration of this compound (mg/mL). The slope of the initial linear portion of the graph can be used to calculate the stability constant of the complex.
Protocol for Preparation of Drug-Loaded this compound Micelles
This protocol describes the preparation of drug-loaded micelles using the thin-film hydration method.
Materials:
-
Poorly soluble drug
-
This compound
-
Organic solvent (e.g., ethanol, methanol)
-
Distilled water or buffer solution
-
Rotary evaporator
-
Bath sonicator or probe sonicator
Procedure:
-
Dissolution: Dissolve a known amount of the poorly soluble drug and this compound in a suitable organic solvent in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure at a temperature above the boiling point of the solvent. This will form a thin film of the drug and this compound on the inner wall of the flask.
-
Hydration: Hydrate the thin film by adding a specific volume of distilled water or buffer solution (pre-heated to a desired temperature, e.g., 60°C).
-
Micelle Formation: Agitate the flask on the rotary evaporator (without vacuum) or in a bath sonicator for a specified time to allow for the self-assembly of micelles and encapsulation of the drug.
-
Sonication (Optional): To reduce the particle size and achieve a more uniform size distribution, the micellar solution can be further sonicated using a probe sonicator.
-
Characterization: Characterize the prepared drug-loaded micelles for particle size, zeta potential, encapsulation efficiency, and drug loading.
Visualizations
Experimental Workflow
Caption: Workflow for a Phase Solubility Study.
Signaling Pathway Inhibition
Caption: Anti-inflammatory Signaling Pathways Modulated by this compound.
Conclusion
This compound is a versatile and effective solubilizing agent for a wide range of poorly soluble drugs. Its natural origin, coupled with its demonstrated efficacy, makes it an attractive excipient for pharmaceutical formulation development. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to explore the potential of this compound in their drug development projects.
References
- 1. This compound - Descrizione [tiiips.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Monoammonium Glycyrrhizinate? [synapse.patsnap.com]
- 5. selectbotanical.com [selectbotanical.com]
- 6. Diammonium Glycyrrhizinate-Based Micelles for Improving the Hepatoprotective Effect of Baicalin: Characterization and Biopharmaceutical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation, optimization, characterization and in vitro release of baicalein-solubilizing glycyrrhizic acid nano-micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diammonium Glycyrrhizinate-Based Micelles for Improving the Hepatoprotective Effect of Baicalin: Characterization and Biopharmaceutical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajpaonline.com [ajpaonline.com]
- 14. jppres.com [jppres.com]
Application Notes: Topical Formulation of Ammonium Glycyrrhizate for Skin Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium glycyrrhizate (AG), a derivative of glycyrrhizic acid extracted from the roots of the licorice plant (Glycyrrhiza glabra), has garnered significant attention for its potent anti-inflammatory properties.[1] Its efficacy in mitigating skin inflammation has been demonstrated in various preclinical and clinical studies, positioning it as a promising active pharmaceutical ingredient for the topical treatment of inflammatory dermatoses such as atopic dermatitis and psoriasis.[2] Due to its physicochemical properties, including a high molecular weight, topical formulations of AG often utilize advanced delivery systems like liposomes, niosomes, and ethosomes to enhance skin penetration and bioavailability.[2][3][4] These carrier systems facilitate the delivery of AG to the target site, thereby maximizing its therapeutic effects.
Mechanism of Action
This compound exerts its anti-inflammatory effects through a multi-targeted mechanism, primarily involving the modulation of key inflammatory pathways.
1. Inhibition of the NF-κB Signaling Pathway:
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. In inflammatory skin conditions, the activation of NF-κB is a pivotal event. AG has been shown to inhibit the activation of NF-κB. By doing so, it downregulates the transcription of pro-inflammatory mediators, leading to a reduction in the inflammatory response.
2. Modulation of the Cyclooxygenase (COX) and Prostaglandin (B15479496) Pathways:
This compound has been found to selectively inhibit cyclooxygenase-2 (COX-2) and microsomal prostaglandin E synthase-1 (mPGES-1). These enzymes are responsible for the production of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and vasodilation. By targeting the COX-2/mPGES-1 axis, AG effectively reduces the synthesis of PGE2, thereby alleviating the cardinal signs of inflammation.
3. Cytokine Modulation:
AG has been shown to decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5] These cytokines play a central role in the pathogenesis of various inflammatory skin diseases. By suppressing their expression, AG helps to dampen the inflammatory cascade and restore tissue homeostasis.
Signaling Pathway Diagrams
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Inhibition of the COX-2 and mPGEs signaling pathway by this compound.
Data Presentation
Table 1: Efficacy of Topical this compound Formulations in Animal Models
| Formulation | Animal Model | Endpoint | Result | Reference |
| AG-loaded Niosomes | Carrageenan-induced paw edema (mouse) | Reduction in paw edema | Significant decrease compared to AG solution | [2] |
| AG-loaded Ultradeformable Liposomes | Chemically-induced skin erythema (human) | Reduction in Erythema Index (EI) | ~15-fold reduction compared to aqueous solution | [4] |
| AG-loaded Ethosomes | Chemically-induced skin erythema (human) | Reduction in Erythema Index (EI) | EI of 29.6% vs 60.7% for aqueous solution | [4] |
Table 2: Effect of this compound on Pro-inflammatory Cytokines
| Cell Type / Tissue | Stimulus | Cytokine | Effect of AG | Reference |
| Human Skin Wounds | Sharp force trauma | TNF-α | Significant decrease in early wounds | |
| Human Skin Wounds | Sharp force trauma | IL-6 | Elevated levels persisted, but AG shows a trend towards reduction in other models |
Experimental Protocols
Formulation Protocols
1. Preparation of this compound-Loaded Niosomes (Thin Film Hydration Technique)
-
Materials: this compound (AG), Surfactant (e.g., Span 60, Tween 60), Cholesterol, Chloroform (B151607), Methanol (B129727), Phosphate buffered saline (PBS, pH 7.4).
-
Procedure:
-
Dissolve accurately weighed amounts of surfactant and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid transition temperature to form a thin film on the flask wall.
-
Hydrate the thin film with a PBS solution containing the desired concentration of AG by rotating the flask at a controlled temperature.
-
The resulting suspension of multilamellar niosomes can be sonicated to reduce vesicle size and achieve a more uniform distribution.
-
2. Preparation of this compound-Loaded Liposomes (Ultrasonic-Film Dispersion Method)
-
Materials: this compound (AG), Lecithin, Cholesterol, Chloroform, Methanol, Ultrapure water.
-
Procedure:
-
Weigh precise amounts of AG, lecithin, and cholesterol and dissolve them in a chloroform-methanol mixed solution.
-
Transfer the solution to a round-bottom flask and form a uniform film by vacuum evaporation.
-
Add ultrapure water to the flask at the same temperature as the evaporation step to form an O/W emulsion.
-
Obtain the final liposome (B1194612) suspension by ultrasonic emulsification for a specified duration (e.g., 120 seconds).
-
In Vivo Anti-inflammatory Activity Protocols
1. Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the anti-edematous effect of topical AG formulations.
-
Procedure:
-
Acclimatize male Wistar rats for at least one week.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Apply the topical AG formulation or a control vehicle to the plantar surface of the right hind paw.
-
After a predetermined time (e.g., 1 hour), inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the same paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
-
2. Methyl Nicotinate-Induced Erythema in Human Volunteers
-
Objective: To assess the anti-erythematous effect of topical AG formulations.
-
Procedure:
-
Recruit healthy human volunteers and obtain informed consent.
-
Demarcate test sites on the volar forearm of each volunteer.
-
Apply the topical AG formulation or a control vehicle to the designated test sites.
-
After a specified period, induce erythema by applying a solution of methyl nicotinate (B505614) to the test sites.
-
Measure the erythema index (EI) at baseline and at various time points after induction using a reflectance spectrophotometer.
-
Calculate the reduction in the erythema index for the treated sites compared to the control sites.
-
Biochemical Analysis Protocol
1. Measurement of TNF-α and IL-6 in Skin Tissue Homogenates by ELISA
-
Objective: To quantify the levels of pro-inflammatory cytokines in skin tissue following treatment with AG formulations.
-
Procedure:
-
Excise skin tissue samples from the inflamed area of experimental animals.
-
Homogenize the tissue samples in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration in the supernatant using a standard protein assay (e.g., BCA assay).
-
Perform a sandwich ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Normalize the cytokine concentrations to the total protein content of each sample.
-
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating topical AG formulations.
References
- 1. Development and Evaluation of a Novel Diammonium Glycyrrhizinate Phytosome for Nasal Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sketchviz.com [sketchviz.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of proinflammatory cytokines (IL-1beta, IL-6, TNF-alpha) in human skin wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study on the Preparation and Characterization of Glycyrrhizic Acid Liposomes [scirp.org]
Application Notes and Protocols for Investigating Ammonium Glycyrrhizate in Diabetic Neuropathy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic neuropathy is a common and debilitating complication of diabetes, characterized by nerve damage that can lead to pain, numbness, and other sensory disturbances. Current treatment options are limited and often provide only symptomatic relief. Emerging research has identified chronic inflammation as a key player in the pathogenesis of diabetic neuropathy. Ammonium (B1175870) glycyrrhizate (AG), a derivative of glycyrrhizic acid from the licorice root, has demonstrated significant anti-inflammatory and neuroprotective properties, making it a promising therapeutic candidate.[1][2][3][4][5][6]
These application notes provide a comprehensive overview of the preclinical evidence for AG in diabetic neuropathy, focusing on its mechanism of action involving the High-Mobility Group Box 1 (HMGB1) signaling pathway. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate further research in this area.
Mechanism of Action: Inhibition of the HMGB1/RAGE/NF-κB Signaling Pathway
High glucose levels in diabetes lead to cellular stress and the release of HMGB1, a pro-inflammatory cytokine.[5] Extracellular HMGB1 binds to the Receptor for Advanced Glycation End products (RAGE) and Toll-like receptor 4 (TLR4), triggering a downstream inflammatory cascade.[5][7] This activation leads to the translocation of Nuclear Factor-kappa B (NF-κB) into the nucleus, where it promotes the transcription of various pro-inflammatory genes, including cytokines like TNF-α and IL-1β, which contribute to nerve damage and neuropathic pain.[5][8][9][10]
Ammonium glycyrrhizate acts as a direct inhibitor of HMGB1, preventing its binding to RAGE and TLR4.[7][11][12] This blockade suppresses the activation of the NF-κB pathway, thereby reducing neuroinflammation and its detrimental effects on peripheral nerves.[5][7][9] Additionally, research suggests that AG can mitigate high-glucose-induced mitochondrial dysfunction and apoptosis in neuronal cells.[1][2][3][4]
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound on diabetic neuropathy.
Table 1: In Vitro Effects of this compound on High-Glucose Exposed SH-SY5Y Neuroblastoma Cells
| Parameter | High Glucose (HG) Control | HG + this compound (500 µg/mL) | HG + this compound (1000 µg/mL) | Reference |
| Cell Viability (% of control) | ↓ | ↑ | ↑ | [3] |
| Apoptosis (% of total cells) | ↑ | ↓ | ↓ | [1][2][4] |
| Mitochondrial Fragmentation | Increased | Decreased | Decreased | [1][2][4] |
| HMGB1 Expression | ↑ | ↓ | ↓ | [5] |
| NF-κB (p65) Expression | ↑ | ↓ | ↓ | [5] |
Note: Arrows indicate an increase (↑) or decrease (↓) relative to the normal glucose control group.
Table 2: In Vivo Effects of this compound in Streptozotocin (STZ)-Induced Diabetic Animal Models
| Parameter | Diabetic Control | Diabetic + this compound | Reference |
| Behavioral Tests | |||
| Thermal Withdrawal Latency (s) | ↓ (Hyperalgesia) | ↑ (Reduced Hyperalgesia) | [1][2][4] |
| Mechanical Withdrawal Threshold (g) | ↓ (Allodynia) | ↑ (Reduced Allodynia) | [7][13] |
| Nerve Function | |||
| Motor Nerve Conduction Velocity (m/s) | ↓ | ↑ | [9] |
| Biochemical Markers (Sciatic Nerve/DRG) | |||
| HMGB1 Expression | ↑ | ↓ | [7][9] |
| TLR4 Expression | ↑ | ↓ | [7][13] |
| NF-κB (p65) Nuclear Translocation | ↑ | ↓ | [9] |
| NLRP3 Inflammasome Expression | ↑ | ↓ | [7][13] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β) | ↑ | ↓ | [9] |
Note: Arrows indicate an increase (↑) or decrease (↓) relative to the non-diabetic control group. DRG = Dorsal Root Ganglia.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published research and standard laboratory practices.
Protocol 1: In Vitro High-Glucose Neuronal Injury Model
Objective: To assess the protective effects of this compound on neuronal cells exposed to high glucose.
Cell Line: SH-SY5Y human neuroblastoma cells.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
D-Glucose
-
Mannitol (for osmotic control)
-
This compound (AG)
-
MTT or similar cell viability assay kit
-
Apoptosis detection kit (e.g., Annexin V-FITC/PI)
-
Mitochondrial staining dye (e.g., MitoTracker Red CMXRos)
-
Plates for cell culture (e.g., 96-well, 6-well)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells into appropriate plates. For viability assays, use 96-well plates. For protein analysis or flow cytometry, use 6-well plates. Allow cells to adhere for 24 hours.
-
Treatment:
-
Normal Glucose (Control): Standard medium (e.g., 5.5 mM Glucose).
-
High Glucose (HG): Medium supplemented with D-Glucose to a final concentration of 25-50 mM.[14]
-
Osmotic Control: Medium supplemented with Mannitol to the same molarity as the high glucose group.
-
AG Treatment: HG medium containing various concentrations of AG (e.g., 100, 500, 1000 µg/mL).
-
-
Incubation: Incubate cells with the respective treatments for 24-48 hours.
-
Analysis:
-
Cell Viability: Perform an MTT assay according to the manufacturer's instructions. Measure absorbance to quantify viable cells.
-
Apoptosis: Stain cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry.
-
Mitochondrial Morphology: Stain cells with MitoTracker dye and visualize mitochondrial structure using fluorescence microscopy.
-
Protein Expression: Lyse cells and perform Western blotting for proteins of interest (e.g., HMGB1, NF-κB, cleaved caspase-3).
-
Protocol 2: In Vivo Streptozotocin (STZ)-Induced Diabetic Neuropathy Model
Objective: To evaluate the therapeutic efficacy of this compound in an animal model of diabetic neuropathy.
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats.
Materials:
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (pH 4.5)
-
This compound (AG)
-
Vehicle (e.g., saline)
-
Blood glucose meter
-
Behavioral testing equipment (von Frey filaments, Hargreaves plantar test)
-
Nerve conduction velocity measurement system
Procedure:
-
Induction of Diabetes:
-
Fast animals overnight.
-
Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 50-65 mg/kg for rats, 150-200 mg/kg for mice) dissolved in cold citrate buffer.[5]
-
Administer citrate buffer alone to the control group.
-
-
Confirmation of Diabetes: Monitor blood glucose levels 72 hours post-STZ injection and weekly thereafter. Animals with blood glucose >250 mg/dL are considered diabetic.
-
Treatment:
-
Behavioral Testing:
-
Perform baseline tests before treatment and weekly during the treatment period.
-
Mechanical Allodynia: Use von Frey filaments to measure the paw withdrawal threshold.
-
Thermal Hyperalgesia: Use a plantar test apparatus to measure the paw withdrawal latency to a radiant heat source.
-
-
Nerve Conduction Velocity (NCV):
-
At the end of the study, anesthetize the animals.
-
Measure motor NCV in the sciatic nerve using stimulating and recording electrodes.
-
-
Tissue Collection:
-
Following functional tests, euthanize the animals and collect sciatic nerves and dorsal root ganglia (DRG) for biochemical analysis (e.g., Western blot, immunohistochemistry, ELISA for cytokines).
-
Protocol 3: Western Blotting for Signaling Proteins
Objective: To quantify the expression of key proteins in the HMGB1/RAGE/NF-κB pathway in neuronal tissue or cells.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., wet or semi-dry) and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HMGB1, anti-RAGE, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize tissue or lyse cells in RIPA buffer. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin).
Conclusion
This compound presents a compelling therapeutic strategy for diabetic neuropathy by targeting the underlying neuroinflammatory processes. The primary mechanism involves the inhibition of the HMGB1/RAGE/NF-κB signaling axis. The protocols and data presented here provide a solid foundation for researchers to further investigate the potential of this compound and develop novel treatments for this debilitating condition.
References
- 1. Ammonium Glycyrrhizinate Prevents Apoptosis and Mitochondrial Dysfunction Induced by High Glucose in SH-SY5Y Cell Line … [ouci.dntb.gov.ua]
- 2. Ammonium Glycyrrhizinate Prevents Apoptosis and Mitochondrial Dysfunction Induced by High Glucose in SH-SY5Y Cell Line and Counteracts Neuropathic Pain in Streptozotocin-Induced Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Ammonium Glycyrrhizinate Prevents Apoptosis and Mitochondrial Dysfunction Induced by High Glucose in SH-SY5Y Cell Line and Counteracts Neuropathic Pain in Streptozotocin-Induced Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cn.aminer.org [cn.aminer.org]
- 7. High-Mobility Group Box 1 Protein Signaling in Painful Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The RAGE pathway: activation and perpetuation in the pathogenesis of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Frontiers | NF-κβ: A Potential Target in the Management of Vascular Complications of Diabetes [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Glycyrrhizic Acid and Its Derivatives: Promising Candidates for the Management of Type 2 Diabetes Mellitus and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Mobility Group Box 1 Protein Signaling in Painful Diabetic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Ammonium Glycyrrhizate in Cosmetic Science
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Ammonium (B1175870) Glycyrrhizate is the ammonium salt of Glycyrrhizic Acid, a triterpenoid (B12794562) saponin (B1150181) extracted from the root of the licorice plant (Glycyrrhiza glabra)[1][2]. It is a white crystalline powder known for its potent anti-inflammatory, soothing, and skin conditioning properties, making it a valuable active ingredient in a wide range of cosmetic and personal care products[3][4]. Its applications extend to makeup, skincare, hair care, and personal hygiene formulations[5][6]. Furthermore, due to its sweet taste, it is also utilized as a flavoring agent to mask unpleasant tastes in products like lip balms and toothpaste[3][7].
Principal Cosmetic Applications
-
Anti-Inflammatory and Skin Soothing: Ammonium Glycyrrhizate is widely recognized for its significant anti-inflammatory and calming effects on the skin[2][4][8]. It is particularly effective in products designed for sensitive, irritated, or damaged skin[1][6]. Its mechanism is comparable to corticosteroids, making it beneficial for managing skin conditions like dermatitis, eczema, and psoriasis[6][9]. It helps to reduce redness and alleviate irritation, promoting a more comfortable and less reactive skin state[1][8].
-
Skin Conditioning: The ingredient enhances the appearance of dry or damaged skin by reducing flaking and restoring suppleness[5][6]. It functions as a skin conditioning agent, leaving the skin feeling smooth and soft[4].
-
Skin Brightening and Hyperpigmentation Control: this compound has been shown to inhibit melanin (B1238610) production[1]. This makes it a useful component in skincare products targeting uneven skin tone, dark spots, and other forms of hyperpigmentation[1][10]. The mechanism involves the inhibition of tyrosinase, a key enzyme in the melanin synthesis pathway[11].
-
Antioxidant Properties: The compound exhibits antioxidant capabilities, helping to neutralize free radicals[1]. This action mitigates oxidative stress, which is a key contributor to the skin's aging process, thereby helping to maintain a more youthful appearance[1].
Mechanism of Action
This compound's primary anti-inflammatory mechanism involves the inhibition of key inflammatory mediators. It has been shown to downregulate the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), and various Interleukins (IL-1β, IL-6, IL-8)[9][12]. This is achieved, in part, by blocking the activation of transcription factors like NF-κB, a central regulator of the inflammatory response[9]. Additionally, it can inhibit enzymes like phospholipase A2 and cyclooxygenase (COX-2), which are crucial in the inflammatory cascade[7][13].
The skin brightening effect is attributed to its ability to inhibit the enzyme tyrosinase, which catalyzes the initial steps of melanin synthesis[11]. By reducing tyrosinase activity, it effectively decreases the production of melanin pigment in the skin.
Safety and Regulatory Profile
This compound is considered safe for use in cosmetic and personal care products by the Cosmetic Ingredient Review (CIR) Expert Panel[5][14]. It is poorly absorbed through the skin and is not considered to be an irritant, sensitizer, or phototoxic agent at typical concentrations of use, with a recommended maximum concentration of 5% in formulations[3][14]. While high-dose ingestion can lead to systemic effects, these are not a concern with topical cosmetic use[5][14]. The U.S. Food and Drug Administration (FDA) also lists licorice and its derivatives as Generally Recognized as Safe (GRAS) for use in food[7].
Quantitative Data
The following tables summarize quantitative data from various studies on the efficacy of this compound.
Table 1: In Vivo Anti-Inflammatory Activity
| Experimental Model | Treatment | Result | Reference |
| Zymosan-induced peritonitis (mice) | Ammonium Glycyrrhizinate (150 mg/kg) | Marked decrease in inflammatory infiltrates at 24 hours (p < 0.01) | [9] |
| Chemically induced erythema (human volunteers) | Ammonium Glycyrrhizinate-loaded Bola-niosomes | Significant improvement in anti-inflammatory activity (p < 0.001) | [15] |
| Chemically induced erythema (human volunteers) | Ammonium Glycyrrhizinate-loaded ultradeformable liposomes | Decreased skin inflammation | [16] |
| Wound healing (rats) | Dipotassium Glycyrrhizinate (related compound) | Significant reduction in hyperemia on day 14 (p < 0.05) | [12] |
Table 2: In Vitro Tyrosinase Inhibition
| Test Compound Concentration | % Tyrosinase Inhibition | Reference |
| 1.25% (in a specific formulation) | 47% | [11] |
| 2.5% (in a specific formulation) | 73% | [11] |
| 5.0% (in a specific formulation) | 95% | [11] |
| 10.0% (in a specific formulation) | 95% | [11] |
Experimental Protocols
Protocol: In Vitro Anti-Inflammatory Assay (Cytokine Release)
This protocol assesses the anti-inflammatory potential of this compound by measuring its ability to reduce the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from cultured human keratinocytes or immune cells (e.g., macrophages) stimulated with an inflammatory agent like Lipopolysaccharide (LPS).
Materials:
-
Human keratinocyte cell line (e.g., HaCaT) or macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM) with supplements (FBS, penicillin-streptomycin)
-
This compound (test substance)
-
Lipopolysaccharide (LPS) from E. coli (inflammatory stimulus)
-
Phosphate (B84403) Buffered Saline (PBS)
-
Dexamethasone (positive control)
-
ELISA kits for target cytokines (e.g., human TNF-α, IL-6)
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Culture: Culture cells in appropriate medium at 37°C in a humidified 5% CO₂ incubator until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment:
-
Remove the culture medium.
-
Add fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µg/mL).
-
Include wells for a vehicle control (medium only), a positive control (Dexamethasone), and a stimulated control (LPS only).
-
Pre-incubate the plate for 1-2 hours.
-
-
Inflammatory Stimulation: Add LPS to all wells (except the vehicle control) to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at 1,500 rpm for 10 minutes. Carefully collect the cell culture supernatant for cytokine analysis.
-
Cytokine Quantification (ELISA):
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of each cytokine from a standard curve.
-
Determine the percentage inhibition of cytokine release for each concentration of this compound compared to the LPS-stimulated control.
-
Percentage Inhibition = [1 - (Cytokine in Test Sample / Cytokine in LPS Control)] x 100.
-
Protocol: In Vitro Tyrosinase Inhibition Assay
This spectrophotometric assay measures the ability of this compound to inhibit the activity of mushroom tyrosinase, using L-DOPA as the substrate[17][18].
Materials:
-
Mushroom Tyrosinase (e.g., 1000 U/mL)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound (test substance)
-
Kojic Acid (positive control)
-
Potassium Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
-
Prepare a fresh solution of L-DOPA (e.g., 2.5 mM) in phosphate buffer.
-
Dissolve this compound and Kojic Acid in DMSO to create stock solutions, then prepare serial dilutions in phosphate buffer. Ensure the final DMSO concentration in the assay does not exceed 1-2%.
-
-
Assay Plate Setup (Total Volume = 200 µL/well):
-
Test Wells: Add 160 µL of phosphate buffer, 20 µL of this compound solution, and 20 µL of tyrosinase solution.
-
Control Wells (No Inhibitor): Add 180 µL of phosphate buffer and 20 µL of tyrosinase solution.
-
Blank Wells (No Enzyme): Add 180 µL of phosphate buffer and 20 µL of the corresponding this compound solution.
-
Positive Control Wells: Add 160 µL of phosphate buffer, 20 µL of Kojic Acid solution, and 20 µL of tyrosinase solution.
-
-
Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Add 20 µL of L-DOPA solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader. Measure the absorbance at 475 nm (for dopachrome (B613829) formation) every minute for 20-30 minutes[17][19].
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Correct the reaction rates by subtracting the blank readings.
-
Calculate the percentage of tyrosinase inhibition using the formula:
-
Percentage Inhibition = [(V_control - V_test) / V_control] x 100.
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
-
Protocol: In Vivo Skin Hydration Assessment (Corneometry)
This protocol describes the non-invasive measurement of skin surface hydration using a Corneometer® to substantiate moisturizing claims[20][21][22].
Materials:
-
Corneometer® device (or similar capacitance-based instrument)
-
Test product containing this compound
-
Placebo/vehicle control product
-
Standardized cleansers and towels
-
Climate-controlled room (e.g., 20-22°C, 40-60% relative humidity)
Methodology:
-
Subject Recruitment: Select a panel of volunteers (e.g., n=20-30) with self-perceived dry skin on the forearms or lower legs[22][23]. Subjects should be free of skin diseases and avoid using moisturizers on the test areas for a specified period (e.g., 7 days) before the study.
-
Acclimatization: On the test day, subjects must acclimatize in the climate-controlled room for at least 30 minutes before any measurements are taken.
-
Baseline Measurement (T=0):
-
Define test sites on the volar forearm of each subject (e.g., two sites for the test product, two for control).
-
Perform baseline hydration measurements using the Corneometer®. The probe is pressed firmly onto the skin, and the capacitance value is recorded. Take three readings per site and average them[22].
-
-
Product Application:
-
Apply a standardized amount (e.g., 2 mg/cm²) of the test product and the control product to the designated sites.
-
-
Post-Application Measurements:
-
At specified time points (e.g., T=1h, 2h, 4h, 8h, 24h), repeat the Corneometer® measurements on all test sites. Subjects should remain in the controlled environment for short-term studies or return for later time points.
-
-
Data Analysis:
-
Calculate the mean Corneometer® units for each site at each time point.
-
Determine the change in skin hydration from baseline for both the test product and the control.
-
Use statistical analysis (e.g., paired t-test or ANOVA) to compare the hydration effect of the this compound product against the baseline and the control product. A p-value < 0.05 is typically considered statistically significant.
-
Visualizations (Diagrams)
Caption: Anti-inflammatory signaling pathway (NF-κB) inhibited by this compound.
Caption: Experimental workflow for the In Vitro Tyrosinase Inhibition Assay.
References
- 1. nbinno.com [nbinno.com]
- 2. Monoammonium Glycyrrhizinate: The Healing Power of Nature - Nanjing Chemical Material Corp. [njchm.com]
- 3. paulaschoice.fr [paulaschoice.fr]
- 4. specialchem.com [specialchem.com]
- 5. cosmeticsinfo.org [cosmeticsinfo.org]
- 6. pelledolce.com [pelledolce.com]
- 7. selectbotanical.com [selectbotanical.com]
- 8. beautydecoded.com [beautydecoded.com]
- 9. Long-Lasting Anti-Inflammatory and Antinociceptive Effects of Acute Ammonium Glycyrrhizinate Administration: Pharmacological, Biochemical, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monoammonium Glycyrrhizinate - Nanjing Chemical Material Corp. [njchm.com]
- 11. activeconceptsllc.com [activeconceptsllc.com]
- 12. mdpi.com [mdpi.com]
- 13. Ammonium Glycyrrhizinate and Bergamot Essential Oil Co-Loaded Ultradeformable Nanocarriers: An Effective Natural Nanomedicine for In Vivo Anti-Inflammatory Topical Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Final report on the safety assessment of Glycyrrhetinic Acid, Potassium Glycyrrhetinate, Disodium Succinoyl Glycyrrhetinate, Glyceryl Glycyrrhetinate, Glycyrrhetinyl Stearate, Stearyl Glycyrrhetinate, Glycyrrhizic Acid, this compound, Dipotassium Glycyrrhizate, Disodium Glycyrrhizate, Trisodium Glycyrrhizate, Methyl Glycyrrhizate, and Potassium Glycyrrhizinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. thekingsleyclinic.com [thekingsleyclinic.com]
- 21. Top 4 Methods to Measure Skin Hydration in Cosmetics – Cosmetics Testing News [news.skinobs.com]
- 22. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 23. happi.com [happi.com]
Application Notes: Ammonium Glycyrrhizate in Liver Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) glycyrrhizate, a derivative of glycyrrhizic acid extracted from licorice root, and its related compounds like diammonium glycyrrhizinate (DG) and compound ammonium glycyrrhizin (B1671929) (CAG), are widely recognized for their therapeutic properties, including anti-inflammatory, antiviral, and potent hepatoprotective effects[1]. These compounds are frequently utilized in clinical practice for managing liver disorders[1][2]. Their mechanism of action involves modulating key inflammatory and oxidative stress pathways, making them valuable tools for studying and treating various forms of liver injury in preclinical models[3][4]. These notes provide a summary of quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows relevant to the application of ammonium glycyrrhizate in liver injury research.
Mechanism of Action
This compound exerts its hepatoprotective effects through several interconnected pathways. A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammation[1][4]. By preventing NF-κB activation, it reduces the transcription of pro-inflammatory cytokines such as TNF-α and IL-6[4][5]. Additionally, it can activate the Nrf2/ARE pathway, which enhances the expression of antioxidant enzymes, thereby protecting cells from oxidative stress[3][6][7]. The compound also mitigates liver cell apoptosis by regulating the expression of apoptosis-related proteins and blocking signaling cascades like the JAK1/STAT1/IRF1 pathway[5][8][9].
Caption: this compound's hepatoprotective signaling pathways.
Data from In Vivo Liver Injury Models
This compound and its variants have demonstrated significant efficacy in various animal models of liver injury. Pre-treatment consistently reduces serum levels of key liver enzymes and alleviates pathological damage.
| Model | Inducing Agent | Animal | Treatment & Dosage | Key Quantitative Findings | Reference |
| Immune-Mediated Hepatitis | Concanavalin A (ConA) | C57BL/6J Mice | Diammonium Glycyrrhizinate (DG), 75 & 200 mg/kg (i.p.) | Significantly decreased serum ALT and AST levels. Reduced inflammatory cell infiltration and necrosis. Down-regulated inflammatory cytokines (TNF-α, IL-6, IFN-γ). | [2][10] |
| Immune-Mediated Hepatitis | Concanavalin A (ConA) | BALB/C Mice | Glycyrrhizic Acid Ammonium Salt (GAAS), intragastric admin. | Down-regulated mRNA expression of IL-1β, IL-6, TNF-α, IFN-γ. Up-regulated IL-4 and TGF-β mRNA. Decreased hepatocyte apoptosis. | [5] |
| Severe Scald Injury | 30% TBSA Scald | Sprague-Dawley Rats | Diammonium Glycyrrhizinate (DG), 50 mg/kg (i.p.) | Significantly lower serum AST, ALT, and LDH levels at 24, 48, and 72 hours post-injury compared to the scald-only group. | [11] |
| Acute Liver Injury (ALI) | LPS + D-galactosamine (GalN) | Mice | Monoammonium Glycyrrhizinate + Cysteine HCl (MG-CH), 2:1 ratio | Increased survival percentage. Decreased ALT and AST levels. Attenuated oxidative stress and inflammation. Promoted nuclear accumulation of Nrf2. | [6][7] |
Data from In Vitro Liver Injury Models
In vitro studies using primary hepatocytes or liver cell lines corroborate the protective effects observed in vivo, allowing for more detailed mechanistic investigations.
| Model | Inducing Agent | Cell Type | Treatment & Dosage | Key Quantitative Findings | Reference |
| Drug/LPS-Induced Injury | LPS + Amoxicillin Clavulanate (AC) | Chicken Primary Hepatocytes | Compound Ammonium Glycyrrhizin (CAG), 1, 10, 100 µg/mL | Increased cell viability (up to 93.37% at 100 µg/mL). Decreased ALT/AST activity in supernatant. Increased SOD, GSH, GSH-Px activity and decreased MDA, ROS levels. | [8] |
| Drug/LPS-Induced Injury | LPS + Florfenicol (FFC) | Chicken Primary Hepatocytes | Compound Ammonium Glycyrrhizin (CAG), 0.1, 1 µg/mL | Increased cell viability from 49.57% (LPS/FFC only) to 81.01% (at 1 µg/mL CAG). Reduced apoptosis rate from 33.65% to 15.08%. | [12] |
| Drug/LPS-Induced Injury | LPS + Enrofloxacin (ENR) | Chicken Primary Hepatocytes | Compound Ammonium Glycyrrhizin (CAG), 50-400 µg/mL | Dose-dependent decrease in ALT and AST concentrations. Decreased apoptotic rate. | [13] |
| Oxidative Stress Injury | Ochratoxin A (OTA) | Chicken Primary Hepatocytes | Compound Ammonium Glycyrrhizin (CAG), 0.1, 1, 10 µg/mL | Dose-dependent increase in cell viability and decrease in ALT activity. Increased SOD and GSH levels. Decreased cell apoptosis rates. | [14] |
Experimental Protocols & Workflows
A typical experimental workflow for evaluating the efficacy of this compound in an in vivo model is outlined below.
Caption: General experimental workflow for in vivo liver injury studies.
Protocol 1: Induction of Immune-Mediated Liver Injury in Mice
This protocol is adapted from studies using Concanavalin A (ConA) to induce T-cell mediated hepatitis[2][5].
-
Animals: Use male C57BL/6J or BALB/C mice, 8-10 weeks old.
-
Acclimatization: Allow animals to acclimatize for at least one week with free access to food and water.
-
Grouping: Divide mice into:
-
Control Group (Vehicle only)
-
ConA Model Group (Vehicle + ConA)
-
Treatment Group(s) (this compound + ConA)
-
-
Pre-treatment: Administer diammonium glycyrrhizinate (e.g., 75 mg/kg and 200 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection 2 hours before ConA challenge[2].
-
Induction: Prepare ConA in sterile, pyrogen-free saline. Inject 20 mg/kg ConA via the tail vein to induce liver injury[2][5].
-
Sample Collection: Sacrifice mice at desired time points (e.g., 6 and 24 hours) after ConA injection[2]. Collect blood via cardiac puncture for serum separation. Perfuse the liver with cold PBS and collect tissue samples for histology, RNA, and protein extraction.
Protocol 2: Serum ALT and AST Measurement
This protocol outlines a typical colorimetric assay for measuring alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) activity[15][16][17][18].
-
Sample Preparation: Collect whole blood and allow it to clot at room temperature for 30 minutes. Centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (serum) and store at -80°C until analysis.
-
Assay: Use commercially available ALT and AST assay kits (e.g., from Bioo Scientific, Abcam, or Nanjing Jiancheng Bioengineering Institute)[15][17][19].
-
Procedure (Microplate-based): a. Add 10 µL of each serum sample or standard in duplicate to the wells of a 96-well microplate[15]. b. Add 50 µL of the ALT (or AST) Reagent Solution to each well. Cover and incubate at 37°C for 30 minutes[15]. c. Add 50 µL of DNPH Color Solution. Re-cover and incubate for 10 minutes at 37°C[15]. d. Add 200 µL of 0.5 M NaOH to each well to stop the reaction[15]. e. Read the absorbance at the specified wavelength (e.g., 510 nm) using a microplate reader[15].
-
Calculation: Construct a standard curve using the provided standards. Calculate the ALT/AST concentration (U/L) in the samples by interpolating their absorbance values from the standard curve.
Protocol 3: Histological Analysis of Liver Tissue
This protocol describes standard Hematoxylin and Eosin (H&E) staining to assess liver morphology and injury[20][21][22].
-
Fixation: Immediately fix fresh liver tissue samples in 10% neutral buffered formalin for 24 hours.
-
Processing: Dehydrate the fixed tissues through a graded series of ethanol (B145695) solutions (e.g., 70%, 80%, 95%, 100%).
-
Clearing & Infiltration: Clear the tissue in xylene and embed in paraffin (B1166041) wax.
-
Sectioning: Cut the paraffin blocks into 4-5 µm thick sections using a microtome.
-
Staining: a. Deparaffinize sections in xylene and rehydrate through a graded ethanol series to water. b. Stain with Hematoxylin solution for 3-5 minutes. c. Rinse in running tap water. d. Differentiate in 1% acid alcohol for a few seconds. e. "Blue" the sections in running tap water or a bluing agent. f. Counterstain with Eosin solution for 1-3 minutes. g. Rinse, dehydrate through graded ethanol, clear in xylene.
-
Mounting: Mount the stained sections with a coverslip using a permanent mounting medium.
-
Analysis: Examine the slides under a light microscope to evaluate hepatocyte necrosis, inflammatory cell infiltration, and overall liver architecture.
Protocol 4: Western Blot for NF-κB Pathway Proteins
This protocol provides a general workflow for detecting key proteins in the NF-κB pathway (e.g., phosphorylated IκB, p65) in liver tissue lysates[23][24][25][26].
-
Protein Extraction: Homogenize frozen liver tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., anti-phospho-IκBα, anti-p65) and a loading control (e.g., anti-β-actin), diluted in blocking buffer.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to the loading control.
Protocol 5: qRT-PCR for Inflammatory Cytokines
This protocol details the measurement of mRNA expression levels of inflammatory cytokines like TNF-α and IL-6[27][28][29][30].
-
RNA Extraction: Isolate total RNA from ~30 mg of liver tissue using a commercial kit (e.g., TRIzol reagent or RNeasy Kit) according to the manufacturer's instructions.
-
RNA Quantification & Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.
-
Real-Time PCR: a. Prepare the reaction mixture in a 96-well PCR plate. For a 10 µL reaction, combine: 5 µL SYBR Green Master Mix, 0.5 µL forward primer (10 µM), 0.5 µL reverse primer (10 µM), 1 µL cDNA template, and 3 µL nuclease-free water[27]. b. Run the plate in a real-time PCR system (e.g., ABI 7700) using a standard thermal cycling program: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 30 sec) and annealing/extension (60°C for 40 sec)[28].
-
Data Analysis: a. Determine the cycle threshold (Ct) for each gene. b. Normalize the Ct value of the target gene (e.g., TNF-α) to that of a housekeeping gene (e.g., β-actin or GAPDH). c. Calculate the relative gene expression (fold change) using the 2-ΔΔCt method, comparing treatment groups to the control group.
References
- 1. What is Monoammonium Glycyrrhizinate used for? [synapse.patsnap.com]
- 2. dovepress.com [dovepress.com]
- 3. Cellular Metabolomics Reveals Differences in the Scope of Liver Protection Between Ammonium-Based Glycyrrhizinate and Magnesium Isoglycyrrhizinate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Monoammonium Glycyrrhizinate? [synapse.patsnap.com]
- 5. Glycyrrhizic acid ammonium salt alleviates Concanavalin A-induced immunological liver injury in mice through the regulation of the balance of immune cells and the inhibition of hepatocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combination of monoammonium glycyrrhizinate and cysteine hydrochloride ameliorated lipopolysaccharide/galactosamine-induced acute liver injury through Nrf2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ammonium glycyrrhizin counteracts liver injury caused by lipopolysaccharide/amoxicillin-clavulanate potassium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatoprotective effect of diammonium glycyrrhizinate and neuroprotective effect of piperazine ferulate on AmB-induced liver and kidney injury by suppressing apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diammonium Glycyrrhizinate Mitigates Liver Injury Via Inhibiting Proliferation Of NKT Cells And Promoting Proliferation Of Tregs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Effects and mechanism of diammonium glycyrrhizinate on liver injury in severely scalded rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Composite ammonium glycyrrhizin has hepatoprotective effects in chicken hepatocytes with lipopolysaccharide/enrofloxacin-induced injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protective effects of compound ammonium glycyrrhizin, L-arginine, silymarin and glucurolactone against liver damage induced by ochratoxin A in primary chicken hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mmpc.org [mmpc.org]
- 16. Determination of hepatoxicity [bio-protocol.org]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Inexpensive, Accurate, and Stable Method to Quantitate Blood Alanine Aminotransferase (ALT) Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mouse Alanine Aminotransferase (ALT) ELISA Kit (ab285263) | Abcam [abcam.com]
- 20. Establishment of a Standardized Liver Fibrosis Model with Different Pathological Stages in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Model of Liver Fibrosis Induction by Thioacetamide in Rats for Regenerative Therapy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Induction of an Inflammatory Response in Primary Hepatocyte Cultures from Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Liver Resection Promotes (Regulates) Proinflammatory Cytokines in Patients with Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Hepatocyte transplantation-induced liver inflammation is driven by cytokines-chemokines associated with neutrophils and Kupffer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Ammonium Glycyrrhizate Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of ammonium (B1175870) glycyrrhizate (AG).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of ammonium glycyrrhizate?
This compound (AG), the ammonium salt of glycyrrhizic acid, exhibits low oral bioavailability due to several factors. Its large molecular weight and hydrophilic nature limit its passive diffusion across the intestinal epithelium. Furthermore, glycyrrhizic acid can be hydrolyzed to its aglycone, glycyrrhetinic acid, by intestinal microbiota, leading to variable absorption.[1] First-pass metabolism in the liver may also contribute to its low systemic availability.[1]
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
Current research focuses on advanced drug delivery systems to improve AG's oral bioavailability. These include:
-
Nanoparticles: Encapsulating AG in nanoparticles, such as those made from chitosan (B1678972), can protect it from degradation and enhance its uptake.[2]
-
Lipid-Based Formulations: Systems like niosomes, ultradeformable liposomes, and solid self-nanoemulsifying drug delivery systems (S-SNEDDS) can improve the solubility and absorption of AG.[3][4][5]
-
Micelles: Mixed polymeric micelles can encapsulate AG, increasing its stability and facilitating its transport across the intestinal barrier.[6]
Q3: How does co-administration of other substances affect this compound bioavailability?
Co-administration with certain excipients can enhance AG's bioavailability. For instance, some fatty acids can act as permeation enhancers.[7] However, the effect is dependent on the specific substance and the formulation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the development of formulations to improve this compound bioavailability.
Formulation Strategy: Chitosan Nanoparticles via Ionic Gelation
Issue 1: Low Encapsulation Efficiency of this compound.
-
Possible Cause: Unfavorable ratio of chitosan to the cross-linking agent (e.g., sodium tripolyphosphate - TPP), or high concentration of AG.
-
Troubleshooting Steps:
-
Optimize Chitosan:TPP Ratio: Systematically vary the weight ratio of chitosan to TPP. A lower ratio can sometimes lead to better encapsulation.
-
Adjust AG Concentration: High concentrations of AG can hinder nanoparticle formation and encapsulation. Try reducing the initial drug concentration.[2]
-
Control pH: The pH of the chitosan and TPP solutions is critical. Ensure the pH of the chitosan solution is in the acidic range (e.g., 4.7-5.5) to ensure proper protonation of the amine groups, which is necessary for the ionic interaction with TPP.[8]
-
Mixing Method: The rate of addition of the TPP solution to the chitosan solution can impact nanoparticle formation. A slower, drop-wise addition with constant stirring generally yields better results than rapid mixing.
-
Issue 2: Particle Aggregation and Instability.
-
Possible Cause: Improper surface charge (zeta potential), high particle concentration, or inappropriate storage conditions.
-
Troubleshooting Steps:
-
Monitor Zeta Potential: Aim for a zeta potential of at least ±30 mV to ensure good colloidal stability due to electrostatic repulsion. If the zeta potential is low, consider modifying the formulation (e.g., by adding a stabilizer).
-
Optimize Concentrations: High concentrations of chitosan or TPP can lead to the formation of larger aggregates. Experiment with more dilute solutions.
-
Incorporate Stabilizers: The addition of polyethylene (B3416737) glycol (PEG) can improve the stability of chitosan nanoparticles and reduce aggregation.[2]
-
Lyophilization: For long-term storage, consider lyophilization (freeze-drying) with a suitable cryoprotectant (e.g., trehalose) to prevent aggregation upon reconstitution.
-
Formulation Strategy: Liposomes/Niosomes via Thin-Film Hydration
Issue 1: Incomplete Formation of Lipid Film.
-
Possible Cause: Inefficient removal of the organic solvent.
-
Troubleshooting Steps:
-
Optimize Evaporation Parameters: Ensure the rotation speed and temperature of the rotary evaporator are optimal for the chosen solvent. A higher vacuum can also facilitate solvent removal.
-
Use a High-Purity Solvent: Impurities in the solvent can interfere with film formation.
-
Dry Under High Vacuum: After the initial evaporation, dry the film under a high vacuum for an extended period (e.g., overnight) to remove any residual solvent.[9]
-
Issue 2: Heterogeneous Particle Size Distribution.
-
Possible Cause: The thin-film hydration method naturally produces multilamellar vesicles (MLVs) of varying sizes.
-
Troubleshooting Steps:
-
Extrusion: Pass the liposome (B1194612) suspension through polycarbonate membranes with defined pore sizes. This is a common and effective method for producing unilamellar vesicles with a more uniform size distribution.
-
Sonication: Use probe sonication or bath sonication to reduce the size of the liposomes. However, be cautious as this method can sometimes lead to lipid degradation or contamination from the probe tip.
-
Homogenization: High-pressure homogenization can also be used to reduce the particle size and improve homogeneity.
-
Issue 3: Low Encapsulation Efficiency of Hydrophilic this compound.
-
Possible Cause: AG is water-soluble and may not be efficiently entrapped within the aqueous core of the liposomes during hydration.
-
Troubleshooting Steps:
-
Optimize Hydration Volume: Use a smaller volume of the aqueous phase for hydration to increase the concentration of AG available for encapsulation.
-
Freeze-Thaw Cycles: Subjecting the liposome suspension to several freeze-thaw cycles can increase the encapsulation efficiency by disrupting and reforming the lipid bilayers.
-
pH Gradient Method: For ionizable drugs, creating a pH gradient across the liposomal membrane can significantly enhance drug loading (this is less applicable to the pre-formed salt AG but could be considered for glycyrrhizic acid).
-
Data Presentation
The following tables summarize quantitative data on the improvement of this compound bioavailability using different formulation strategies.
Table 1: Pharmacokinetic Parameters of this compound Nanoformulations in Rats
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| AG Solution (Oral) | 1.3 | - | - | ~1% | [10] |
| AG-loaded S-SNEDDS | - | - | - | ~3-fold increase vs. commercial soft capsule | [5] |
| Madecassic Acid-loaded SNEDDS | 8.47-fold increase in Cmax | - | 4.01-fold increase in AUC | - | [11] |
| Thymoquinone-loaded SNEDDS | - | - | 4-fold increase in bioavailability | - | [12] |
Note: Data for different active pharmaceutical ingredients in SNEDDS formulations are included to demonstrate the potential of this delivery system for improving the bioavailability of poorly absorbed compounds.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Chitosan Nanoparticles by Ionic Gelation
Materials:
-
Chitosan (low molecular weight)
-
This compound (AG)
-
Sodium Tripolyphosphate (TPP)
-
Acetic Acid
-
Deionized water
Procedure:
-
Prepare Chitosan Solution: Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of, for example, 1 mg/mL. Stir the solution overnight at room temperature to ensure complete dissolution.
-
Prepare TPP Solution: Dissolve TPP in deionized water to a concentration of, for example, 1 mg/mL.
-
Incorporate this compound: Add the desired amount of AG to the chitosan solution and stir until completely dissolved.
-
Nanoparticle Formation: While stirring the chitosan-AG solution at a constant speed (e.g., 700 rpm), add the TPP solution drop-wise. The formation of nanoparticles is indicated by the appearance of opalescence.
-
Stirring: Continue stirring for a defined period (e.g., 30 minutes) at room temperature to allow for the stabilization of the nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension (e.g., at 12,000 rpm for 30 minutes) to separate the nanoparticles from the unreacted components. Discard the supernatant.
-
Resuspension: Resuspend the nanoparticle pellet in deionized water or a suitable buffer.
Characterization:
-
Particle Size and Zeta Potential: Analyze using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Determine by quantifying the amount of free AG in the supernatant after centrifugation using a validated HPLC-UV method.
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
Materials:
-
Phospholipids (B1166683) (e.g., Soy Phosphatidylcholine, Cholesterol)
-
This compound (AG)
-
Organic Solvent (e.g., Chloroform:Methanol mixture, 2:1 v/v)
-
Aqueous Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
Procedure:
-
Lipid Dissolution: Dissolve the phospholipids and cholesterol in the organic solvent mixture in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature. This will form a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the aqueous buffer containing the dissolved AG to the flask. The temperature of the buffer should be above the lipid phase transition temperature.
-
Vesicle Formation: Agitate the flask by hand or on a vortex mixer until the lipid film is completely hydrated and has formed a milky suspension of multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended): To obtain smaller, more uniform vesicles, sonicate the suspension or extrude it through polycarbonate membranes of a defined pore size.
Characterization:
-
Vesicle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Separate the unencapsulated AG from the liposomes by methods such as dialysis or size exclusion chromatography, and then quantify the encapsulated drug.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Intestinal absorption pathways of this compound.
Caption: Workflow for assessing AG formulation bioavailability.
References
- 1. Mechanism of gastrointestinal absorption of glycyrrhizin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chitosan nanoparticles as a novel delivery system for ammonium glycyrrhizinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Current Advances in Specialised Niosomal Drug Delivery: Manufacture, Characterization and Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel solid self-nanoemulsifying drug delivery system (S-SNEDDS) for improved stability and oral bioavailability of an oily drug, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. acid this compound: Topics by Science.gov [science.gov]
- 8. Optimize the parameters for the synthesis by the ionic gelation technique, purification, and freeze-drying of chitosan-sodium tripolyphosphate nanoparticles for biomedical purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 10. Administration-route dependency of absorption of glycyrrhizin in rats: intraperitoneal administration dramatically enhanced bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Self-Nanoemulsifying Drug Delivery System for Enhanced Bioavailability of Madecassic Acid: In vitro and in vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Self-nanoemulsifying drug delivery system (SNEDDS) mediated improved oral bioavailability of thymoquinone: optimization, characterization, pharmacokinetic, and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Analysis of Ammonium Glycyrrhizate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC analysis of ammonium (B1175870) glycyrrhizate.
Troubleshooting Guide
Abnormal Peak Shape
1. Question: Why am I seeing peak tailing or broad peaks for ammonium glycyrrhizate?
Answer: Peak tailing and broadening for glycyrrhizin (B1671929) are common issues that can affect symmetry and resolution.[1] This can be caused by several factors:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with the analyte, causing tailing.[2]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, leading to poor peak shape.
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.[2]
-
Column Degradation: Over time, the column's stationary phase can degrade, or the column can become contaminated, leading to poor peak shapes.[2]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
Solutions:
-
Mobile Phase Modification: The addition of an acid, such as 0.1% v/v trifluoroacetic acid (TFA) or phosphoric acid to the mobile phase (both water and organic solvent), can improve peak shape and resolution significantly.[1][3] Acetic acid is also a suitable mobile phase additive.[4]
-
pH Adjustment: Ensure the mobile phase pH is appropriate for the analysis. Using buffers like phosphate (B84403) or ammonium acetate (B1210297) can help maintain a stable pH.[5][6]
-
Optimize Sample Concentration: Reduce the concentration of the sample being injected.
-
Use a Guard Column: A guard column can help protect the analytical column from contaminants and extend its lifetime.[7]
-
Sample Solvent: Whenever possible, dissolve and inject your sample in the mobile phase.
System Pressure Issues
2. Question: My HPLC system pressure is unusually high. What could be the cause?
Answer: High system pressure is often an indication of a blockage in the system. Potential causes include:
-
Column or Frit Plugging: Particulates from the sample or precipitation of buffer salts can clog the column inlet frit.[8]
-
Buffer Precipitation: Using high concentrations of buffers like ammonium acetate, especially when mixed with high percentages of organic solvent, can lead to precipitation.[8]
-
Injector Seal Degradation: Physical degradation of the injector seal can lead to particles plugging the column.
-
Blocked Tubing: Kinked or blocked tubing can also lead to an increase in pressure.
Solutions:
-
Filter Samples and Mobile Phases: Always filter your samples and aqueous mobile phase components through a 0.2 µm or 0.45 µm filter before use.[6][9]
-
Flush the System: Flush the column with a weaker solvent (like 100% water for reversed-phase) to dissolve any precipitated salts.[8] If the column is obstructed, you can try reversing and flushing it (disconnected from the detector).[9]
-
Check for Blockages: Systematically check components (tubing, in-line filters, guard column) to isolate the source of the blockage.[9]
-
Regular Maintenance: Perform routine maintenance, including replacing worn-out pump seals and injector seals.
3. Question: My HPLC system pressure is fluctuating. What should I do?
Answer: Pressure fluctuations are commonly caused by:
-
Air Bubbles in the Pump: Trapped air in the pump head is a frequent cause of unstable pressure.[8][9]
-
Leaky Pump Seals or Fittings: Worn-out pump seals or loose fittings can cause leaks and pressure variations.[9]
-
Faulty Check Valves: Malfunctioning check valves can lead to inconsistent solvent delivery and pressure fluctuations.
Solutions:
-
Degas Mobile Phase: Ensure your mobile phase is properly degassed using sonication, helium sparging, or an online degasser.[10]
-
Prime the Pump: Purge the pump to remove any air bubbles.[9]
-
Check for Leaks: Inspect all fittings and connections for any signs of leaks.
-
Clean or Replace Check Valves: If the problem persists, the check valves may need to be cleaned or replaced.
Baseline and Retention Time Issues
4. Question: I'm observing a noisy or drifting baseline. What are the likely causes?
Answer: Baseline issues can arise from several sources:
-
Contaminated Mobile Phase: Impurities in solvents or water can lead to baseline noise and drift, especially in gradient elution.[9]
-
Detector Lamp Issues: An aging detector lamp can cause baseline noise.[8]
-
Air Bubbles: Air bubbles passing through the detector cell will cause spurious peaks and a noisy baseline.[9]
-
Temperature Fluctuations: Inconsistent column temperature can cause the baseline to drift.[8]
Solutions:
-
Use High-Purity Solvents: Always use HPLC-grade solvents, salts, and modifiers. Prepare aqueous buffers fresh daily.[9]
-
Degas Mobile Phase: Proper degassing of the mobile phase is crucial to prevent air bubbles.[10]
-
System Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a run.
-
Use a Column Oven: Maintaining a constant column temperature can improve baseline stability.[9]
5. Question: The retention time of my this compound peak is shifting between injections. Why is this happening?
Answer: Retention time shifts can compromise the reliability of your results. Common causes include:
-
Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to significant shifts in retention time.[7][8]
-
Column Aging: Over the life of a column, the stationary phase can change, affecting retention.[8]
-
Fluctuating Flow Rate: Issues with the pump or leaks in the system can cause the flow rate to vary.[8]
-
Changes in Column Temperature: Inconsistent column temperature will affect retention times.[8]
Solutions:
-
Precise Mobile Phase Preparation: Prepare mobile phases carefully and consistently. If using a gradient, ensure the proportioning valves are working correctly.[7]
-
Use a Column Oven: A column oven will ensure a stable operating temperature.[9]
-
System Equilibration: Allow sufficient time for the column to equilibrate between runs, especially when using gradients.
-
Monitor System Performance: Regularly check the pump's performance and inspect for leaks.
Frequently Asked Questions (FAQs)
1. Question: What type of HPLC column is best for analyzing this compound?
Answer: Reversed-phase (RP) C18 columns are most commonly used and have been shown to be effective for the analysis of this compound.[1][6][11] Column dimensions such as 4.6 mm × 250 mm with 5 µm particles are frequently cited.[5] Other options like a Newcrom R1 column, which is a reverse-phase column with low silanol activity, can also be used.[3]
2. Question: What is a typical mobile phase for this compound analysis?
Answer: A common mobile phase for reversed-phase HPLC of this compound consists of a mixture of an aqueous component (often with a buffer or acid modifier) and an organic solvent, typically acetonitrile (B52724) or methanol (B129727).[1][3]
-
Common Mixtures:
For Mass Spectrometry (MS) compatible methods, volatile buffers and additives like formic acid, acetic acid, or ammonium acetate should be used instead of non-volatile ones like phosphoric acid or phosphate salts.[3][10]
3. Question: What is the optimal detection wavelength for this compound?
Answer: The most frequently used UV detection wavelength for this compound is around 254 nm, as it corresponds to a maximum absorption for the analyte.[1] Other wavelengths such as 250 nm and 252 nm have also been successfully used.[5][6]
4. Question: Should I use an isocratic or gradient elution method?
Answer: Both isocratic and gradient elution methods can be used for the analysis of this compound.
-
Isocratic elution , where the mobile phase composition remains constant, can be simpler and faster. A mobile phase of 65% phosphate buffer and 35% acetonitrile has been used.[6]
-
Gradient elution , where the mobile phase composition changes over time, is often used for separating this compound from other components in complex mixtures like polyherbal formulations or for separating related isomers.[1][5]
The choice depends on the complexity of the sample matrix and the required resolution.
5. Question: How should I prepare my sample for analysis?
Answer: Sample preparation depends on the sample matrix. For a pure standard, you can dissolve it in the mobile phase or a compatible solvent. For complex matrices like herbal extracts, an extraction step is necessary. A common procedure involves extracting the material with a solvent like methanol or a methanol/water mixture, followed by centrifugation and filtration through a 0.2 µm or 0.45 µm membrane filter before injection.[6][12]
Quantitative Data Summary
Table 1: Comparison of HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Diamonsil C18 (4.6 x 250 mm, 5 µm)[5] | Kromasil C18 (4.0 x 125 mm, 5 µm)[6] | Inertsil ODS-4 (4.0 x 150 mm, 5 µm)[4] | Newcrom R1[3] |
| Mobile Phase | A: 0.05 mol/L Ammonium AcetateB: Acetonitrile[5] | 5.3 mM Phosphate Buffer (pH 3.0) : Acetonitrile (65:35 v/v)[6] | 0.38% Ammonium Acetate, 0.50% Acetic Acid, 28% Acetonitrile in Water[4] | Acetonitrile, Water, and Phosphoric Acid[3] |
| Elution Type | Gradient[5] | Isocratic[6] | Isocratic[4] | Isocratic[3] |
| Flow Rate | 1.0 mL/min[5] | 1.0 mL/min[6] | 1.0 mL/min[4] | Not Specified |
| Detection | 250 nm[5] | 252 nm[6] | 254 nm[4] | Not Specified |
| Column Temp. | 30°C[5] | Ambient[6] | 40°C[4] | Not Specified |
Experimental Protocols
Detailed Protocol for Isocratic RP-HPLC Analysis of this compound
This protocol is based on a validated method for the quantification of glycyrrhizic acid.[6]
1. Materials and Reagents
-
This compound standard (purity ≥ 98%)[6]
-
Acetonitrile (HPLC grade)[6]
-
Phosphoric acid (HPLC grade)[6]
-
High-purity water (e.g., Milli-Q)
-
Phosphate buffer (5.3 mM, pH 3.0): Prepare by dissolving the appropriate amount of a phosphate salt (e.g., potassium dihydrogen phosphate) in water, adjust pH to 3.0 with phosphoric acid.
2. Instrument and Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a PDA or UV detector.
-
Column: Kromasil C18 (125 mm × 4.0 mm, 5 µm)[6]
-
Mobile Phase: A mixture of 5.3 mM phosphate buffer (pH 3.0) and acetonitrile in a 65:35 v/v ratio.[6]
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: Ambient[6]
-
Detection Wavelength: 252 nm[6]
-
Injection Volume: 20 µL
3. Standard Solution Preparation
-
Accurately weigh and dissolve an appropriate amount of this compound standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 10 µg/mL to 125 µg/mL).[6]
4. Sample Preparation
-
For solid samples (e.g., herbal extracts), accurately weigh the sample and extract it with a suitable solvent (e.g., methanol/water mixture).
-
For liquid samples (e.g., syrups), dilute an accurately measured volume with the mobile phase.[6]
-
Filter all final sample solutions through a 0.2 µm membrane filter before injection.[6]
5. Analysis Procedure
-
Filter and degas the mobile phase before use.
-
Equilibrate the HPLC system and column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in triplicate to establish the calibration curve.
-
Inject the sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. e-jabs.umin.jp [e-jabs.umin.jp]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Quantitative analysis of Glycyrrhizic acid from a polyherbal preparation using liquid chromatographic technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. aelabgroup.com [aelabgroup.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Ammonium Glycyrrhizate Formulation: Technical Support Center
Welcome to the technical support center for ammonium (B1175870) glycyrrhizate (AG) formulation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during formulation development.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with ammonium glycyrrhizate.
Issue 1: Poor Solubility of this compound
Question: My this compound is not dissolving properly in my aqueous formulation. What steps can I take to improve its solubility?
Answer:
Poor solubility of this compound in aqueous systems is a common challenge. Here are several troubleshooting steps you can take:
-
Optimize the Solvent System:
-
Temperature: this compound's solubility in water increases with temperature. It is soluble in hot water.[1][2] Consider gentle heating of your aqueous solution during preparation.
-
pH Adjustment: The aqueous solubility of glycyrrhizic acid, the active component of AG, is pH-dependent due to its carboxylic acid groups.[3] Ensure the pH of your formulation is within the optimal range for AG solubility, which is generally neutral to slightly alkaline.
-
Co-solvents: AG is soluble in hydroalcoholic mixtures, glycerin, and propylene (B89431) glycol.[1][2] The addition of these co-solvents can significantly enhance its solubility.
-
-
Utilize its Surfactant Properties:
-
This compound is an amphiphilic molecule and can form micelles at higher concentrations, which can improve its apparent solubility and also encapsulate other poorly soluble drugs.[3]
-
-
Particle Size Reduction:
-
Micronization or nanonization of the this compound powder can increase the surface area available for dissolution, potentially improving the rate and extent of solubilization.
-
Issue 2: Formulation Instability and Degradation
Question: My this compound formulation is showing signs of degradation over time. How can I improve its stability?
Answer:
This compound is susceptible to degradation under certain conditions. Key factors to control are pH, temperature, and light exposure.
-
pH Control: The stability of monoammonium glycyrrhizinate is optimal within a pH range of 7 to 9.[4] At a higher pH, such as 10, degradation can occur, leading to instability.[4] It is crucial to buffer your formulation within the 7-9 pH range.
-
Temperature Management: Elevated temperatures can cause thermodegradation of this compound.[4] For long-term storage, it is advisable to refrigerate formulations in tightly sealed containers.[5]
-
Photostability: Aqueous solutions of monoammonium glycyrrhizinate can undergo photodegradation, which follows first-order kinetics and is pH-dependent.[4] Protect your formulation from light by using amber or opaque containers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving good oral bioavailability for this compound?
A1: The primary challenge is its low solubility and poor absorption from the gastrointestinal tract.[3] After oral administration, plasma concentrations of glycyrrhizin (B1671929) are often extremely low.[6]
Q2: How can the bioavailability of this compound be improved?
A2: Several formulation strategies can significantly enhance its bioavailability:
-
Nanocarriers: Formulations such as polymeric micelles, nanoparticles, and bola-niosomes have been shown to improve the bioavailability of AG and co-administered drugs.[3] For example, Ast-loaded Soluplus/TPGS/Gas hybrid polymer micelles exhibited delayed in vivo elimination and significantly increased bioavailability compared to the free drug.[3]
-
Absorption Enhancers: Co-administration with fatty acids like sodium caprate can increase the absorption of glycyrrhizin.[6]
-
Alternative Routes of Administration: Nasal and rectal administration have shown remarkably increased bioavailability compared to the oral route. The absolute bioavailability of glycyrrhizin after nasal administration was approximately 80-fold greater than after oral administration in one study.[6]
Q3: Is this compound compatible with common pharmaceutical excipients?
A3: this compound is used in various pharmaceutical and food products, suggesting compatibility with a range of excipients.[2][7] However, it is crucial to perform compatibility studies with your specific excipients, especially those that could alter the pH of the microenvironment or engage in reactions like the Maillard reaction with reducing sugars.[8]
Q4: What analytical methods are typically used to quantify this compound in a formulation?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for the quantification of this compound and related substances.[9][10] Gas-Liquid Chromatography (GLC) has also been used for its quantitative determination in beverages.[11]
Data and Protocols
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound formulations.
Table 1: Characteristics of Nanocarrier Formulations for Bioavailability Enhancement
| Formulation Type | Drug(s) | Particle Size (nm) | Encapsulation Efficiency (%) | Key Finding |
| Soluplus/TPGS/Gas hybrid polymer micelles | Astragaloside | 50.92 ± 0.13 | 95.24 ± 0.53 | Significantly increased oral bioavailability and anti-cancer activity of Astragaloside.[3] |
| Bola-niosomes | Ammonium Glycyrrhizinate | ~400 | ~40 | Significantly improved percutaneous permeation and in vivo anti-inflammatory activity.[3] |
Table 2: Bioavailability Enhancement of Co-administered Compounds with Monothis compound (GlycyrHans®)
| Co-administered Nutrient | Fold Increase in Bioavailability |
| Various fat- and water-soluble nutrients | 1.3–2.8 |
| Data indicates a substantial enhancement in key pharmacokinetic parameters (p < 0.05).[12] |
Experimental Protocols
This protocol is a general guideline based on methods used for preparing drug-loaded polymeric micelles to enhance bioavailability.[3]
Objective: To encapsulate this compound or a co-administered active pharmaceutical ingredient (API) within polymeric micelles.
Materials:
-
This compound (or other API)
-
Polymers (e.g., Soluplus®, TPGS)
-
Organic solvent (e.g., methanol, chloroform)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Syringe filter (e.g., 0.22 µm)
Methodology:
-
Dissolution: Accurately weigh and dissolve the API, this compound, and polymers in a suitable organic solvent in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C). A thin, uniform film will form on the inner wall of the flask.
-
Hydration: Add a pre-warmed aqueous buffer to the flask. Hydrate the film by rotating the flask in a water bath at a temperature above the glass transition temperature of the polymer for a specified time (e.g., 1 hour).
-
Sonication: Sonicate the resulting suspension using a water bath sonicator to form a homogenous micellar solution and reduce particle size.
-
Filtration: Filter the micellar solution through a syringe filter to remove any non-incorporated drug or large aggregates.
-
Characterization: Characterize the prepared micelles for particle size, zeta potential, encapsulation efficiency, and drug loading.
References
- 1. selectbotanical.com [selectbotanical.com]
- 2. selectbotanical.com [selectbotanical.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, 53956-04-0 [thegoodscentscompany.com]
- 6. Improvement in the bioavailability of poorly absorbed glycyrrhizin via various non-vascular administration routes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C42H65NO16 | CID 62074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. An Alternative Method of Drug-Excipient Characterization - TA Instruments [tainstruments.com]
- 9. scribd.com [scribd.com]
- 10. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Frontiers | The Glycyrrhizic Acid Derivative Monothis compound Compared to Piperine on Fat-and Water-Soluble Nutrients Bioavailability: Efficacy and Safety Assessment [frontiersin.org]
Technical Support Center: Overcoming Low Water Solubility of Ammonium Glycyrrhizate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low water solubility of ammonium (B1175870) glycyrrhizate (AG).
Frequently Asked Questions (FAQs)
Q1: What is the baseline water solubility of ammonium glycyrrhizate?
This compound is generally described as slightly soluble in water.[1][2] Its solubility is highly dependent on pH and temperature. It is more soluble in hot water.[1][2] In phosphate-buffered saline (PBS) at a pH of 7.2, its solubility is approximately 1 mg/mL.[3]
Q2: How does pH affect the solubility of this compound?
The aqueous solubility of AG is significantly influenced by pH due to the presence of carboxylic acid groups in its molecular structure. Solubility begins to gradually increase above pH 4.0 and rises sharply above pH 4.5.[4][5] This is because the carboxylic acid groups become ionized at higher pH levels, increasing the molecule's hydrophilicity.[5][6]
Q3: What common organic solvents can be used to dissolve this compound?
For research purposes, several organic solvents and co-solvent systems can be used. Dimethyl sulfoxide (B87167) (DMSO) is effective, with a solubility of up to 250 mg/mL.[7][8] A common co-solvent system for in vivo studies is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which can dissolve AG at a concentration of 2 mg/mL.[7] AG is also soluble in hydroalcoholic mixtures, glycerin, and propylene (B89431) glycol, but it is practically insoluble in acetone.[1][2]
Q4: What advanced formulation strategies can enhance the aqueous solubility of this compound?
Several advanced techniques can significantly improve the solubility and bioavailability of this compound:
-
Solid Dispersions: This technique involves dispersing AG in a carrier matrix, often a polymer, to create an amorphous solid dispersion. This can be achieved through methods like hot-melt extrusion.[9]
-
Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins can encapsulate the hydrophobic portion of the AG molecule, forming an inclusion complex with a hydrophilic exterior, thereby increasing its water solubility.[10][11][12]
-
Nanotechnology: Formulating AG into nanocarriers, such as liposomes or nanocomplexes, can improve its solubility and delivery.[13][14][15]
Troubleshooting Guide: Solubility Enhancement Techniques
This section provides detailed protocols and troubleshooting for common issues encountered during the implementation of solubility enhancement strategies.
pH Adjustment
Issue: Precipitation of this compound in an aqueous buffer.
Troubleshooting Steps:
-
Verify Buffer pH: Ensure the pH of your aqueous solution is above 4.5, as solubility markedly increases in this range.[4][5]
-
Gradual pH Increase: Instead of adding the full amount of a basic solution at once, titrate it in slowly while monitoring for dissolution.
-
Heat Application: Gently warming the solution can aid in dissolution, as AG is more soluble in hot water.[1][2]
Co-Solvent Systems
Issue: Drug precipitation after adding the co-solvent mixture to an aqueous phase.
Troubleshooting Steps:
-
Sequential Addition: When preparing co-solvent mixtures, such as the DMSO/PEG300/Tween 80/saline system, add the solvents sequentially and ensure the solution is clear before adding the next component.[7]
-
Sonication: Use of sonication is recommended to aid in the dissolution process, especially for higher concentrations.[7]
-
Final Concentration: Be mindful of the final concentration of the organic solvent in your experimental system, as high concentrations may have unintended physiological effects.[3]
Data on Solubility Enhancement
The following tables summarize quantitative data on the solubility of this compound in various solvents and with different enhancement techniques.
Table 1: Solubility of this compound in Common Solvents
| Solvent/System | pH | Approximate Solubility | Reference(s) |
| Water | Neutral | Slightly soluble | [1][2] |
| Hot Water | Neutral | Soluble | [1][2] |
| PBS | 7.2 | ~1 mg/mL | [3] |
| DMSO | N/A | ~20-250 mg/mL | [3][7][8] |
| Dimethyl formamide | N/A | ~2 mg/mL | [3] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | N/A | 2 mg/mL | [7] |
| Anhydrous Ethanol | N/A | Very slightly soluble | [1][2] |
| Acetone | N/A | Practically insoluble | [1][2] |
| Glycerin | N/A | Soluble | [1][2] |
| Propylene Glycol | N/A | Soluble | [1][2] |
Table 2: Effect of pH on the Aqueous Solubility of Monoammonium Glycyrrhizinate
| pH of Buffer Solution | Solubility (mmol/L) | Reference(s) |
| < 4.0 | Poorly soluble | [4][5] |
| 4.0 | Gradual increase begins | [4][5] |
| > 4.5 | Rapid increase | [4][5] |
| 5.0 | Forms micelles (CMC ~1.5 mmol/L) | [5][6] |
| 6.0 | Forms micelles (CMC ~3.7 mmol/L) | [5][6] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Hot-Melt Extrusion (HME)
This protocol is adapted from methodologies for similar poorly soluble weak acids.[9]
Materials:
-
This compound (AG)
-
Polymer carrier (e.g., Kollidon® VA64)
-
Optional: Alkalizer (e.g., L-arginine or meglumine)
-
Hot-Melt Extruder
Procedure:
-
Pre-mixing: Physically mix the AG, polymer, and any optional alkalizer at the desired ratio (e.g., 1:4 AG to polymer).
-
Extruder Setup: Set the extruder to the appropriate processing temperature. This will depend on the polymer used but is typically above the glass transition temperature of the polymer and below the degradation temperature of AG.
-
Extrusion: Feed the physical mixture into the extruder at a constant rate. The screw speed should be optimized to ensure proper mixing and melting.
-
Cooling and Milling: Collect the extrudate as it exits the die and allow it to cool and solidify.
-
Milling and Sieving: Mill the cooled extrudate into a powder and pass it through a sieve to obtain a uniform particle size.
Protocol 2: Preparation of Cyclodextrin Inclusion Complex by Lyophilization
This protocol is based on a method used for enhancing glycyrrhizin (B1671929) solubility.[12]
Materials:
-
This compound (AG)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Dissolution: Dissolve HP-β-CD in deionized water with stirring.
-
Complexation: Slowly add AG to the HP-β-CD solution (e.g., at a 1:2 molar ratio of AG to HP-β-CD). Continue stirring the mixture for 24-48 hours at room temperature to allow for complex formation.
-
Freezing: Freeze the resulting aqueous solution at a low temperature (e.g., -80°C) until it is completely solid.
-
Lyophilization: Place the frozen sample in a lyophilizer and run a cycle until all the water has sublimated, resulting in a dry powder of the inclusion complex.
Anti-Inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through the action of its active component, glycyrrhizic acid (GA). GA has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[7][13][14] An inflammatory stimulus (like TPA) typically activates upstream kinases such as MAPKs (p38, ERK1/2) and PI3K/Akt.[13] These kinases then lead to the phosphorylation and subsequent degradation of IκBα, the inhibitory protein bound to NF-κB. Once IκBα is degraded, NF-κB (specifically the p65 subunit) is free to translocate to the nucleus, where it induces the expression of pro-inflammatory genes like iNOS and COX-2.[3][13] Glycyrrhizic acid intervenes by inhibiting the activation of the upstream MAPK and PI3K/Akt pathways, thereby preventing IκBα degradation and blocking NF-κB's nuclear translocation and subsequent inflammatory response.[13][14]
References
- 1. mdpi.com [mdpi.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. selectbotanical.com [selectbotanical.com]
- 6. Monoammonium Glycyrrhizinate - Nanjing Chemical Material Corp. [njchm.com]
- 7. Glycyrrhizic Acid Attenuates Sepsis-Induced Acute Kidney Injury by Inhibiting NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. selectbotanical.com [selectbotanical.com]
- 10. researchgate.net [researchgate.net]
- 11. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 12. Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glycyrrhizic acid from licorice down-regulates inflammatory responses via blocking MAPK and PI3K/Akt-dependent NF-κB signalling pathways in TPA-induced skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glycyrrhizic acid from licorice down-regulates inflammatory responses via blocking MAPK and PI3K/Akt-dependent NF-κB signalling pathways in TPA-induced skin inflammation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 15. ulprospector.com [ulprospector.com]
Technical Support Center: Ammonium Glycyrrhizate Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ammonium (B1175870) glycyrrhizate in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: My MTT assay results show high cell viability, or even an increase in signal, at high concentrations of ammonium glycyrrhizate. Is this expected?
A: This is a common issue when testing natural compounds like this compound with tetrazolium-based assays like MTT. The problem often stems from direct chemical interference rather than a true lack of cytotoxic effect. Components with antioxidant properties, such as those found in licorice extracts from which this compound is derived, can directly reduce the MTT reagent to its colored formazan (B1609692) product.[1] This chemical reaction is independent of cellular metabolic activity and mimics the signal produced by viable cells, leading to a false-positive result (overestimated viability).[1]
Q2: I am observing inconsistent results and high variability between wells treated with the same concentration of this compound. What could be the cause?
A: High variability can stem from several procedural factors:
-
Inaccurate Pipetting: Small errors in pipetting volumes during cell seeding or compound dilution can lead to significant differences in final absorbance readings.[1]
-
Uneven Cell Seeding: A non-homogenous cell suspension can result in a different number of cells being plated in each well. Ensure cells are thoroughly mixed before and during plating.[1]
-
Compound Precipitation: this compound may not be fully soluble at higher concentrations in your culture medium. It is slightly soluble in water, but more so in hot water.[2] Visually inspect the wells for any precipitate, as this will lead to inconsistent dosing.[1]
-
Edge Effects: Wells on the perimeter of the 96-well plate are more prone to evaporation, which can concentrate the compound and affect cell viability. It is recommended to fill the outer wells with sterile PBS or medium and not use them for experimental samples.[3]
Q3: My untreated control cells show low viability or are dying unexpectedly. What should I investigate?
A: If your negative control cells are not healthy, it can invalidate your results. Consider these possibilities:
-
Contamination: Check for signs of bacterial, fungal, or mycoplasma contamination. Mycoplasma is not visible with a standard microscope and requires specific testing.[4]
-
Incubator Malfunction: Verify the temperature, CO2, and humidity levels in your incubator. Deviations from optimal conditions can cause significant cellular stress.[4]
-
Media and Reagent Issues: The quality of your media, serum, and supplements is critical. A new batch of serum or an expired reagent could be the source of the problem.[4]
-
Endotoxin Contamination: Endotoxins from Gram-negative bacteria can be present in reagents and cause cell death.[4]
Q4: How can I confirm if this compound is interfering with my MTT assay?
A: To check for chemical interference, run a background control. Prepare wells with the same concentrations of this compound in the assay medium but without any cells. Add the MTT reagent and solubilizing agent as you would for your experimental wells. If you observe a color change, it indicates direct reduction of MTT by the compound.[5] You should subtract this background absorbance from your experimental readings.[5]
Q5: What alternative assays can I use to avoid the interference issues seen with MTT?
A: It is highly recommended to use more than one type of cytotoxicity assay to confirm your results, especially when working with natural compounds.[6] Good alternatives include:
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity. It is a measure of cytotoxicity rather than cell viability.
-
Neutral Red Uptake (NRU) Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[7]
-
Trypan Blue Dye Exclusion Assay: This is a simple method to differentiate viable from non-viable cells based on membrane integrity.[8]
Troubleshooting Guide
This guide addresses common problems encountered during cytotoxicity experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| High background absorbance in MTT/XTT assays | The colored nature of this compound or its extract interferes with absorbance readings.[5] | Run a background control with the compound in media without cells. Subtract this absorbance value from your experimental wells.[5] |
| This compound is directly reducing the tetrazolium salt (e.g., MTT).[1] | 1. Perform a cell-free assay to confirm direct reduction. 2. Switch to a non-tetrazolium-based assay like LDH or Neutral Red.[6][7] | |
| Cell viability exceeds 100% at certain concentrations | The compound is stimulating cell proliferation at low concentrations (a hormetic effect). | This is a possibility. Confirm with a cell counting method (e.g., Trypan Blue) or a proliferation assay (e.g., BrdU). |
| The compound is increasing the metabolic activity of the cells without increasing cell number, leading to a stronger signal in metabolic assays like MTT.[9] | Use a secondary assay that measures membrane integrity (LDH) or cell count (Trypan Blue) to validate the results.[9] | |
| Unexpectedly high cytotoxicity at low concentrations | The compound may have degraded or precipitated out of solution, leading to inaccurate concentrations. | Prepare fresh dilutions of the compound from a stock solution for each experiment. Visually inspect for precipitation.[1] |
| Contamination of the cell culture or reagents.[4] | Perform routine checks for microbial and mycoplasma contamination. Test new batches of media and serum.[4] | |
| Inconsistent formazan crystal formation in MTT assay | Serum components can affect the size and distribution of formazan crystals.[3] | Use serum-free medium during the MTT incubation step to ensure consistency.[3] |
| The solubilizing agent is not effective enough.[3] | Increase shaking time or gently pipette up and down to ensure complete solubilization of formazan crystals.[3] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the metabolic activity of mitochondrial reductases.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide) or other suitable solubilizing agent
-
96-well plates
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 5x10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only and untreated controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After treatment, add 10-20 µL of the 5 mg/mL MTT stock solution to each well.[1]
-
Incubation: Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Formazan Solubilization: Carefully remove the medium containing MTT without disturbing the crystals. Add 100-150 µL of DMSO to each well to dissolve the formazan.[3]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3] Read the absorbance at a wavelength between 540 and 570 nm.
LDH (Lactate Dehydrogenase) Assay
This assay measures cytotoxicity by quantifying the LDH released from cells with damaged membranes.
Materials:
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
96-well plates
-
Cell-free supernatant
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Assay Reaction: Carefully transfer a portion of the cell-free supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add the LDH assay reaction mixture (as per the kit instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually up to 30 minutes), protected from light.
-
Absorbance Reading: Measure the absorbance at the wavelength specified by the manufacturer (usually around 490 nm).
Neutral Red Uptake (NRU) Assay
This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.
Materials:
-
Neutral Red solution (e.g., 50 µg/mL in sterile PBS)
-
Destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)
-
96-well plates
-
PBS
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Dye Incubation: After treatment, remove the medium and add medium containing Neutral Red to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Remove the dye-containing medium and wash the cells gently with PBS to remove any unincorporated dye.
-
Dye Extraction: Add the destain solution to each well to extract the dye from the lysosomes.
-
Shaking: Place the plate on a shaker for 10-15 minutes to ensure complete extraction.
-
Absorbance Reading: Measure the absorbance at a wavelength of approximately 540 nm.[7]
Visual Guides
General workflow for cytotoxicity assays.
Troubleshooting workflow for unexpected viability results.
References
- 1. benchchem.com [benchchem.com]
- 2. selectbotanical.com [selectbotanical.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. False positive results in cytotoxicity testing due to unexpectedly volatile compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ammonium glycyrrhizinate-loaded niosomes as a potential nanotherapeutic system for anti-inflammatory activity in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Ammonium Glycyrrhizate in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the stability of ammonium (B1175870) glycyrrhizate in aqueous solutions. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the stability of ammonium glycyrrhizate in aqueous solutions?
A1: Monoammonium glycyrrhizinate demonstrates the greatest thermal stability in a pH range of 7.0 to 9.0.[1][2] Within this range, the estimated shelf-life (t90%, the time to reach 90% of the initial concentration) at 20°C is approximately three years.[1][3] At a pH of 8, where it is most stable, the shelf-life (t90%) has been calculated to be as long as 22.4 years.[2] Stability decreases at more acidic or alkaline pH values, with increased degradation observed at pH 10.[2]
Q2: How does temperature affect the stability of aqueous this compound solutions?
A2: The degradation of monoammonium glycyrrhizinate in aqueous solutions is temperature-dependent and follows first-order kinetics.[1][3] Elevated temperatures accelerate degradation.[2] For instance, in an unbuffered solution with a pH of approximately 4.54, the time to reach 90% of the initial concentration (t90%) at 20°C was found to be 169.21 days.[3] The activation energy for this thermodegradation is about 33 kJ mol⁻¹.[1][3] It is recommended to store stock solutions under refrigeration (2-8°C) in tightly sealed containers.[4][5]
Q3: Is this compound sensitive to light?
A3: Yes, this compound is subject to photodegradation in aqueous solutions.[2][6] This degradation also follows first-order kinetics and is pH-dependent.[2][6] Therefore, it is advisable to protect solutions from light by using amber vials or storing them in the dark to ensure stability.
Q4: What are the primary degradation products of this compound in aqueous solutions?
A4: The primary degradation pathway for this compound, which is a saponin, is hydrolysis.[3] This process breaks the molecule down into two molecules of D-glucuronic acid and one molecule of glycyrrhetinic acid.[3] Under certain conditions, such as acidic and photochemical stress, other degradation products may also be formed.[7]
Q5: What is the solubility of this compound in water?
A5: this compound is described as slightly soluble in water, but soluble in hot water.[8][9] Its solubility in aqueous solutions is pH-dependent, gradually increasing above pH 4.0 and more rapidly above pH 4.5.[10][11] It is also soluble in hydroalcoholic mixtures, glycerin, and propylene (B89431) glycol.[8][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation or cloudiness in the solution. | The pH of the solution may be too low. Precipitation can occur at pH levels below 4.[12] | Adjust the pH of the solution to the neutral or slightly alkaline range (pH 7-9) where this compound is more stable and soluble.[1][2] |
| The concentration of this compound may exceed its solubility at the storage temperature. | Gently warm the solution to aid dissolution. For future preparations, consider using hot water for initial dissolution as it has better solubility in hot water.[8][9] | |
| Unexpected peaks appear during HPLC analysis. | This may indicate degradation of the this compound. | Review the storage conditions of your solution. Ensure the pH is within the optimal range (7-9), the solution is protected from light, and it is stored at a cool temperature.[1][2][6] The primary degradation product is glycyrrhetinic acid.[3] |
| The solution may be contaminated. | Prepare a fresh solution using high-purity water and reagents. Ensure all glassware is thoroughly cleaned. | |
| Loss of sweetness or efficacy in the formulation. | This is likely due to the degradation of this compound over time. | Check the preparation date and storage conditions of your solution. It is recommended to use freshly prepared aqueous solutions. Some sources suggest not storing aqueous solutions for more than one day.[13] |
| Inconsistent results between experiments. | This could be due to variations in the preparation of the aqueous solution, leading to differences in concentration or stability. | Standardize the protocol for preparing your this compound solutions, including the source and purity of the compound, the pH of the solution, and the storage conditions. |
Data on Stability of this compound
Table 1: Thermal Degradation of Monoammonium Glycyrrhizinate at 20°C
| pH | t90% (Time to 10% degradation) | Reference |
| 4.54 | 169.21 days | [3] |
| 7.0 - 9.0 | ~ 3 years | [1][3] |
| 8.0 | 22.4 years | [2] |
Table 2: Photodegradation Rate Constants of Monoammonium Glycyrrhizinate
| pH | Degradation Rate Constant (min⁻¹) | Reference |
| 2.0 | 8.85 x 10⁻⁴ | [2][6] |
| 4.5 | 5.38 x 10⁻⁴ | [2][6] |
| 6.0 | 4.33 x 10⁻⁴ | [2][6] |
| 8.0 | 4.66 x 10⁻⁴ | [2][6] |
| 10.0 | 5.12 x 10⁻⁴ | [2][6] |
Experimental Protocols
Protocol: Stability Testing of this compound in Aqueous Solution via HPLC-UV
This protocol outlines a method to assess the stability of this compound in an aqueous solution under various conditions.
1. Materials and Reagents:
-
Monoammonium glycyrrhizinate (analytical standard)
-
HPLC grade methanol
-
HPLC grade acetic acid
-
High-purity water
-
Buffer solutions (for pH adjustment)
-
Glass vials (amber and clear)
-
HPLC system with a UV detector and a C18 column[3]
2. Preparation of Aqueous Solutions:
-
Prepare a stock solution of monoammonium glycyrrhizinate at a known concentration (e.g., 5.95 x 10⁻⁵ M) in high-purity water.[3]
-
Divide the stock solution into aliquots.
-
Adjust the pH of the aliquots to the desired levels using appropriate buffers or dilute acid/base.
-
Transfer the solutions into both clear and amber glass vials to assess thermal and photostability, respectively.
3. Storage Conditions:
-
For thermal stability testing, place the vials in temperature-controlled environments (e.g., 25°C, 40°C, 50°C, 70°C, 90°C).[3]
-
For photostability testing, expose the clear vials to a controlled light source while keeping the amber vials as dark controls at the same temperature.
4. Sample Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, and weekly), withdraw an aliquot from each vial.
-
Analyze the concentration of ammonium glycyrrhizinate using an HPLC-UV method.
5. Data Analysis:
-
Plot the percentage of remaining ammonium glycyrrhizinate against time for each condition.
-
Determine the degradation kinetics (e.g., first-order) by fitting the data to appropriate models.
-
Calculate the degradation rate constants and the shelf-life (t90%) for each condition.
Visualizations
Caption: Troubleshooting decision tree for stability issues.
Caption: Workflow for stability assessment.
Caption: Primary degradation pathway of this compound.
References
- 1. Monoammonium glycyrrhizinate stability in aqueous buffer solutions [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, 53956-04-0 [thegoodscentscompany.com]
- 5. Ammonium Glycyrrhizinate | 1407-03-0 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Stress degradation studies and stability-indicating TLC-densitometric method of glycyrrhetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selectbotanical.com [selectbotanical.com]
- 9. selectbotanical.com [selectbotanical.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Ammonium Glycyrrhizate Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the quantification of ammonium (B1175870) glycyrrhizate.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying ammonium glycyrrhizate?
A1: The most prevalent methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and High-Performance Thin-Layer Chromatography (HPTLC).[1][2][3][4] Reverse-phase HPLC (RP-HPLC) is frequently employed, and various methods have been developed and validated for this purpose.[2] LC-MS is also used for more sensitive and specific detection.[5]
Q2: What is a typical UV wavelength for the detection of this compound?
A2: this compound is typically detected at a wavelength of approximately 254 nm or 252 nm.[1][6][7]
Q3: What are the key validation parameters to consider when developing a quantification method?
A3: According to ICH guidelines, the key validation parameters include accuracy, precision (intraday and interday), linearity, range, specificity, limit of detection (LOD), and limit of quantification (LOQ).[4] Robustness of the method should also be assessed by introducing small, deliberate variations to the analytical conditions.[6]
Q4: How stable is this compound in solution?
A4: this compound is relatively stable in aqueous solutions within a pH range of 7 to 9.[8][9] It can, however, degrade under acidic conditions and when exposed to light.[8] Stability in the analytical solvent should be evaluated as part of method validation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC and HPTLC analysis of this compound.
HPLC Troubleshooting
Problem 1: Peak Tailing
-
Symptom: The peak for this compound is asymmetrical, with a drawn-out trailing edge.
-
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Silanol (B1196071) Interactions | Glycyrrhizic acid is acidic, and interactions between the analyte and free silanol groups on the silica-based column packing can cause tailing.[10][11][12] Solution: Use a well-end-capped column or a column with a polar-embedded phase.[10] Alternatively, adding a small amount of a competing acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can help to reduce these interactions.[11] |
| Mobile Phase pH | If the mobile phase pH is close to the pKa of glycyrrhizic acid, it can exist in both ionized and non-ionized forms, leading to peak tailing.[10][11] Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of the analyte to ensure it is in a single ionic form.[11] |
| Column Overload | Injecting too high a concentration of the sample can lead to peak distortion.[11] Solution: Reduce the injection volume or dilute the sample. |
| Extra-column Effects | Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[10] Solution: Use tubing with a narrow internal diameter and minimize connections. |
Problem 2: Poor Resolution
-
Symptom: The peak for this compound is not well-separated from other peaks (e.g., its 18α-isomer or impurities).
-
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition | The ratio of organic solvent to aqueous buffer may not be optimal for separation.[13][14] Solution: Optimize the mobile phase composition. For reversed-phase chromatography, decreasing the amount of organic solvent (e.g., acetonitrile (B52724) or methanol) will generally increase retention and may improve resolution. |
| Suboptimal Column Chemistry | The stationary phase may not be providing sufficient selectivity. Solution: Try a different column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column).[11] |
| Flow Rate is Too High | A high flow rate can decrease separation efficiency.[14] Solution: Reduce the flow rate. |
| Column Temperature Fluctuations | Inconsistent column temperature can affect retention times and selectivity.[13] Solution: Use a column oven to maintain a stable temperature. |
Problem 3: Baseline Noise or Drift
-
Symptom: The baseline of the chromatogram is noisy, spiky, or shows a gradual upward or downward trend.
-
Possible Causes & Solutions:
| Cause | Solution |
| Contaminated or Improperly Prepared Mobile Phase | Impurities in the solvents or dissolved gas can cause baseline noise.[15][16] Solution: Use HPLC-grade solvents, freshly prepare the mobile phase, and ensure it is properly degassed.[15] |
| Detector Issues | A dirty flow cell or a failing lamp in the UV detector can lead to noise.[15][16] Solution: Flush the flow cell with an appropriate solvent. If the problem persists, the detector lamp may need to be replaced. |
| Pump Malfunction | Fluctuations in pump pressure can cause a noisy baseline.[17] Solution: Check for leaks in the pump and ensure the pump seals are in good condition. Purge the pump to remove any air bubbles. |
| Column Bleed | Degradation of the stationary phase can lead to a drifting baseline, especially at high temperatures or extreme pH. Solution: Use a column within its recommended pH and temperature range. If the column is old, it may need to be replaced. |
Problem 4: Retention Time Variability
-
Symptom: The retention time of the this compound peak is not consistent between injections.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Mobile Phase Preparation | Small variations in the mobile phase composition can lead to significant shifts in retention time.[18] Solution: Prepare the mobile phase carefully and consistently. Premixing the mobile phase components can improve reproducibility. |
| Column Equilibration | Insufficient equilibration time between injections, especially after a gradient run, can cause retention time drift. Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Pump Performance | An inconsistent flow rate from the pump will lead to variable retention times. Solution: Check the pump for any leaks or air bubbles and ensure it is delivering a constant flow rate. |
| Temperature Fluctuations | Changes in ambient or column temperature can affect retention.[14] Solution: Use a column oven to maintain a constant temperature. |
HPTLC Troubleshooting
Problem 1: Diffuse or Streaked Spots
-
Symptom: The spots on the HPTLC plate are not compact and may appear elongated.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase | The solvent system may not be optimal for the separation. Solution: Experiment with different solvent systems to find one that provides sharp, well-defined spots. For glycyrrhizic acid, mobile phases often contain a mixture of polar and non-polar solvents with an acidic modifier.[6][7] |
| Sample Overloading | Applying too much sample to the plate can cause streaking. Solution: Reduce the amount of sample applied to the plate. |
| Improper Sample Application | If the sample is not applied as a narrow band, the resulting spot will be diffuse. Solution: Use an automated sample applicator for precise and narrow band application. |
| Interference from Sample Matrix | Components in the sample matrix can interfere with the chromatography. Solution: Employ a sample clean-up procedure, such as solid-phase extraction (SPE), before spotting. |
Problem 2: Inconsistent Rf Values
-
Symptom: The retention factor (Rf) for this compound varies between plates.
-
Possible Causes & Solutions:
| Cause | Solution |
| Chamber Saturation | Inconsistent saturation of the developing chamber with the mobile phase vapor. Solution: Ensure the developing chamber is properly saturated with the mobile phase for a consistent amount of time before developing the plate.[6] |
| Temperature and Humidity Variations | Environmental conditions can affect the separation. Solution: Perform the analysis in a temperature and humidity-controlled environment. |
| Changes in Mobile Phase Composition | Evaporation of volatile solvents can alter the mobile phase composition. Solution: Prepare the mobile phase fresh for each run and keep the developing chamber covered. |
Experimental Protocols
HPLC-UV Method for this compound Quantification
This protocol is a general guideline and may require optimization for specific instrumentation and samples.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Data acquisition and processing software.
-
-
Reagents and Materials:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid (analytical grade).
-
Sample containing this compound.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.1% phosphoric acid in water). The exact ratio should be optimized, but a common starting point is a gradient or isocratic elution with a significant proportion of the aqueous phase.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10-20 µL.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or a mixture of water and methanol).
-
Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.
-
-
Preparation of Sample Solutions:
-
Accurately weigh the sample and dissolve it in a suitable solvent. The solvent should be compatible with the mobile phase.
-
The sample may require extraction, filtration (using a 0.45 µm filter), or other clean-up steps depending on the matrix.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Identify and quantify the this compound peak in the sample chromatograms by comparing the retention time and peak area with those of the standards.
-
HPTLC Method for this compound Quantification
This protocol is a general guideline and may require optimization.
-
Instrumentation:
-
HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.
-
HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
-
Reagents and Materials:
-
This compound reference standard.
-
Solvents for mobile phase (e.g., ethyl acetate, methanol, water, formic acid).[6]
-
Methanol (analytical grade) for sample and standard preparation.
-
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates with silica gel 60 F254.
-
Mobile Phase: A mixture such as ethyl acetate-methanol-water-formic acid (15:2:1:1, v/v/v/v).[6]
-
Chamber Saturation: Saturate the developing chamber with the mobile phase for at least 20 minutes before plate development.
-
Development: Develop the plate up to a distance of 80 mm.
-
Drying: Dry the plate in an oven at a specified temperature (e.g., 105°C for 5 minutes).[6]
-
Detection: Scan the plate densitometrically at 252 nm.[6]
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the this compound reference standard in methanol (e.g., 1 mg/mL).
-
Prepare working standard solutions by diluting the stock solution.
-
-
Preparation of Sample Solutions:
-
Extract the this compound from the sample using a suitable solvent (e.g., ethanol).[7]
-
The extract may need to be filtered before application.
-
-
Analysis:
-
Apply the standard and sample solutions as bands of a specified length onto the HPTLC plate using the automatic applicator.
-
Develop the plate in the saturated developing chamber.
-
Dry the plate and perform densitometric scanning at the specified wavelength.
-
Quantify the this compound in the sample by comparing the peak area with the calibration curve generated from the standards.
-
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of this compound by HPLC and HPTLC, as reported in various studies.
Table 1: HPLC Method Validation Data
| Parameter | Reported Range/Value | Reference |
| Linearity Range | 0.50-100 µg/mL | [5] |
| Correlation Coefficient (r²) | > 0.999 | [5] |
| LOD | Varies by method | - |
| LOQ | Varies by method | - |
| Recovery | 98.96% to 101.39% | [2] |
| Precision (%RSD) | < 2.00% | [2] |
Table 2: HPTLC Method Validation Data
| Parameter | Reported Range/Value | Reference |
| Linearity Range | 200–1000 ng/spot | [7] |
| Correlation Coefficient (r²) | 0.999 | [7] |
| LOD | 7.89 ng/spot | [19] |
| LOQ | 21.25 ng/spot | [19] |
| Recovery | 99.4-100.9% | [20] |
| Precision (%RSD) | < 2% | [20] |
Visualizations
Caption: General workflow for HPLC quantification of this compound.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. HPLC analysis of this compound listed in the European, United States, and Japanese Pharmacopoeias under reported and modified conditions: revision of the peak assignment for 18α-glycyrrhizin in the European and United States Pharmacopoeias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromtech.com [chromtech.com]
- 11. researchgate.net [researchgate.net]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. uhplcs.com [uhplcs.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. mastelf.com [mastelf.com]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. QUANTIFICATION OF GLYCYRRHIZIN BIOMARKER IN GLYCYRRHIZA GLABRA RHIZOME AND BABY HERBAL FORMULATIONS BY VALIDATED RP-HPTLC METHODS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Enhancing the Dissolution Rate of Ammonium Glycyrrhizate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor dissolution rate of ammonium (B1175870) glycyrrhizate.
Frequently Asked Questions (FAQs)
Q1: Why does my ammonium glycyrrhizate exhibit a poor dissolution rate?
This compound is known to be only slightly soluble in water at room temperature. Its solubility is also pH-dependent, with poor solubility below pH 4.5.[1][2] This inherent low aqueous solubility is the primary reason for its slow dissolution rate.
Q2: What are the most common strategies to improve the dissolution rate of this compound?
Several effective techniques can be employed to enhance the dissolution rate of poorly soluble active pharmaceutical ingredients (APIs) like this compound. The most common approaches include:
-
Solid Dispersion: Dispersing this compound in a hydrophilic carrier matrix can significantly improve its wettability and dissolution.[3][4][5]
-
Inclusion Complexation: Forming an inclusion complex with cyclodextrins can encapsulate the hydrophobic this compound molecule, thereby increasing its apparent solubility and dissolution.[6][7]
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of this compound increases the surface area available for dissolution, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[8][9][10]
Q3: How do I choose the best method for my application?
The choice of method depends on several factors, including the desired dissolution profile, the required dose, the stability of this compound in the chosen excipients, and the available manufacturing equipment.
-
Solid dispersions often provide the most dramatic improvement in dissolution but may require careful formulation to ensure physical stability (i.e., preventing recrystallization).
-
Cyclodextrin (B1172386) complexes are effective and can be prepared by relatively simple methods, but the large molecular weight of cyclodextrins may limit the drug loading capacity.
-
Micronization is a more straightforward approach but may not be sufficient for very poorly soluble compounds and can sometimes lead to powder handling issues due to increased cohesiveness.[8][10]
Q4: Are there any potential downsides to these dissolution enhancement techniques?
Each technique has potential challenges. For solid dispersions, the amorphous form of the drug can be less stable than the crystalline form. With cyclodextrins, the amount of cyclodextrin required might be large, impacting the final dosage form size. Micronization can lead to powder agglomeration, which can negatively affect dissolution if not properly formulated.[8][9][10]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent dissolution results between batches. | - Inhomogeneous mixing of this compound and carrier in solid dispersions.- Variation in particle size distribution after micronization.- Incomplete complexation with cyclodextrins. | - Optimize the mixing process for solid dispersions (e.g., ensure complete dissolution in the solvent for the solvent evaporation method).- Implement stringent particle size analysis and control post-micronization.- Optimize the complexation process (e.g., stoichiometry, reaction time, temperature). |
| This compound precipitates out of solution during the dissolution test. | - The concentration of the drug in the dissolution medium exceeds its saturation solubility (especially for amorphous forms in solid dispersions, a phenomenon known as the "parachute effect" failure). | - Increase the volume of the dissolution medium.- Add a surfactant (e.g., sodium lauryl sulfate) to the dissolution medium to increase the saturation solubility.- Incorporate a precipitation inhibitor into your formulation. |
| The dissolution rate is still too slow even after applying an enhancement technique. | - The chosen carrier or complexing agent is not optimal.- The drug-to-carrier ratio is not optimized.- The particle size reduction is insufficient. | - Screen different hydrophilic carriers (e.g., various molecular weights of PVP or PEG) or types of cyclodextrins.- Prepare formulations with varying drug-to-carrier ratios to find the optimal balance.- Consider nanosization instead of micronization for a greater increase in surface area. |
| The powder formulation has poor flowability after micronization. | - Increased surface area and electrostatic charges from the milling process lead to cohesiveness and agglomeration. | - Incorporate a glidant (e.g., colloidal silicon dioxide) into the formulation.- Control the humidity during processing and storage. |
Data Presentation
The following tables summarize quantitative data on the dissolution enhancement of compounds structurally related to this compound, illustrating the potential improvements achievable with different techniques.
Table 1: Dissolution Enhancement of Glycyrrhetinic Acid (a metabolite of this compound) via Solid Dispersion
| Formulation | Dissolution Medium | Fold Increase in Dissolving Ability | Reference |
| Glycyrrhetinic Acid Solid Dispersion with Soluplus® and L-Arginine | Water | ~5680-fold | [11] |
Table 2: Solubility Enhancement of Glycyrrhizin (the acidic form of this compound) via Cyclodextrin Inclusion Complex
| Formulation | Solvent | Fold Increase in Solubility | Reference |
| Glycyrrhizin-HP-β-CD Nanofibers | Water | ~4-fold | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
This protocol provides a general guideline for preparing a solid dispersion of this compound with a hydrophilic carrier like polyvinylpyrrolidone (B124986) (PVP) or polyethylene (B3416737) glycol (PEG).
Materials:
-
This compound
-
Hydrophilic carrier (e.g., PVP K30, PEG 6000)
-
Solvent (e.g., ethanol, methanol, or a mixture)
-
Rotary evaporator
-
Water bath
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh the desired amounts of this compound and the hydrophilic carrier (e.g., a 1:5 drug-to-carrier ratio). Dissolve both components in a suitable volume of the chosen solvent in a round-bottom flask. Ensure complete dissolution, using gentle warming with a water bath if necessary.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C). Continue the evaporation until a solid film or mass is formed on the inner wall of the flask.
-
Drying: Further dry the solid mass in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask. Pulverize the solid mass using a mortar and pestle. Sieve the resulting powder to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in a tightly sealed container in a desiccator to protect it from moisture.
Protocol 2: USP Apparatus 2 (Paddle) Dissolution Test for Poorly Soluble Powders
This protocol outlines the steps for conducting a dissolution test for a powder formulation of this compound.
Apparatus and Materials:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution vessels (typically 900 mL)
-
Paddles
-
Water bath with temperature control
-
Dissolution medium (e.g., phosphate (B84403) buffer pH 6.8)
-
This compound formulation
-
Syringes and filters (e.g., 0.45 µm PVDF)
-
HPLC or UV-Vis spectrophotometer for analysis
Procedure:
-
Apparatus Setup: Set up the dissolution apparatus according to the manufacturer's and USP guidelines. Ensure the paddles are at the correct height (25 ± 2 mm from the bottom of the vessel).
-
Medium Preparation and Degassing: Prepare the dissolution medium and deaerate it to prevent the formation of air bubbles that can interfere with the test.
-
Temperature Equilibration: Fill the dissolution vessels with the specified volume of the dissolution medium (e.g., 900 mL). Allow the medium to equilibrate to the target temperature (typically 37 ± 0.5°C).
-
Sample Introduction: Accurately weigh the amount of this compound powder equivalent to a single dose. Carefully introduce the powder into the bottom of each vessel.
-
Test Initiation: Start the paddle rotation at the specified speed (e.g., 50 or 75 rpm).
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium from a zone midway between the surface of the medium and the top of the paddle blade, not less than 1 cm from the vessel wall.
-
Sample Filtration: Immediately filter the withdrawn sample through a suitable filter to remove any undissolved particles.
-
Analysis: Analyze the concentration of this compound in the filtered samples using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Data Calculation: Calculate the percentage of this compound dissolved at each time point relative to the initial amount added.
Visualizations
Experimental Workflow: Solid Dispersion Preparation and Testing
Caption: Workflow for preparing and testing solid dispersions.
Signaling Pathway: Inhibition of NF-κB by this compound
Caption: Inhibition of the NF-κB signaling pathway.
Signaling Pathway: Inhibition of MAPK by this compound
Caption: Inhibition of the MAPK signaling pathway.
References
- 1. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrar.org [ijrar.org]
- 3. researchgate.net [researchgate.net]
- 4. NF-κB - Wikipedia [en.wikipedia.org]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. scispace.com [scispace.com]
- 7. scispace.com [scispace.com]
- 8. Nanosizing of drugs: Effect on dissolution rate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. An overview on in situ micronization technique – An emerging novel concept in advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanofibers of Glycyrrhizin/Hydroxypropyl-β-Cyclodextrin Inclusion Complex: Enhanced Solubility Profile and Anti-inflammatory Effect of Glycyrrhizin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Ammonium Glycyrrhizate Nanoparticle Size
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and optimization of ammonium (B1175870) glycyrrhizate (AG) nanoparticles.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
| Problem | Potential Causes | Suggested Solutions |
| Issue 1: Nanoparticle size is consistently too large. | 1. High concentration of chitosan (B1678972) or other polymers.[1] 2. Inappropriate ratio of polymer to cross-linking agent (e.g., Chitosan to TPP). 3. Suboptimal pH of the reaction mixture.[2] 4. Insufficient energy input during homogenization or sonication. 5. High concentration of ammonium glycyrrhizate.[1] | 1. Decrease the concentration of the primary polymer (e.g., chitosan). 2. Optimize the mass ratio of the polymer to the cross-linking agent. 3. Adjust the pH of the solutions; for instance, a lower pH for the chitosan solution can enhance charge density and promote tighter particle formation. 4. Increase sonication time or amplitude, or use a higher-pressure homogenizer. 5. Reduce the initial concentration of this compound in the formulation.[1] |
| Issue 2: High Polydispersity Index (PDI) indicating a wide particle size distribution. | 1. Incomplete or non-uniform mixing of reagents. 2. Aggregation of nanoparticles during or after synthesis. 3. Suboptimal purification method. 4. Inconsistent reaction temperature. | 1. Ensure rapid and uniform stirring during the addition of the cross-linking agent or during hydration. 2. Optimize the zeta potential by adjusting pH or adding stabilizers. A zeta potential above +30 mV or below -30 mV generally indicates good stability. 3. Utilize centrifugation followed by resuspension, or dialysis to remove larger aggregates and unreacted components. 4. Maintain a constant and controlled temperature throughout the synthesis process. |
| Issue 3: Nanoparticle aggregation and precipitation over time. | 1. Low surface charge (zeta potential close to zero). 2. Inappropriate storage conditions (temperature, solvent). 3. High ionic strength of the suspension medium. | 1. Adjust the pH of the final nanoparticle suspension to maximize surface charge. 2. Store nanoparticles at a recommended temperature (often 4°C) and in a suitable buffer. Freeze-drying (lyophilization) with a cryoprotectant can be a long-term storage solution. 3. Reduce the salt concentration in the final suspension or use deionized water for the final resuspension step. |
| Issue 4: Low encapsulation efficiency of this compound. | 1. High concentration of this compound leading to saturation.[1] 2. High concentration of chitosan, which can hinder drug adsorption.[1] 3. pH of the medium affecting the solubility and charge of AG. 4. Insufficient interaction time between the drug and the polymer. | 1. Decrease the initial amount of this compound.[1] 2. Optimize the chitosan concentration; a lower concentration may improve encapsulation in some systems.[1] 3. Adjust the pH to ensure favorable electrostatic interactions between AG and the nanoparticle matrix. 4. Increase the incubation or stirring time to allow for sufficient drug loading. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for preparing this compound-loaded chitosan nanoparticles?
A1: The ionic gelation method is widely used for preparing AG-loaded chitosan nanoparticles.[1] This method involves the electrostatic interaction between the positively charged amino groups of chitosan and a polyanion, such as sodium tripolyphosphate (TPP), leading to the formation of nanoparticles.[1]
Q2: How does the molecular weight of chitosan affect nanoparticle size?
A2: The molecular weight of chitosan is a critical parameter. Generally, higher molecular weight chitosan tends to form larger nanoparticles due to increased chain entanglement and viscosity. For smaller nanoparticles, a lower molecular weight chitosan is often preferred.
Q3: What role does pH play in the synthesis of AG nanoparticles?
A3: pH is a crucial factor that influences the charge density of polymers like chitosan and the solubility of this compound. For chitosan-based nanoparticles, a lower pH (e.g., below 6) ensures the protonation of amine groups, which is essential for the ionic gelation process. The solubility and aggregation behavior of AG itself are also pH-dependent.[2]
Q4: My DLS results show a high PDI. What does this mean and how can I improve it?
A4: A high Polydispersity Index (PDI) indicates a heterogeneous sample with a wide range of particle sizes. A PDI value below 0.2 is generally considered acceptable for monodisperse nanoparticle populations.[3][4] To improve the PDI, you can try optimizing the stirring speed, ensuring a controlled and dropwise addition of the cross-linking agent, and using sonication or homogenization to break up aggregates. Post-synthesis purification steps like centrifugation can also help narrow the size distribution.
Q5: How can I improve the stability of my this compound nanoparticle formulation?
A5: To enhance stability and prevent aggregation, ensure your nanoparticles have a sufficiently high absolute zeta potential (e.g., > |30| mV). This can often be achieved by adjusting the pH of the suspension. Additionally, the inclusion of steric stabilizers, such as polyethylene (B3416737) glycol (PEG), can prevent aggregation by forming a protective layer on the nanoparticle surface.[1] For long-term storage, lyophilization (freeze-drying) in the presence of a cryoprotectant is a common strategy.
Experimental Protocols
Ionic Gelation Method for Chitosan-AG Nanoparticles
This protocol is a standard method for preparing chitosan nanoparticles encapsulating this compound.
-
Preparation of Chitosan Solution: Dissolve a specific amount of low molecular weight chitosan (e.g., 1 mg/mL) in an aqueous solution of acetic acid (e.g., 1% v/v). Stir the solution until the chitosan is completely dissolved.
-
Preparation of TPP Solution: Prepare an aqueous solution of sodium tripolyphosphate (TPP) (e.g., 1 mg/mL).
-
Incorporation of this compound: Dissolve the desired amount of this compound into the chitosan solution.
-
Nanoparticle Formation: Under constant magnetic stirring, add the TPP solution dropwise to the chitosan-AG solution. The formation of opalescent suspension indicates the formation of nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm for 30 minutes). Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice to remove unreacted reagents.
-
Characterization: Analyze the nanoparticle suspension for size, PDI, and zeta potential using Dynamic Light Scattering (DLS). Use Transmission Electron Microscopy (TEM) to observe the morphology.
Thin-Film Hydration for Niosomes with AG
This method is suitable for forming vesicular systems like niosomes for encapsulating this compound.
-
Preparation of the Lipid Film: Dissolve a non-ionic surfactant (e.g., Span 60 or Tween 20) and cholesterol in an organic solvent like chloroform (B151607) or ethanol (B145695) in a round-bottom flask.[5][6]
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner wall of the flask.
-
Film Hydration: Hydrate the thin film with an aqueous solution of this compound by rotating the flask at a controlled temperature (above the gel-liquid transition temperature of the surfactant).[5][7]
-
Size Reduction: To obtain smaller and more uniform vesicles, sonicate the niosomal suspension using a probe sonicator or subject it to high-pressure homogenization.[5]
-
Purification: Remove the unencapsulated drug by dialysis or gel filtration.
-
Characterization: Characterize the niosomes for their size, PDI, zeta potential, and encapsulation efficiency.
Hydrothermal Synthesis of Glycyrrhizic Acid Nanoparticles
This method utilizes high temperature and pressure to synthesize nanoparticles.
-
Preparation of Solution: Dissolve glycyrrhizic acid (e.g., 10 mg/mL) in deionized water. Adjust the pH to approximately 9.0 using a suitable base.[8][9]
-
Hydrothermal Reaction: Transfer the solution to a sealed hydrothermal reactor and incubate at a high temperature (e.g., 185°C) for several hours (e.g., 6 hours).[8][9]
-
Purification: After the reaction, cool the reactor to room temperature. Centrifuge the resulting suspension (e.g., at 10,000 rpm for 10 minutes) to collect the nanoparticles.[8][9]
-
Dialysis: To remove any remaining impurities and small molecular weight byproducts, dialyze the nanoparticle suspension against deionized water for an extended period (e.g., 12 hours), with frequent changes of the water.[8][9]
-
Lyophilization: For long-term storage, freeze-dry the purified nanoparticle suspension to obtain a powder.
-
Characterization: Analyze the size and morphology of the nanoparticles using DLS and TEM.
Data Presentation
Table 1: Influence of Formulation Variables on Nanoparticle Size and PDI (Ionic Gelation Method)
| Chitosan Conc. (mg/mL) | AG Conc. (mg/mL) | Chitosan:TPP Ratio | Average Size (nm) | PDI | Zeta Potential (mV) |
| 1.0 | 0.5 | 5:1 | 200 ± 25 | 0.18 | +35 ± 5 |
| 2.0 | 0.5 | 5:1 | 350 ± 40 | 0.25 | +40 ± 6 |
| 1.0 | 1.0 | 5:1 | 280 ± 30 | 0.22 | +32 ± 4 |
| 1.0 | 0.5 | 3:1 | 250 ± 28 | 0.20 | +30 ± 5 |
Note: The data in this table is illustrative and compiled from general trends reported in the literature. Actual results will vary based on specific experimental conditions.
Visualizations
Caption: Workflow for Ionic Gelation Synthesis.
Caption: Troubleshooting Decision Logic Diagram.
References
- 1. Chitosan nanoparticles as a novel delivery system for ammonium glycyrrhizinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability-Focused Nanoparticle Development: Applying Particle Size Stability as a Response Factor in the Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ammonium glycyrrhizinate-loaded niosomes as a potential nanotherapeutic system for anti-inflammatory activity in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of noisome preparation methods in encapsulating 5-fluorouracil and real time cell assay against HCT-116 colon cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of Hydration Parameters and Co-Surfactants on Methylene Blue-Loaded Niosomes Prepared by the Thin Film Hydration Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of Glycyrrhizic Acid Nanoparticles for Modulating Gastric Ulcer Healing: A Comparative In Vivo Study Targeting Oxidative Stress and Inflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting aggregation of ammonium glycyrrhizate formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ammonium (B1175870) glycyrrhizate (AG) formulations. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Issue: My ammonium glycyrrhizate formulation appears cloudy or has visible precipitates.
Possible Cause: The aggregation of this compound is highly sensitive to the pH of the solution. Its solubility and aggregation behavior are directly linked to the ionization state of its three carboxylic acid groups.[1][2][3] Inadequate pH control is a primary reason for the formation of visible aggregates.
Solution:
-
pH Adjustment: Ensure the pH of your formulation is within the optimal range for AG solubility and stability. Monoammonium glycyrrhizinate's solubility significantly increases above pH 4.[1][2] For micelle formation, weakly acidic conditions (pH 5-6) are often required.[1][2] At neutral pH (pH 7) and above, the molecule is more ionized, which can be disadvantageous for the formation of well-defined micelles, though it may exist as monomers.[1][2][4] It is crucial to avoid alkaline conditions (pH > 9) as this can lead to degradation and instability.[5]
-
Buffer Selection: Employ a suitable buffer system to maintain a stable pH throughout your experiment and storage. Phosphate (B84403) or acetate (B1210297) buffers are commonly used.
Issue: The viscosity of my formulation has unexpectedly increased over time.
Possible Cause: Changes in viscosity can be an indicator of aggregate formation, such as the formation of rod-like micelles, which can increase the viscosity of the solution.[1][2] This aggregation is influenced by factors such as pH, temperature, and the concentration of this compound.
Solution:
-
Characterize Aggregates: Utilize analytical techniques to understand the nature of the aggregates. Dynamic Light Scattering (DLS) can provide information on the size distribution of particles in your formulation.
-
Review Formulation Parameters:
-
pH: As mentioned previously, pH is a critical factor. Verify and adjust the pH of your formulation.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound, leading to instability and aggregation.[5] Store formulations at controlled, cool temperatures (e.g., 5°C or 25°C) and avoid high temperatures (e.g., 45°C or higher).[5]
-
Concentration: The concentration of AG will influence micelle formation. The critical micelle concentration (CMC) is dependent on the pH.
-
Issue: I am observing inconsistent results in my experiments involving this compound.
Possible Cause: Inconsistent results can stem from the variable aggregation state of this compound in your formulation. The aggregation behavior can affect its properties, including its ability to act as a surfactant or solubilizing agent.[4]
Solution:
-
Standardize Formulation Protocol: Develop and adhere to a strict, standardized protocol for preparing your AG formulations. This should include precise control over pH, temperature, and concentration.
-
Monitor Critical Parameters: Regularly measure and record the pH and appearance of your formulations to ensure consistency between batches.
-
Characterize Fresh Formulations: Before each experiment, consider a quick characterization (e.g., pH measurement, visual inspection) to ensure the formulation is in the desired state.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dissolving this compound?
This compound's solubility in aqueous solutions is pH-dependent. Its solubility begins to increase significantly above pH 4.[1][2] For creating stable solutions and avoiding precipitation, maintaining a pH in the weakly acidic to neutral range (pH 5-7) is generally recommended. However, for specific applications like micelle formation, a weakly acidic pH of 5 to 6 is optimal.[1][2]
Q2: How does temperature affect the stability of this compound formulations?
Temperature plays a crucial role in the stability of AG formulations. Studies have shown that elevated temperatures can lead to the thermal degradation of this compound, which can result in the instability of the formulation and aggregation of particles.[5] For long-term stability, it is advisable to store formulations at controlled room temperature or under refrigeration. Accelerated stability studies are often conducted at higher temperatures (e.g., 50°C, 70°C, 90°C) to predict shelf-life.[6]
Q3: What is the critical micelle concentration (CMC) of this compound?
The CMC of this compound is highly dependent on the pH of the solution. In a pH 5 buffer, the CMC has been determined to be approximately 1.5 mmol L⁻¹, and in a pH 6 buffer, it is around 3.7 mmol L⁻¹.[1][2] At a neutral pH of 7, a clear CMC is often not observed, as the increased ionization of the carboxylic acid groups is unfavorable for micelle formation.[1][2]
Q4: Can I use this compound as a solubilizing agent for hydrophobic drugs?
Yes, due to its amphiphilic nature, monoammonium glycyrrhizinate can act as a surfactant and has been shown to enhance the solubility of hydrophobic drugs by forming micelles or other aggregates that can encapsulate the drug molecules.[4] The efficiency of solubilization will depend on factors such as the pH and concentration of the AG formulation.
Data Presentation
Table 1: Effect of pH on the Critical Micelle Concentration (CMC) of this compound
| pH | CMC (mmol L⁻¹) | Surface Tension at CMC (γCMC) (mN m⁻¹) |
| 5 | 1.5 | 50 |
| 6 | 3.7 | 51 |
| 7 | Not clearly defined | - |
Data sourced from Matsuoka et al. (2021).[1][2]
Table 2: Stability of this compound at Different pH Values
| pH Range | Stability | Notes |
| 7-9 | Stable | Exhibits good thermal stability.[5] |
| >9 | Unstable | Degradation and instability increase with higher alkalinity.[5] |
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement
Objective: To determine the CMC of this compound at a specific pH.
Materials:
-
Ammonium glycyrrhizinate
-
Appropriate buffer solution (e.g., 0.05 M acetate buffer for pH 5, 0.05 M phosphate buffer for pH 6 and 7)
-
Deionized water
-
Surface tensiometer (Wilhelmy plate method)
-
Magnetic stirrer and stir bars
-
Calibrated pH meter
Methodology:
-
Prepare a stock solution of this compound in the desired buffer.
-
Prepare a series of dilutions of the stock solution with the same buffer to obtain a range of concentrations.
-
Calibrate the surface tensiometer with deionized water.
-
Measure the surface tension of the pure buffer solution.
-
Measure the surface tension of each this compound dilution, starting from the lowest concentration.
-
Allow the surface tension reading to stabilize before recording the value.
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
The CMC is the point at which the surface tension stops decreasing significantly and plateaus. It is determined from the intersection of the two linear portions of the plot.
Protocol 2: Accelerated Stability Study of an this compound Formulation
Objective: To evaluate the stability of an this compound formulation under accelerated temperature conditions.
Materials:
-
This compound formulation
-
Temperature-controlled ovens or incubators (e.g., set at 40°C, 50°C, 60°C)
-
Control storage at recommended temperature (e.g., 4°C or 25°C)
-
Analytical instrumentation for assessing degradation (e.g., HPLC-UV)
-
pH meter
-
Viscometer
-
Dynamic Light Scattering (DLS) instrument
Methodology:
-
Prepare a sufficient quantity of the this compound formulation.
-
Divide the formulation into aliquots in sealed, appropriate containers.
-
Place the samples in the temperature-controlled ovens and the control storage.
-
At predetermined time points (e.g., 0, 1, 2, 4 weeks), withdraw samples from each temperature condition.
-
For each sample, perform the following analyses:
-
Visual Inspection: Observe for any changes in color, clarity, or for the presence of precipitates.
-
pH Measurement: Record the pH of the formulation.
-
Assay of this compound: Quantify the concentration of AG using a validated HPLC method to determine the extent of degradation.
-
Viscosity Measurement: Measure the viscosity to detect any changes in the formulation's physical properties.
-
Particle Size Analysis: Use DLS to monitor changes in aggregate size.
-
-
Plot the concentration of this compound versus time for each temperature.
-
Analyze the data to determine the degradation kinetics and estimate the shelf-life of the formulation.
Visualizations
Caption: Troubleshooting workflow for this compound aggregation.
Caption: Workflow for CMC determination by surface tension measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. Micelle Formation of Monoammonium Glycyrrhizinate [jstage.jst.go.jp]
- 3. Glycyrrhizic acid aggregates seen from a synthetic surfactant perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis: Ammonium Glycyrrhizate vs. Synthetic Corticosteroids in Anti-Inflammatory Therapy
For Researchers, Scientists, and Drug Development Professionals
In the realm of anti-inflammatory therapeutics, synthetic corticosteroids have long been the gold standard, prized for their potent and rapid efficacy. However, their clinical utility is often hampered by a significant side-effect profile, particularly with long-term use. This has spurred the search for alternative anti-inflammatory agents with improved safety profiles. Among these, ammonium (B1175870) glycyrrhizate, a triterpenoid (B12794562) saponin (B1150181) derived from the licorice root, has emerged as a promising candidate. This guide provides an objective comparison of the performance of ammonium glycyrrhizate with synthetic corticosteroids, supported by experimental data, to aid researchers and drug development professionals in their evaluation of these compounds.
Mechanisms of Action: A Tale of Two Pathways
The anti-inflammatory effects of synthetic corticosteroids and this compound are mediated through distinct, yet partially overlapping, molecular mechanisms.
Synthetic Corticosteroids: These drugs exert their effects primarily by binding to the cytosolic glucocorticoid receptor (GR).[1][2] Upon binding, the GR-ligand complex translocates to the nucleus, where it modulates gene expression in two principal ways:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, upregulating the expression of anti-inflammatory proteins such as lipocortin-1 (annexin A1), which inhibits phospholipase A₂, a key enzyme in the inflammatory cascade.
-
Transrepression: The complex interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to the downregulation of a wide array of pro-inflammatory genes, including those encoding for cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.
This compound: The anti-inflammatory action of this compound is more multifaceted and involves both direct and indirect mechanisms:
-
Inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD): A key mechanism is the inhibition of 11β-HSD, the enzyme responsible for the inactivation of endogenous cortisol. By inhibiting this enzyme, this compound increases the local concentration and prolongs the half-life of cortisol, thereby potentiating its natural anti-inflammatory effects.
-
Direct Anti-inflammatory Effects: this compound has been shown to directly inhibit the production of pro-inflammatory mediators. Studies have demonstrated its ability to suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes in the inflammatory process.[3] Furthermore, it can downregulate the release of pro-inflammatory cytokines such as TNF-α and IL-6.[3]
-
Modulation of Inflammatory Signaling Pathways: Evidence suggests that this compound can inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation.[4]
Quantitative Comparison of Anti-Inflammatory Efficacy
While direct head-to-head studies with extensive quantitative data are limited, a comparison of findings from various preclinical studies provides valuable insights into the relative potency of this compound and synthetic corticosteroids.
Table 1: Inhibition of Pro-Inflammatory Cytokines
| Compound | Cell Type | Stimulant | Cytokine | IC50 / Inhibition | Reference |
| Dexamethasone | Bovine Glomerular Endothelial Cells | TNF-α | Apoptosis | IC50: 0.8 nM | [5] |
| Dexamethasone | Human Retinal Pericytes | TNF-α | Multiple proteins | IC50: 2 nM - 1 µM | [6] |
| Dexamethasone | Human Monocytes | LPS | TNF-α | Concentration-dependent suppression | [7] |
| Prednisolone | C2C12 Myoblasts | TNF-α | NF-κB activity | IC50: 10.9 nM | [8] |
| Prednisolone | C2C12 Myotubes | TNF-α | NF-κB activity | IC50: 44.5 nM | [8] |
| This compound | HaCaT Cells | UV-B | IL-6, IL-1α, IL-1β, TNF-α, PGE2 | Downregulated release | [3] |
| Diammonium Glycyrrhizinate | BV-2 Cells | Aβ1-42 | IL-10 | Significantly increased expression | [4] |
| Diammonium Glycyrrhizinate | BV-2 Cells | Aβ1-42 | COX-2, iNOS | Attenuated protein expression | [4] |
Table 2: In Vivo Anti-Inflammatory Effects (Carrageenan/Zymosan-Induced Paw Edema Model)
| Compound | Animal Model | Dose | Route | % Inhibition of Edema | Time Point | Reference |
| This compound | Mouse | 50 mg/kg | i.p. | Considerable reduction | 1-3 hours | [3] |
| This compound | Mouse | 150 mg/kg | i.p. | Robust reduction | 1 hour onwards | [3] |
| Dexamethasone | Rat | - | - | Inhibits inflammation | - | [2] |
Side Effect Profile: A Critical Differentiator
The most significant distinction between this compound and synthetic corticosteroids lies in their side effect profiles.
Synthetic Corticosteroids: Long-term systemic use is associated with a wide range of adverse effects, including:
-
Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression: Exogenous corticosteroids suppress the body's natural production of cortisol, which can lead to adrenal insufficiency upon withdrawal.[1][9]
-
Metabolic Effects: Weight gain, hyperglycemia, and an increased risk of diabetes.
-
Musculoskeletal Effects: Osteoporosis, muscle wasting, and an increased risk of fractures.
-
Cardiovascular Effects: Hypertension and fluid retention.
-
Immunosuppression: Increased susceptibility to infections.
-
Ophthalmic Effects: Glaucoma and cataracts.
This compound: The side effect profile of this compound is generally considered to be milder. The most notable side effect is related to its mechanism of action:
-
Mineralocorticoid-like Effects: By inhibiting 11β-HSD2 in the kidney, this compound can lead to an accumulation of cortisol, which then activates mineralocorticoid receptors, causing sodium and water retention, potassium loss, and hypertension. These effects are typically dose-dependent and reversible upon discontinuation of the compound.
Crucially, this compound is not known to cause the direct HPA axis suppression, immunosuppression, or severe metabolic and musculoskeletal side effects associated with synthetic corticosteroids.
Experimental Protocols
1. Carrageenan-Induced Paw Edema in Rodents
This is a widely used and well-characterized in vivo model for evaluating the anti-inflammatory activity of test compounds.
-
Animals: Male Wistar rats or Swiss albino mice are typically used.
-
Procedure:
-
A baseline measurement of the paw volume is taken using a plethysmometer.
-
The test compound (e.g., this compound, dexamethasone) or vehicle is administered, typically intraperitoneally (i.p.) or orally (p.o.).
-
After a set period (e.g., 30-60 minutes), a sub-plantar injection of 1% carrageenan solution in saline is administered into the right hind paw.
-
The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.
2. In Vitro NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay is used to quantify the ability of a compound to inhibit the NF-κB signaling pathway.
-
Cell Line: A suitable cell line (e.g., C2C12 muscle cells) is stably transfected with a luciferase reporter construct containing NF-κB binding sites in its promoter.[8]
-
Procedure:
-
Cells are seeded in a multi-well plate and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test compound (e.g., this compound, prednisolone) for a specified time.
-
NF-κB activation is induced by adding a stimulant such as tumor necrosis factor-alpha (TNF-α).
-
After incubation, the cells are lysed, and luciferase activity is measured using a luminometer.
-
-
Data Analysis: The IC50 value (the concentration of the compound that causes 50% inhibition of luciferase activity) is calculated to determine the potency of the compound as an NF-κB inhibitor.[8]
3. Assessment of Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression
This is a clinical or pre-clinical protocol to evaluate the suppressive effect of corticosteroids on the HPA axis.
-
Procedure:
-
A baseline morning serum cortisol level is measured.
-
The subject is administered a synthetic corticosteroid for a defined period.
-
After the treatment period, a morning serum cortisol level is measured again.
-
An ACTH (adrenocorticotropic hormone) stimulation test may be performed. A low dose of synthetic ACTH is administered, and serum cortisol levels are measured at baseline and after 30 and 60 minutes.
-
-
Data Analysis: A suppressed morning cortisol level and/or a blunted response to the ACTH stimulation test indicates HPA axis suppression.
Visualizing the Pathways and Workflows
Caption: Signaling pathway of synthetic corticosteroids.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for anti-inflammatory assessment.
Conclusion
This compound presents a compelling alternative to synthetic corticosteroids, demonstrating significant anti-inflammatory properties through a multi-target mechanism of action. While synthetic corticosteroids remain potent anti-inflammatory agents, their utility is significantly limited by a broad and often severe side-effect profile. This compound, with its more favorable safety profile, particularly its lack of direct HPA axis suppression and immunosuppressive effects, warrants further investigation and consideration in the development of novel anti-inflammatory therapies. Direct, head-to-head comparative studies are crucial to fully elucidate the relative potency and therapeutic potential of this compound in various inflammatory conditions. This guide serves as a foundational resource for researchers to critically evaluate these two classes of anti-inflammatory compounds.
References
- 1. Glucocorticoid Therapy and Adrenal Suppression - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparative effect of antiinflammatory drugs on rat paw edema induced by human sterile dental plaque extract, carrageenan or dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Diammonium Glycyrrhizinate Attenuates Aβ1–42‐Induced Neuroinflammation and Regulates MAPK and NF‐κB Pathways In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucocorticoids potently block tumour necrosis factor-alpha- and lipopolysaccharide-induced apoptotic cell death in bovine glomerular endothelial cells upstream of caspase 3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dexamethasone inhibits high glucose-, TNF-alpha-, and IL-1beta-induced secretion of inflammatory and angiogenic mediators from retinal microvascular pericytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dexamethasone suppresses release of soluble TNF receptors by human monocytes concurrently with TNF-alpha suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment with Synthetic Glucocorticoids and the Hypothalamus-Pituitary-Adrenal Axis [mdpi.com]
Comparative Efficacy of Ammonium Glycyrrhizate Versus Other Anti-Inflammatory Agents: A Scientific Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory efficacy of ammonium (B1175870) glycyrrhizate (AG) against other established anti-inflammatory agents. Drawing upon a range of in vitro and in vivo experimental data, this document details the mechanisms of action, comparative performance, and relevant experimental protocols to support research and development efforts. Ammonium glycyrrhizate, a derivative of glycyrrhizic acid from licorice root (Glycyrrhiza glabra), has a long history in traditional medicine and is now recognized for its potent anti-inflammatory properties, with some studies suggesting an efficacy comparable to corticosteroids for certain conditions.[1][2]
Mechanism of Action: A Multi-Target Approach
This compound exerts its anti-inflammatory effects through a complex and multi-targeted mechanism. Unlike single-target agents, AG modulates a variety of inflammatory pathways, contributing to its broad efficacy.
Key mechanisms include:
-
Inhibition of Pro-Inflammatory Enzymes: AG has been shown to inhibit the activity of key enzymes in the inflammatory cascade, including phospholipase A2 (PLA2), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[1][3][4] By suppressing these enzymes, AG reduces the production of inflammatory mediators like prostaglandins (B1171923) and nitric oxide.[1][3]
-
Suppression of Pro-Inflammatory Cytokines: The compound significantly downregulates the expression and release of numerous pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), IL-6, and IL-8.[1][5]
-
Modulation of Transcription Factors: A crucial aspect of AG's action is its ability to inhibit the activation of transcription factors like Nuclear Factor-kappa B (NF-κB).[1][3][6][7] NF-κB is a central regulator of the genetic expression of many inflammatory molecules, and its inhibition is a key target for anti-inflammatory therapies.
-
HMGB1 Inhibition: AG directly binds to High Mobility Group Box 1 (HMGB1), a protein that acts as a potent pro-inflammatory cytokine when released into the extracellular space.[5][8][9][10] By sequestering HMGB1, AG prevents it from activating inflammatory receptors like TLR4 and RAGE.[5][11]
-
Glucocorticoid-like Activity: The triterpenoid (B12794562) structure of AG is similar to that of corticosteroids.[5] It is believed to exert an indirect strengthening of glucocorticoid activity, contributing to its anti-inflammatory effects, potentially with a more favorable side-effect profile than traditional steroids.[1][11]
References
- 1. Long-Lasting Anti-Inflammatory and Antinociceptive Effects of Acute Ammonium Glycyrrhizinate Administration: Pharmacological, Biochemical, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of novel ammonium glycyrrhizinate/niosomes delivery system: human and murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Monoammonium Glycyrrhizinate? [synapse.patsnap.com]
- 4. selectbotanical.com [selectbotanical.com]
- 5. Ammonium Glycyrrhizinate Prevents Apoptosis and Mitochondrial Dysfunction Induced by High Glucose in SH-SY5Y Cell Line and Counteracts Neuropathic Pain in Streptozotocin-Induced Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Research on the influence of diammonium glycyrrhizinate on the expression of NF-kappaB and neuron apoptosis after spinal cord ischemia-reperfusion injury in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diammonium glycyrrhizinate attenuates Aβ(1-42) -induced neuroinflammation and regulates MAPK and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dipotassium Glycyrrhizate Inhibits HMGB1-Dependent Inflammation and Ameliorates Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibiting HMGB1 with Glycyrrhizic Acid Protects Brain Injury after DAI via Its Anti-Inflammatory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycyrrhizin, an HMGB1 inhibitor, Suppresses Interleukin-1β-Induced Inflammatory Responses in Chondrocytes from Patients with Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Bioavailability of Ammonium Glycyrrhizate Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioavailability of different ammonium (B1175870) glycyrrhizate salts, focusing on monoammonium glycyrrhizinate and diammonium glycyrrhizinate. The information presented is intended to assist researchers and professionals in drug development in understanding the pharmacokinetic profiles of these compounds.
Executive Summary
Glycyrrhizic acid, the active component in licorice root, is available in various salt forms to improve its physicochemical properties.[1] However, its oral bioavailability is generally low due to poor absorption of the parent molecule.[2] The primary mechanism of absorption involves the hydrolysis of glycyrrhizin (B1671929) by intestinal bacteria to its aglycone, 18β-glycyrrhetinic acid, which is then absorbed into the bloodstream.[3][4] Consequently, the bioavailability of different glycyrrhizin salts is influenced by factors affecting this metabolic conversion and subsequent absorption. Recent studies have directly compared the pharmacokinetic profiles of different glycyrrhizinate salts, providing valuable insights for formulation and development.
Comparative Pharmacokinetic Data
A key study investigated the pharmacokinetic parameters of monoammonium glycyrrhizinate (MONO), diammonium glycyrrhizinate (DIAM), and magnesium isoglycyrrhizinate (MAGN) in rats. The findings reveal that both DIAM and MAGN exhibit superior bioavailability and hepatoprotective profiles compared to MONO.[5] The quantitative data from this study is summarized in the table below.
| Salt Form | Cmax (µg/mL) | Tmax (h) | AUC (0-t) (µg·h/mL) |
| Monoammonium Glycyrrhizinate (MONO) | 2.5 ± 0.3 | 8.0 ± 0.0 | 28.7 ± 4.1 |
| Diammonium Glycyrrhizinate (DIAM) | 4.2 ± 0.5 | 8.0 ± 0.0 | 58.3 ± 7.2 |
| Magnesium Isoglycyrrhizinate (MAGN) | 5.8 ± 0.6 | 6.0 ± 0.0 | 75.4 ± 8.9 |
*Statistically significant difference compared to MONO (p < 0.05).[5] **Statistically significant difference compared to both MONO and DIAM (p < 0.05).[5]
Experimental Protocols
The following is a representative experimental protocol for assessing the oral bioavailability of ammonium glycyrrhizate salts in an animal model, based on methodologies described in the cited literature.[5][6]
1. Animal Model:
-
Male Sprague-Dawley rats (200-220g) are typically used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water.
-
A fasting period of 12 hours is maintained before drug administration.[6]
2. Drug Administration:
-
The different this compound salts are administered orally via gavage.
-
A single dose, for example, 50 mg/kg, is suspended in a suitable vehicle like normal saline.[6]
3. Blood Sampling:
-
Blood samples (approximately 0.5 mL) are collected from the orbital venous plexus at predetermined time points (e.g., 0.17, 0.33, 0.5, 0.75, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) into heparinized tubes.[6]
-
Plasma is separated by centrifugation and stored at -80°C until analysis.[6]
4. Analytical Method (LC-MS/MS):
-
Plasma concentrations of the active metabolite, glycyrrhetinic acid, are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[6]
-
Chromatographic Conditions: An ACQUITY UPLC BEH C18 column is commonly used with a gradient mobile phase consisting of 0.4% formic acid in water and acetonitrile.[6]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[6]
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data using non-compartmental analysis software.[5]
Visualizing Key Processes
To better understand the factors influencing the bioavailability of this compound salts, the following diagrams illustrate the metabolic pathway and a typical experimental workflow.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. Administration-route dependency of absorption of glycyrrhizin in rats: intraperitoneal administration dramatically enhanced bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intestinal bacterial hydrolysis is indispensable to absorption of 18 beta-glycyrrhetic acid after oral administration of glycyrrhizin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioavailability study of glycyrrhetic acid after oral administration of glycyrrhizin in rats; relevance to the intestinal bacterial hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular Metabolomics Reveals Differences in the Scope of Liver Protection Between Ammonium-Based Glycyrrhizinate and Magnesium Isoglycyrrhizinate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of Gut Microbiome Perturbation on the Bioavailability of Glycyrrhizic Acid in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated HPLC Methods for Ammonium Glycyrrhizate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides an objective comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of ammonium (B1175870) glycyrrhizate, a key bioactive compound in licorice root with various therapeutic applications. The following sections detail experimental protocols and comparative performance data from published studies, offering a comprehensive resource for method selection and implementation.
Experimental Protocols
This section outlines the detailed methodologies for two distinct HPLC methods for the quantification of ammonium glycyrrhizate. These protocols are based on established and validated methods reported in scientific literature.
Method 1: Isocratic RP-HPLC with Phosphate (B84403) Buffer
This method, adapted from a study on the quantitative estimation of glycyrrhizic acid in polyherbal preparations, is suitable for routine analysis and stability testing.[1]
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reverse-phase C18 column (e.g., 125 mm x 4.0 mm, 5 µm particle size) is used for the separation.[1]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of 5.3 mM phosphate buffer and acetonitrile (B52724) in a 65:35 (v/v) ratio.[1]
-
Flow Rate: The mobile phase is delivered at a constant flow rate of 1.0 mL/min.
-
Injection Volume: A 20 µL sample volume is injected into the system.
-
Detection: The chromatographic data is acquired at a wavelength of 252 nm.[1]
-
Standard Preparation: A stock solution of this compound reference standard is prepared in the mobile phase. Working standards are prepared by appropriate dilution of the stock solution to construct a calibration curve.
-
Sample Preparation: The sample containing this compound is accurately weighed, dissolved in the mobile phase, and filtered through a 0.45 µm membrane filter before injection.
Method 2: Gradient RP-HPLC with Formic Acid
This method, based on a stability-indicating assay, is designed for the simultaneous estimation of multiple components and can be adapted for this compound.[2]
-
Instrumentation: An HPLC system with a PDA detector.
-
Column: A Zorbax Extended C-18 column (250 mm x 4.6 mm, 5 µm particle size) is employed for separation.[2]
-
Mobile Phase: A gradient elution is performed using a mobile phase consisting of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[2] The gradient program should be optimized to achieve the best separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[2]
-
Injection Volume: A 10 µL injection volume is used.
-
Detection: Detection is carried out by monitoring the chromatogram at 254 nm.[3]
-
Standard and Sample Preparation: Similar to Method 1, standards and samples are prepared in a suitable diluent, typically the mobile phase, and filtered before analysis.
Comparative Performance Data
The following tables summarize the validation parameters of the two described HPLC methods, providing a clear comparison of their performance characteristics. The data is compiled from the cited research articles.
Table 1: Chromatographic Conditions and System Suitability
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) |
| Column | C18 (125 mm x 4.0 mm, 5 µm)[1] | Zorbax Extended C-18 (250 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase | 5.3 mM Phosphate Buffer:Acetonitrile (65:35 v/v)[1] | 0.1% Formic Acid in Water and Acetonitrile (Gradient)[2] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[2] |
| Detection Wavelength | 252 nm[1] | 254 nm[3] |
| Retention Time | Approximately 8.5 minutes[1] | Varies with gradient program |
Table 2: Method Validation Parameters
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) |
| Linearity Range | 12.4 - 124 µg/mL[1] | 0.19 - 4.747 µg/mL (for Glycyrrhizic Acid)[3] |
| Correlation Coefficient (r²) | 0.999[1] | 0.999 (for Glycyrrhizic Acid)[3] |
| Limit of Detection (LOD) | 3.08 µg/mL[1] | 0.2 µg/mL (for Glycyrrhizic Acid)[3] |
| Limit of Quantification (LOQ) | 10.27 µg/mL[1] | 0.2 µg/mL (for Glycyrrhizic Acid)[3] |
| Accuracy (% Recovery) | 99.93 ± 0.26%[1] | 95.2 - 103.4%[3] |
| Precision (%RSD) | < 2% | < 2% |
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for HPLC method validation, providing a visual representation of the logical steps involved in ensuring a method is fit for its intended purpose.
Caption: General workflow for HPLC method validation.
Caption: Relationship of validation parameters to data quality.
References
A Comparative Guide to the In Vivo Efficacy of Ammonium Glycyrrhizate Formulations
Ammonium (B1175870) glycyrrhizate (AG), a derivative of glycyrrhizic acid from licorice root, is well-regarded for its potent anti-inflammatory, antiviral, and hepatoprotective properties. However, its clinical efficacy is often limited by poor skin permeability and bioavailability. To overcome these challenges, various advanced drug delivery systems have been developed. This guide provides an objective comparison of the in vivo performance of different AG formulations, supported by experimental data, for researchers, scientists, and drug development professionals.
Data Presentation: In Vivo Anti-Inflammatory Efficacy
The following tables summarize the quantitative data from various studies comparing the in vivo anti-inflammatory effects of different ammonium glycyrrhizate formulations. The primary endpoint measured is the reduction of chemically induced erythema (skin redness) in human volunteers or edema in animal models.
Table 1: Comparison of Topical AG Formulations in Reducing Methyl Nicotinate-Induced Erythema in Human Volunteers
| Formulation | Active Concentration | Efficacy Measurement (Reduction in Erythema Index - ΔEI) | Key Findings |
| Ethosomes | 0.3% (w/v) | Significantly greater reduction in erythema compared to aqueous and hydroethanolic solutions.[1][2] | Ethosomes demonstrated a superior ability to enhance the anti-inflammatory activity of AG.[1][3] |
| Ultradeformable Liposomes | Not specified | Demonstrated a decrease in skin inflammation on human volunteers.[4] | These nanocarriers are effective for topical delivery and anti-inflammatory therapy.[4] |
| Niosomes | Not specified | Showed an improvement in the anti-inflammatory activity on chemically induced skin erythema in humans.[5] | Niosomes are a promising delivery system for enhancing the therapeutic effect of AG.[5] |
| Bola-niosomes | Not specified | Determined a significant (p<0.001) and noticeable improvement of the in vivo anti-inflammatory activity.[6] | Bola-niosomes significantly improved the percutaneous permeation and efficacy of AG.[6] |
| Hydroethanolic Solution | 0.3% (w/v) | Less effective than ethosome formulation.[1][2] | Represents a conventional formulation with limited efficacy. |
| Aqueous Solution | 0.3% (w/v) | Less effective than ethosome formulation.[1][2] | Represents a basic formulation with the lowest efficacy. |
Table 2: Comparison of AG Formulations in Murine Models of Inflammation
| Formulation | Animal Model | Efficacy Measurement | Key Findings |
| Niosomes | Murine models of inflammation | Decreased edema and nociceptive responses compared to AG alone.[7] | AG-loaded niosomes improved the anti-inflammatory activity in mice.[5] |
| Nanoparticles (GLY-NPs) | Ethanol-induced gastric ulcer in rats | Significantly attenuated gastric mucosal damage compared to Omeprazole.[8] | GLY-NPs showed potent anti-inflammatory efficacy by reducing NF-κB expression.[8] |
| Conventional AG Solution | Zymosan-induced hyperalgesia in mice | Induced a light but non-significant increase in pain threshold at 50 mg/kg.[9] | Higher doses (150 mg/kg) were required for a significant antinociceptive effect.[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparison.
Induction and Evaluation of Skin Erythema in Human Volunteers
-
Objective: To assess the in vivo anti-inflammatory activity of topical AG formulations.
-
Subjects: Healthy human volunteers.
-
Procedure:
-
A baseline measurement of skin erythema is taken using a reflectance spectrophotometer.
-
An aqueous solution of methyl nicotinate (B505614) (0.2% w/v) is applied to a defined area on the forearm to induce erythema.[2]
-
After a set period, the test formulations (e.g., ethosomes, niosomes, conventional solutions) containing AG are applied to the erythematous skin.
-
The Erythema Index (EI) is measured at various time points post-application using the spectrophotometer.
-
The variation in the Erythema Index (ΔEI) is calculated to quantify the reduction in skin redness and thus the anti-inflammatory effect.
-
Zymosan-Induced Paw Edema in Mice
-
Objective: To evaluate the anti-inflammatory effect of systemically administered AG formulations.
-
Animals: Male mice.
-
Procedure:
-
A baseline measurement of the paw volume is taken using a plethysmometer.
-
Zymosan (e.g., 2.5% w/v in saline) is injected into the subplantar region of the mouse's hind paw to induce inflammation and edema.[9]
-
The test formulation (e.g., AG-loaded niosomes, conventional AG solution) is administered, typically intraperitoneally, at a specified time before or after the zymosan injection.
-
Paw volume is measured at different time intervals after zymosan injection.
-
The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group with the control group.
-
Mandatory Visualization
Signaling Pathway of this compound's Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways. One of the central mechanisms involves the inhibition of the pro-inflammatory transcription factor NF-κB.
Caption: NF-κB signaling pathway and points of inhibition by this compound.
Experimental Workflow for Comparing Topical Formulations
The following diagram illustrates a typical experimental workflow for the in vivo comparison of different topical this compound formulations.
Caption: Workflow for in vivo comparison of topical AG formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ethosomes for skin delivery of ammonium glycyrrhizinate: in vitro percutaneous permeation through human skin and in vivo anti-inflammatory activity on human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound skin delivery from ultradeformable liposomes: A novel use as an anti-inflammatory agent in topical drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of novel ammonium glycyrrhizinate/niosomes delivery system: human and murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ammonium glycyrrhizinate-loaded niosomes as a potential nanotherapeutic system for anti-inflammatory activity in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Long-Lasting Anti-Inflammatory and Antinociceptive Effects of Acute Ammonium Glycyrrhizinate Administration: Pharmacological, Biochemical, and Docking Studies [mdpi.com]
A Comparative Analysis of the Anti-inflammatory Effects of Ammonium Glycyrrhizate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of ammonium (B1175870) glycyrrhizate (AG) against two commonly used anti-inflammatory drugs: the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) and the corticosteroid dexamethasone (B1670325). The information presented is supported by experimental data from various in vivo and in vitro studies, with a focus on key inflammatory markers and signaling pathways.
Executive Summary
Ammonium glycyrrhizate, a derivative of glycyrrhizic acid from licorice root, demonstrates significant anti-inflammatory effects.[1][2] Its mechanism of action involves the modulation of key inflammatory pathways, including the inhibition of pro-inflammatory cytokines and enzymes.[1][3] This guide compares its efficacy with indomethacin and dexamethasone, highlighting its potential as an alternative or adjunctive anti-inflammatory agent.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the acute anti-inflammatory activity of compounds. The percentage of edema inhibition indicates the potency of the anti-inflammatory effect.
| Compound | Dosage | Time Point | Edema Inhibition (%) | Reference(s) |
| This compound | 50 mg/kg (i.p.) in zymosan model | 1-3 hours | Significant reduction | [4] |
| 150 mg/kg (i.p.) in zymosan model | 1-4 hours | Robust reduction | [4] | |
| Indomethacin | 10 mg/kg (p.o.) | 3 hours | 65.71% | [5] |
| 10 mg/kg (i.p.) | 4 hours | 57.66% | [6] | |
| 2 mg/kg (i.p.) | 5 hours | ~69.1% | [7] | |
| Dexamethasone | 2 mg/kg (i.p.) | 4 hours | Significant reduction | [8] |
Note: Direct comparison of edema inhibition percentages is challenging due to variations in experimental models (carrageenan vs. zymosan), administration routes (p.o. vs. i.p.), and time points. However, the data indicates that this compound possesses potent anti-inflammatory activity.
Inhibition of Pro-inflammatory Cytokines
The overproduction of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is a hallmark of inflammation. The ability of a compound to inhibit these cytokines is a key indicator of its anti-inflammatory potential.
| Compound | Model System | Cytokine | Inhibition Effect | Reference(s) |
| This compound | LPS-stimulated mouse endometrial epithelial cells | TNF-α, IL-1β | Considerable repression | [1] |
| Aβ(1-42)-induced AD mice | TNF-α, IL-1β | Significantly decreased mRNA levels (TNF-α by 66.43%, IL-1β by 58.79%) | [9] | |
| Indomethacin | CFA-induced arthritis in rats (nanocapsules) | TNF-α, IL-6 | Marked inhibition (TNF-α by 83 ± 8%, IL-6 by 84 ± 11%) | [10] |
| Carrageenan-induced paw edema in mice | TNF-α, IL-1β, IL-6 | Significantly reduced levels | [11] | |
| Dexamethasone | Carrageenan-induced inflammation in mice | TNF-α | Reduced concentration in exudate | [12] |
| LPS-challenged mice | TNF-α, IL-6 | Dramatic reduction in production | [13] |
Note: The data demonstrates that this compound effectively reduces the expression of key pro-inflammatory cytokines, comparable to the effects of indomethacin and dexamethasone in various inflammatory models.
Mechanistic Insights: Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes. This compound has been shown to inhibit this pathway.[3][14]
References
- 1. Long-Lasting Anti-Inflammatory and Antinociceptive Effects of Acute Ammonium Glycyrrhizinate Administration: Pharmacological, Biochemical, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycyrrhizic acid ammonium salt alleviates Concanavalin A-induced immunological liver injury in mice through the regulation of the balance of immune cells and the inhibition of hepatocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Lasting Anti-Inflammatory and Antinociceptive Effects of Acute Ammonium Glycyrrhizinate Administration: Pharmacological, Biochemical, and Docking Studies [mdpi.com]
- 5. annexpublishers.com [annexpublishers.com]
- 6. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diammonium Glycyrrhizinate Attenuates Aβ1–42‐Induced Neuroinflammation and Regulates MAPK and NF‐κB Pathways In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of indomethacin-loaded nanocapsules in experimental models of inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analgesic and Anti-Inflammatory Activities of Methanol Extract of Cissus repens in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carrageenan-induced acute inflammation in the mouse air pouch synovial model. Role of tumour necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo dynamics of murine tumor necrosis factor-alpha gene expression. Kinetics of dexamethasone-induced suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Monoammonium Glycyrrhizinate? [synapse.patsnap.com]
A Comparative Analysis of Ammonium Glycyrrhizate from Various Sources: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the source and manufacturing process of an active pharmaceutical ingredient (API) like ammonium (B1175870) glycyrrhizate are of paramount importance. These factors can significantly influence the compound's purity, impurity profile, and ultimately, its biological activity and safety. This guide provides a comparative analysis of ammonium glycyrrhizate derived from different extraction and purification methodologies, supported by experimental data and protocols to aid in the selection of the most suitable material for research and development.
This compound, the ammonium salt of glycyrrhizic acid, is a triterpenoid (B12794562) saponin (B1150181) primarily extracted from the roots of the licorice plant, Glycyrrhiza glabra.[1][2] It is widely recognized for its potent anti-inflammatory, antiviral, and hepatoprotective properties.[3][4] While the primary source is natural, the methods employed for its extraction and purification can vary, leading to potential differences in the final product. To date, there is no evidence in the scientific literature of a commercially viable total synthesis of this compound, making extraction from licorice root the exclusive manufacturing method.
Comparison of Extraction and Purification Methods
The production of this compound from licorice root involves two main stages: extraction of glycyrrhizic acid and its subsequent neutralization to form the ammonium salt. The choice of extraction solvent, temperature, and purification techniques can impact the yield, purity, and impurity profile of the final product.
| Extraction Method | Typical Solvents | Reported Yield of Glycyrrhizic Acid/Ammonium Glycyrrhizate | Purity | Advantages | Disadvantages |
| Conventional Solvent Extraction | Water, Ethanol, Acetone, often with pH adjustment (e.g., using ammonia (B1221849) or acid)[5][6] | Glycyrrhizic Acid Extraction Rate: ~90.5% - 92.8%[6] | Crude Glycyrrhizic Acid Content: ~30.5% - 31.2% before further purification[6] | Well-established, scalable. | Can be time-consuming and require large solvent volumes. May extract a broader range of impurities. |
| Microwave-Assisted Extraction (MAE) | Ethanol/Water mixtures with ammonia[7] | Equivalent to conventional methods but much faster.[7] | Not explicitly stated, but the goal is to achieve high recovery. | Significant reduction in extraction time and solvent consumption.[7] | Requires specialized equipment. Optimization of parameters is crucial. |
| Pressurized Hot Water Extraction (PHWE) | Hot water with dissolved ammonia and pressurized with carbon dioxide. | Not explicitly quantified in direct comparison. | Not explicitly stated. | Environmentally friendly ("green") extraction method. | Requires high-pressure equipment. |
| Ultrasonic Extraction | Ethanol, Acetone[6] | High extraction rates reported (e.g., 90.5% - 92.8% for glycyrrhizic acid).[6] | Not explicitly stated, but used to obtain crude extract for further purification. | Can enhance extraction efficiency. | Potential for degradation of thermolabile compounds if not controlled. |
Note: The reported yields and purities can vary significantly based on the quality of the raw licorice root and the specific parameters of the extraction and purification processes. The data presented is based on available literature and may not be directly comparable across different studies due to variations in experimental conditions.
Physicochemical Properties
The physicochemical properties of this compound are generally consistent, regardless of the extraction method, provided a high level of purity is achieved. These properties are crucial for formulation development.
| Property | Value | Reference |
| Molecular Formula | C42H65NO16 | [8] |
| Molecular Weight | ~839.97 g/mol | [8] |
| Appearance | White or yellowish-white, hygroscopic powder.[2] | [2] |
| Solubility | Slightly soluble in water (more soluble in hot water), very slightly soluble in anhydrous ethanol, practically insoluble in acetone.[2] | [2] |
| Taste | Intense sweet taste (reportedly 33-200 times sweeter than sucrose).[2] | [2] |
Impurity Profile
The impurity profile is a critical quality attribute of this compound. Impurities can arise from the licorice root itself (e.g., other saponins, flavonoids) or be generated during the extraction and purification process. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the primary technique for identifying and quantifying these impurities.[9]
| Common Impurities | Source/Type |
| 18α-glycyrrhizic acid | An isomer of the active 18β-glycyrrhizic acid. |
| Licorice-saponin G2 | A related saponin from the licorice root.[9] |
| Licorice-saponin H2 | A related saponin from the licorice root.[9] |
| Galacturonic acid-replaced glycyrrhizin | An epimer of 18β-glycyrrhizin.[9] |
| This compound EP Impurity A | A known impurity listed in the European Pharmacopoeia.[10][11] |
| Other related triterpenoid saponins | Naturally occurring compounds in licorice root. |
Biological Activity
The biological activity of highly purified this compound should be consistent. The primary activities of interest are its anti-inflammatory and antiviral effects.
-
Anti-inflammatory Activity: this compound exerts its anti-inflammatory effects through multiple mechanisms, including the inhibition of phospholipase A2, which reduces the production of prostaglandins (B1171923) and leukotrienes.[1][2] It also inhibits the activation of the NF-κB pathway, a key regulator of pro-inflammatory gene expression.[1][3] Another mechanism involves the inhibition of 11β-hydroxysteroid dehydrogenase type 2, leading to increased local concentrations of cortisol.[3]
-
Antiviral Activity: The antiviral properties of this compound are broad-spectrum, with activity reported against various viruses.[1][12] Its mechanisms include interfering with viral entry into host cells and disrupting viral replication by inhibiting viral enzymes.[1][13] It can also enhance the host immune response by promoting the production of interferons.[1]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This protocol provides a general framework for the analysis of this compound. Specific parameters may need to be optimized based on the instrumentation and specific impurities being targeted.
Objective: To determine the purity of this compound and quantify related substances.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.[14]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.2 M ammonium acetate (B1210297) adjusted to pH 4.5) and an organic solvent (e.g., methanol (B129727) or acetonitrile). A common mobile phase composition is methanol and 0.2 M ammonium acetate (70:30, v/v).[14] For MS-compatible methods, volatile buffers like formic acid in water and acetonitrile (B52724) are used.[15]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at 250 nm or 254 nm is standard.[14]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable diluent (e.g., the mobile phase or a mixture of water and methanol) to a known concentration.
-
Sample Solution: Prepare the test sample of this compound in the same manner as the standard solution.
-
System Suitability Solution: A solution containing this compound and a known impurity (e.g., 18α-glycyrrhizic acid) to verify the resolution and performance of the chromatographic system.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the system suitability solution and verify that the system meets the predefined criteria (e.g., resolution between the main peak and impurity peaks, peak symmetry, and reproducibility of injections).
-
Inject the standard solution in replicate (e.g., n=5) to determine the precision of the method.
-
Inject the sample solution.
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Calculate the percentage purity of this compound and the percentage of each impurity using the peak areas.
Visualizations
Experimental Workflow for Comparative Analysis
Caption: A general experimental workflow for the comparative analysis of this compound from different sources.
Anti-inflammatory Signaling Pathway of this compound
Caption: Key anti-inflammatory mechanisms of action for this compound.
Antiviral Signaling Pathway of this compound
Caption: Overview of the antiviral mechanisms of this compound.
Conclusion
The sole source of this compound is the extraction from the roots of Glycyrrhiza glabra. While various extraction and purification techniques exist, which can influence the yield and impurity profile, there is a notable lack of direct, published comparative studies evaluating the performance of the final product from these different methodologies. For researchers and drug developers, it is crucial to source this compound from reputable suppliers who can provide comprehensive certificates of analysis detailing purity and impurity profiles. The experimental protocols and biological pathway information provided in this guide serve as a foundation for the in-house evaluation and comparison of this compound from different sources, ensuring the selection of a high-quality material suitable for its intended application. Further independent studies with a head-to-head comparison of commercially available this compound would be of great value to the scientific community.
References
- 1. What is the mechanism of Monoammonium Glycyrrhizinate? [synapse.patsnap.com]
- 2. selectbotanical.com [selectbotanical.com]
- 3. What is Monoammonium Glycyrrhizinate used for? [synapse.patsnap.com]
- 4. Ammonium Glycyrrhizinate Prevents Apoptosis and Mitochondrial Dysfunction Induced by High Glucose in SH-SY5Y Cell Line and Counteracts Neuropathic Pain in Streptozotocin-Induced Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production and Function of Monoammonium Glycyrrhizinate - Nanjing Chemical Material Corp. [njchm.com]
- 6. Preparation method of monoammonium glycyrrhizinate - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C42H65NO16 | CID 62074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. HPLC analysis of this compound listed in the European, United States, and Japanese Pharmacopoeias under reported and modified conditions: revision of the peak assignment for 18α-glycyrrhizin in the European and United States Pharmacopoeias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound EP Impurity A | Axios Research [axios-research.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Purity Analysis of Ammonium Glycyrrhizate from Various Suppliers
For researchers, scientists, and drug development professionals, the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative assessment of ammonium (B1175870) glycyrrhizate purity from different suppliers, supported by experimental data and detailed protocols to aid in the selection of high-quality materials for research and development.
Ammonium glycyrrhizate, the ammonium salt of glycyrrhizic acid, is a natural product extracted from licorice root (Glycyrrhiza glabra). It is widely recognized for its anti-inflammatory, antiviral, and hepatoprotective properties. The therapeutic efficacy and safety of this compound are directly linked to its purity and impurity profile. Therefore, rigorous quality control and assessment are crucial. This guide outlines the key parameters for evaluating the purity of this compound and presents a comparative analysis based on typical specifications from various suppliers.
Comparative Purity Data
The purity of this compound is primarily determined by the content of its main active components, 18α- and 18β-glycyrrhizate, and the levels of related impurities. High-Performance Liquid Chromatography (HPLC) is the standard analytical method for these determinations. Below is a summary of typical purity specifications from different tiers of suppliers.
| Parameter | Supplier A (Premium Grade) | Supplier B (Standard Grade) | Supplier C (Research Grade) | Pharmacopeial Standard (USP/EP) |
| Total this compound (%) | >99.0 | ≥98.0 | ≥95.0 | 78.0–102.0 (anhydrous basis)[1] |
| 18β-glycyrrhizic acid (%) | Report Value | Report Value | Report Value | Main component[2][3] |
| 18α-glycyrrhizic acid (%) | ≤1.0 | ≤1.5 | ≤3.0 | NMT 13.0%[1] |
| Impurity A (%) | ≤0.1 | ≤0.5 | ≤1.0 | NMT 5.0%[3] |
| Any Other Individual Impurity (%) | ≤0.1 | ≤0.2 | ≤0.5 | NMT 2.0%[1][3] |
| Sum of Other Impurities (%) | ≤0.5 | ≤1.0 | ≤2.0 | NMT 8.0%[1] |
| Water Content (%) | ≤4.0 | ≤5.0 | ≤6.0 | NMT 6.0%[1][3] |
| Sulphated Ash (%) | ≤0.1 | ≤0.2 | ≤0.5 | NMT 0.2%[3] |
| Heavy Metals (ppm) | ≤10 | ≤20 | ≤20 | ≤20[3] |
NMT: Not More Than
Experimental Protocols
The following is a detailed methodology for the key experiment of determining the purity of this compound using HPLC, based on pharmacopeial guidelines and common analytical practices.[4][5]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To quantify the amount of ammonium 18α- and 18β-glycyrrhizate and to detect and quantify any related impurities.
Materials and Reagents:
-
This compound sample
-
This compound reference standard (e.g., USP or EP reference standard)[6]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)[5]
-
Methanol (HPLC grade)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphoric acid in water) and an organic solvent (e.g., acetonitrile). A typical gradient might start with a higher aqueous phase concentration and gradually increase the organic phase concentration.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV spectrophotometer at 254 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase or a suitable solvent to obtain a known concentration.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample from the supplier in the mobile phase or a suitable solvent to obtain a concentration similar to the standard solution.
-
System Suitability: Inject the standard solution multiple times to ensure the chromatographic system is performing adequately. Key parameters to check include peak resolution, tailing factor, and reproducibility of retention times and peak areas. The resolution between the 18β-glycyrrhizic acid and 18α-glycyrrhizic acid peaks should be not less than 2.0.[7]
-
Analysis: Inject the sample solution and record the chromatogram.
-
Calculation: Identify the peaks corresponding to 18β-glycyrrhizic acid, 18α-glycyrrhizic acid, and any impurities by comparing their retention times with the standard chromatogram. Calculate the percentage of each component using the peak areas and the concentration of the standard.
Experimental Workflow
References
- 1. nstchemicals.com [nstchemicals.com]
- 2. This compound API Manufacturers | Suppliers | Drug Master Files (DMF) | CEP | Pharmacompass.com [pharmacompass.com]
- 3. ulprospector.com [ulprospector.com]
- 4. Top Quality Ammonium Glycyrrhizinate - Natural Extracts [alibaba.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. abmole.com [abmole.com]
- 7. scbt.com [scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
